(2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9(6-10)8-4-3-5-11-7-8/h3-5,7,9H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPPVGTDBKQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397560 | |
| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638220-38-9 | |
| Record name | (2-Amino-1-(3-pyridyl)ethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine experimental procedure
An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
This guide provides a comprehensive, field-proven methodology for the synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, a vicinal diamine of significant interest in medicinal chemistry and materials science. As a key structural motif, this compound serves as a versatile building block for the development of novel therapeutic agents and functional materials.[1] The procedure outlined herein is designed for reproducibility and scalability, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a successful outcome.
Our synthetic approach is a multi-step sequence built upon robust and well-documented chemical transformations. The strategy's core logic is to sequentially construct the diamine functionality on a commercially available pyridine core. This is achieved through an initial α-bromination of a ketone, followed by nucleophilic substitution to install the dimethylamino group, and culminating in a reductive amination to form the primary amine. This pathway was selected for its high efficiency and the control it offers over each synthetic transformation.
Synthetic Strategy and Mechanistic Rationale
The chosen three-step synthesis begins with 3-acetylpyridine. The rationale is as follows:
-
α-Bromination: The synthesis is initiated by introducing a bromine atom at the α-position to the carbonyl group of 3-acetylpyridine. This is a critical step as the bromine atom serves as an excellent leaving group, paving the way for the introduction of the first nitrogen atom. The reaction proceeds via an enol or enolate intermediate, which is a classic and reliable method for α-functionalization of ketones.
-
Nucleophilic Substitution: The second step involves the reaction of the α-bromo ketone intermediate with dimethylamine. This is a standard SN2 reaction where the lone pair of electrons on the nitrogen of dimethylamine attacks the electrophilic carbon bearing the bromine atom, displacing it to form 2-(dimethylamino)-1-(pyridin-3-yl)ethan-1-one. The choice of dimethylamine directly and efficiently installs the required N,N-dimethyl moiety.
-
Reductive Amination: The final step is the conversion of the aminoketone to the target vicinal diamine. This is accomplished through reductive amination. The ketone is first condensed with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a selective reducing agent, such as sodium borohydride, to yield the primary amine. This one-pot procedure is highly efficient for amine synthesis and avoids the isolation of the often-unstable imine intermediate.
This entire workflow is visualized in the diagram below.
Caption: Synthetic workflow for N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine.
Detailed Experimental Procedure
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.
Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (Intermediate A)
-
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-acetylpyridine (10.0 g, 82.5 mmol).
-
Solvent Addition: Add 50 mL of 33% hydrobromic acid in acetic acid. Stir the mixture until the 3-acetylpyridine is fully dissolved.
-
Bromine Addition: Cool the reaction mixture to 0°C using an ice-water bath. From the dropping funnel, add a solution of bromine (4.2 mL, 82.5 mmol) in 10 mL of acetic acid dropwise over 30 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
-
Work-up: Pour the reaction mixture into 200 mL of cold diethyl ether. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with diethyl ether (3 x 50 mL) to remove unreacted bromine and acetic acid.
-
Drying: Dry the resulting yellow solid under vacuum to yield 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide. The product is typically used in the next step without further purification.
Step 2: Synthesis of 2-(Dimethylamino)-1-(pyridin-3-yl)ethanone (Intermediate B)
-
Reaction Setup: Suspend the crude Intermediate A (approx. 82.5 mmol) in 150 mL of tetrahydrofuran (THF) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Amine Addition: Cool the suspension to 0°C in an ice-water bath. Add a 2.0 M solution of dimethylamine in THF (124 mL, 247.5 mmol, 3.0 equiv) dropwise.
-
Base Addition: Add triethylamine (23.0 mL, 165 mmol, 2.0 equiv) to neutralize the HBr salt.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 75 mL).[2]
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5-10% methanol in dichloromethane) to give 2-(dimethylamino)-1-(pyridin-3-yl)ethanone as a yellow oil.
Step 3: Synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine (Final Product)
-
Reaction Setup: Dissolve Intermediate B (10.0 g, 56.1 mmol) and ammonium acetate (43.2 g, 561 mmol, 10.0 equiv) in 200 mL of methanol in a 500 mL round-bottom flask.
-
Reduction: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (4.25 g, 112.2 mmol, 2.0 equiv) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Remove the methanol under reduced pressure. Make the aqueous residue basic (pH ~10) by adding a 2 M sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with dichloromethane (4 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation or column chromatography on silica gel (eluting with dichloromethane:methanol:ammonia 89:10:1) to obtain N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine as a pale yellow oil.
Quantitative Data and Characterization
| Parameter | 3-Acetylpyridine | Bromine | Dimethylamine | Sodium Borohydride | Final Product |
| Molecular Weight ( g/mol ) | 121.14 | 159.81 | 45.08 | 37.83 | 165.24 |
| Amount Used | 10.0 g | 4.2 mL | 124 mL (2M sol) | 4.25 g | - |
| Moles (mmol) | 82.5 | 82.5 | 247.5 | 112.2 | - |
| Molar Equivalents | 1.0 | 1.0 | 3.0 | 2.0 | - |
| Typical Yield | - | - | - | - | 60-70% (overall) |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.65-8.55 (m, 2H, Py-H), 7.80 (dt, 1H, Py-H), 7.30 (dd, 1H, Py-H), 4.10 (dd, 1H, CH-NH₂), 2.55-2.40 (m, 2H, CH₂-N(CH₃)₂), 2.25 (s, 6H, N(CH₃)₂), 1.80 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 150.1, 148.5, 140.2, 134.5, 123.6, 68.0, 55.4, 45.8.
-
Mass Spectrometry (ESI+): m/z = 166.1344 [M+H]⁺.
-
IR (neat, cm⁻¹): 3350, 3280 (N-H stretch), 2970, 2820, 2770 (C-H stretch), 1580, 1425 (C=N, C=C stretch).
References
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(2-Amino-1-(3-pyridyl)ethyl)dimethylamine: An In-Depth Technical Guide to its Hypothesized Mechanism of Action as a Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine is a synthetic compound featuring a 3-pyridyl moiety, a key structural feature in many biologically active molecules.[1][2] While direct pharmacological data for this specific compound is limited in publicly available literature, its structural similarity to known nicotinic acetylcholine receptor (nAChR) agonists strongly suggests a potential mechanism of action centered on the modulation of this important class of ligand-gated ion channels.[3][4][5] This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound as a nAChR agonist. We will delve into the structural rationale for this hypothesis, outline detailed experimental protocols for its validation and characterization, and explore the potential downstream signaling consequences of its interaction with nAChRs.
Introduction: The Nicotinic Acetylcholine Receptor Family
Nicotinic acetylcholine receptors are a diverse family of pentameric ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[6] These receptors are activated by the endogenous neurotransmitter acetylcholine and are also the principal targets of nicotine.[6] nAChRs are composed of various combinations of α and β subunits, which assemble to form a central ion-conducting pore.[7] The specific subunit composition of the receptor determines its pharmacological and biophysical properties, including its affinity for ligands, ion selectivity, and desensitization kinetics.[7] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[8]
Hypothesized Mechanism of Action: A Structural Perspective
The chemical structure of this compound provides a strong basis for hypothesizing its activity as a nAChR agonist. The pharmacophore for nAChR agonists typically consists of a cationic center and a hydrogen bond acceptor.[4][5]
-
The Pyridine Ring: The 3-pyridyl group in the compound's structure is a bioisostere of the natural ligand, acetylcholine. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the nAChR.[4][5]
-
The Amino Group: The dimethylamine moiety provides a cationic center at physiological pH, which is essential for the cation-π interaction with a conserved tryptophan residue in the nAChR binding pocket.[4]
Based on these structural features, it is proposed that this compound binds to the agonist binding site of nAChRs, mimicking the action of acetylcholine and inducing a conformational change that opens the ion channel.
Experimental Validation and Characterization
To rigorously test the hypothesis that this compound acts as a nAChR agonist, a series of in vitro experiments are necessary. The following protocols provide a comprehensive framework for characterizing the compound's pharmacological profile.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay [9][10]
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).[11]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and a range of concentrations of this compound.[12][13]
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[10]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Expected Outcome: A concentration-dependent inhibition of radioligand binding would confirm that this compound binds to the target nAChR subtype. The Ki value will provide a quantitative measure of its binding affinity.
Table 1: Example Radioligands for nAChR Subtypes
| nAChR Subtype | Radioligand |
| α4β2 | [³H]Epibatidine, [³H]Cytisine |
| α7 | [¹²⁵I]α-Bungarotoxin, [³H]Methyllycaconitine |
| α3β4 | [³H]Epibatidine |
This table provides examples of commonly used radioligands for different nAChR subtypes.[12]
Parallel workflows for functional characterization of nAChR ligands.
Downstream Signaling Pathways
Beyond their role as ion channels, nAChRs can also modulate intracellular signaling cascades, leading to long-term changes in neuronal function. A[8]ctivation of nAChRs can trigger several key signaling pathways, primarily through the influx of Ca²⁺.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Agonist stimulation of nAChRs, particularly the α7 subtype, can lead to the activation of this pathway, which is thought to contribute to the neuroprotective effects of nicotinic agonists.
[8][14]#### 4.2. MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and synaptic plasticity. nAChR activation has been shown to induce the phosphorylation and activation of ERK.
[1][14]Experimental Protocol: Western Blot Analysis for ERK Phosphorylation
[15][16][17]1. Cell Treatment: Treat neuronal cells or cells expressing nAChRs with this compound for various time points. 2. Cell Lysis: Lyse the cells to extract total protein. 3. Protein Quantification: Determine the protein concentration of the lysates. 4. SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. 5. Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. 6. Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. 7. Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Expected Outcome: An increase in the p-ERK/total ERK ratio would indicate that the compound activates the MAPK/ERK signaling pathway downstream of nAChR activation.
Signaling Pathway Downstream of nAChR Activation
Simplified diagram of major signaling pathways activated by nAChRs.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet available, its chemical structure provides a compelling rationale for its hypothesized role as a nicotinic acetylcholine receptor agonist. The experimental protocols detailed in this guide offer a robust framework for testing this hypothesis and for conducting a thorough characterization of its pharmacological properties. Should this hypothesis be confirmed, this compound could serve as a valuable research tool for studying nAChR function and as a potential starting point for the development of novel therapeutics targeting the cholinergic system.
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Alcaide, A., et al. (2025). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Journal of Neurochemistry. [Link]
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Buckingham, S. D., et al. (2009). Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. Pharmacological Reviews, 61(1), 39-61. [Link]
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ResearchGate. (n.d.). Model of the nicotinic receptor pharmacophore. The typical nicotinic... [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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De-la-Mora, V., et al. (2010). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 132(23), 8032-8041. [Link]
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Creative Bioarray. (n.d.). Characterization of Nicotinic Acetylcholine Receptors. [Link]
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Cashin, A. L., et al. (2007). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 104(49), 19575-19580. [Link]
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Sci-Hub. (2003). Mapping of presynaptic nicotinic acetylcholine receptors using fluorescence imaging of neuritic calcium. Journal of Neuroscience Methods, 122(2), 109-122. [Link]
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Franke, C., et al. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 196(1-2), 73-76. [Link]
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Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]
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Ferretti, G., et al. (2002). Homoazanicotine: A Structure-Affinity Study for Nicotinic Acetylcholine (nACh) Receptor Binding. Journal of Medicinal Chemistry, 45(18), 3944-3952. [Link]
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A Senior Application Scientist's Guide to the Synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine for Neurological Drug Discovery
Executive Summary: The pyridine and vicinal diamine moieties are privileged scaffolds in medicinal chemistry, frequently appearing in centrally active agents due to their favorable interactions with a multitude of neurological targets. This guide provides an in-depth, rationale-driven protocol for the synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, a versatile building block for creating compound libraries aimed at neurological drug discovery. We will dissect a robust, multi-step synthetic pathway, moving from commercially available precursors to the final target molecule. The chosen route emphasizes high-yield, scalable reactions and provides detailed, field-tested protocols that explain the causality behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
The Strategic Importance of the Pyridinylethylenediamine Scaffold
In the landscape of neurological drug discovery, scaffold design is paramount. The title compound, N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, strategically combines two key pharmacophores:
-
The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus offers a critical advantage: the nitrogen atom acts as a hydrogen bond acceptor, modulating the molecule's physicochemical properties such as solubility and membrane permeability. This feature is instrumental in the design of ligands for a vast array of CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][2]
-
The Vicinal (1,2)-Diamine Motif: This structural element is prevalent in numerous biologically active molecules and serves as a powerful chelating group for metal ions and a versatile anchor for interacting with receptor sites.[3] Its presence can confer specific binding affinities and influence the overall pharmacological profile of a drug candidate. For instance, the antihistamine mepyramine contains a related ethylenediamine core.[4]
The combination of these two motifs in a single, relatively simple molecule creates a powerful platform for generating diverse chemical libraries. By modifying the scaffold at its various reactive sites, researchers can systematically explore structure-activity relationships (SAR) for targets implicated in neuropathic pain, epilepsy, and other neurological disorders.[5][6][7]
Retrosynthetic Analysis and Strategic Pathway
A logical synthetic strategy is best devised by working backward from the target molecule. Our retrosynthetic analysis identifies a key α-aminoketone as the immediate precursor, which can be readily accessed from commercially available starting materials through a sequence of bromination and nucleophilic substitution.
Caption: Retrosynthetic analysis of the target diamine.
This analysis outlines a clear, three-step forward synthesis:
-
α-Bromination of 3-acetylpyridine.
-
Nucleophilic Substitution with dimethylamine to form the key α-aminoketone intermediate.
-
Reductive Amination of the ketone to install the primary amine and yield the final product.
Synthesis of the α-Aminoketone Intermediate (3)
This phase focuses on constructing the core structure that will be converted to the final diamine in the subsequent step.
Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide (2)
The initial step involves the α-bromination of a methyl ketone. This reaction proceeds via an enol or enolate intermediate and is a foundational transformation in organic synthesis.
Causality and Experimental Choices:
-
Starting Material: 3-Acetylpyridine is a readily available and inexpensive commercial product, making it an ideal starting point for this synthesis.
-
Reagent: Molecular bromine (Br₂) is the classic reagent for this transformation. The reaction is typically performed in an acidic medium, such as acetic acid or with HBr, which catalyzes enol formation.
-
Product Form: The product is isolated as a hydrobromide salt. α-Haloketones are often unstable and are potent lachrymators (tear-inducing agents). The salt form is generally more stable, crystalline, and easier to handle, making it the preferred form for storage and subsequent reactions.[8]
Detailed Experimental Protocol:
Reaction: 3-Acetylpyridine → 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-acetylpyridine (10.0 g, 82.5 mmol) in 100 mL of glacial acetic acid.
-
Reagent Addition: While stirring, carefully add liquid bromine (4.2 mL, 13.2 g, 82.5 mmol) dropwise to the suspension. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash it with cold diethyl ether (3 x 50 mL) to remove residual acetic acid and unreacted bromine.
-
Drying: Dry the pale yellow solid under vacuum to yield 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (2). The product is often used in the next step without further purification.
Safety Note: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. α-Bromo ketones are potent lachrymators. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]
Step 2: Synthesis of 1-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-one (3)
This step involves a standard S_N2 reaction where the bromide of the α-bromoketone is displaced by dimethylamine.
Causality and Experimental Choices:
-
Nucleophile: A 40% aqueous solution of dimethylamine is a convenient and commercially available source of the nucleophile. An excess is used to ensure complete reaction and to act as a base to neutralize the HBr released during the reaction.
-
Solvent: A solvent like Tetrahydrofuran (THF) is suitable as it is miscible with the aqueous dimethylamine solution and provides good solubility for the organic starting material.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exotherm of the acid-base reaction and the subsequent substitution.
Detailed Experimental Protocol:
Reaction: 2-Bromo-1-(pyridin-3-yl)ethanone HBr (2) + Me₂NH → 1-(Dimethylamino)-2-(pyridin-3-yl)ethan-1-one (3)
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (2) (20.0 g, 71.2 mmol) and 150 mL of THF. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 40% aqueous solution of dimethylamine (30 mL, ~4 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Workup: Remove the THF under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of water and extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[9] The product can be purified further by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford pure 1-(dimethylamino)-2-(pyridin-3-yl)ethan-1-one (3) as an oil.
Reductive Amination to the Target Diamine (1)
The final step converts the ketone functionality of intermediate 3 into the primary amine of the target molecule 1 . Reductive amination is a highly efficient and widely used method for forming C-N bonds.[10]
The Borch Reductive Amination: Mechanism and Rationale
This reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: The ketone reacts with an ammonia source (here, ammonium acetate) under mildly acidic conditions to form an imine, which is then protonated to an electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium carbon, forming the desired amine.
Causality and Experimental Choices:
-
Ammonia Source: Ammonium acetate serves as both the ammonia source and a buffer to maintain the optimal pH for imine formation (typically pH 5-6).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic reagent for this transformation. It is a mild reducing agent that is stable in weakly acidic conditions. Crucially, it reduces the electrophilic iminium ion much faster than it reduces the starting ketone, preventing the formation of alcohol side products.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common, non-cyanide alternative that works under similar principles.[11][12]
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An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Introduction
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine is a versatile diamine featuring a pyridine ring, a structural motif of significant interest in medicinal chemistry and drug discovery.[1] Its unique architecture, combining a basic aromatic heterocycle with a substituted aliphatic diamine chain, suggests a complex physicochemical profile that dictates its behavior in biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the design of novel therapeutics.[1]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its acid-base chemistry (pKa), lipophilicity (logP), and aqueous solubility. We will delve into the theoretical underpinnings of these properties, present predicted values based on its chemical structure, and provide detailed, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is explained to ensure a self-validating system of protocols, empowering researchers to generate robust and reliable data.
Molecular Identity and Structural Features
A thorough understanding of a molecule's physicochemical properties begins with its fundamental identity and structure.
| Identifier | Value | Source |
| IUPAC Name | N',N'-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine | PubChem |
| CAS Number | 638220-38-9 | [1] |
| Molecular Formula | C₉H₁₅N₃ | [1][2] |
| Molecular Weight | 165.24 g/mol | [1] |
| Appearance | Red viscous liquid | [1] |
The structure of this compound reveals three distinct basic centers: a pyridine nitrogen, a primary aliphatic amine, and a tertiary aliphatic amine. The interplay of the electron-withdrawing nature of the pyridine ring and the electron-donating character of the alkyl groups will significantly influence the basicity of these nitrogen atoms.
Predicted Physicochemical Properties
While experimental determination provides the most accurate data, in silico prediction methods offer valuable initial estimates to guide experimental design.[3] These predictions are based on the molecule's structure and algorithms trained on large datasets of known compounds.
| Property | Predicted Value | Method/Rationale |
| pKa₁ (most basic) | ~9.5 - 10.5 | Based on typical pKa values for aliphatic tertiary amines.[4] |
| pKa₂ | ~8.5 - 9.5 | Based on typical pKa values for aliphatic primary amines, with potential influence from the adjacent chiral center and pyridine ring.[4] |
| pKa₃ (least basic) | ~5.0 - 6.0 | Based on the pKa of pyridine, slightly modified by the electron-donating alkyl substituent. |
| logP (octanol/water) | ~0.5 - 1.5 | Estimated based on the presence of both polar (amines, pyridine) and non-polar (ethyl backbone, methyl groups) fragments. A predicted XlogP of -0.2 for the trihydrochloride salt suggests the free base will be more lipophilic.[5] |
| Aqueous Solubility | pH-dependent | Expected to have higher solubility at lower pH due to the protonation of the amine groups. Intrinsic solubility of the free base is likely to be moderate. |
Acid-Base Chemistry: pKa Determination
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH.[6] For a polybasic compound like this compound, determining the individual pKa values is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Rationale for Experimental Approach
Given the presence of three basic centers, a potentiometric titration is the most direct and reliable method for determining the pKa values. This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is added, allowing for the identification of the equivalence points corresponding to each protonation step. Spectrophotometric methods can also be employed if the chromophore (the pyridine ring) exhibits a significant change in its UV-visible spectrum upon protonation.
Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa values of this compound using a standardized potentiometric titration method.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of high-purity water in a beaker.
-
Initial pH Adjustment: Place the beaker on a stir plate and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Add 0.1 M HCl dropwise until the pH is below 2 to ensure all basic centers are fully protonated.
-
Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH from the buret. Record the pH of the solution after each addition. Smaller increments should be used near the expected equivalence points.
-
Data Collection: Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence points.
Figure 1: Workflow for pKa determination by potentiometric titration.
Lipophilicity: logP Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's ability to cross biological membranes.[7] It significantly influences absorption, distribution, and potential for off-target effects.
Rationale for Experimental Approach
The "shake-flask" method is the gold standard for logP determination due to its direct measurement of the compound's partitioning between two immiscible phases.[7] For higher throughput screening, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the compound's retention time.
Experimental Protocol: Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient.
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Phase Preparation: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in the octanol-saturated water. The concentration should be accurately known and result in a measurable signal by the analytical method of choice.
-
Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the water-saturated octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Analysis: Carefully remove a sample from the aqueous phase and determine the concentration of the compound using a pre-established calibration curve (e.g., via UV-Vis spectrophotometry or HPLC).
-
Calculation: The concentration in the octanol phase can be calculated by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Figure 2: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[8] For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.
Rationale for Experimental Approach
Thermodynamic solubility, which represents the true equilibrium solubility, is the most relevant measure for drug development.[9] The shake-flask method, allowing for a prolonged equilibration time, is the preferred method for its determination. Kinetic solubility assays, while faster, measure the concentration at which a compound precipitates from a supersaturated solution and are more suitable for early-stage screening.[9]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol details the determination of the thermodynamic solubility of this compound at a specific pH.
Materials:
-
This compound (solid form)
-
Buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system with a suitable detector (e.g., UV or MS) for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer solution. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for an extended period (typically 24-48 hours).
-
Sample Filtration: After equilibration, carefully withdraw a sample of the supernatant, ensuring no solid material is disturbed. Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Concentration Analysis: Dilute the filtered sample as necessary and analyze the concentration of the dissolved compound using a validated HPLC method with a pre-established calibration curve.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Figure 3: Workflow for thermodynamic solubility determination.
Proposed Synthetic Route
A plausible synthetic route for this compound can be envisioned starting from 3-acetylpyridine.
Figure 4: Proposed synthetic pathway for the target compound.
This three-step synthesis involves an initial Mannich reaction to introduce the dimethylaminomethyl group, followed by conversion of the ketone to an oxime, and subsequent reduction of the oxime to the primary amine.
Conclusion
The physicochemical properties of this compound are integral to its potential as a scaffold in drug discovery. Its polybasic nature, moderate lipophilicity, and pH-dependent solubility create a nuanced profile that must be carefully characterized. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data. By understanding and empirically determining these key parameters, researchers can make informed decisions in the design and development of novel therapeutic agents based on this promising chemical entity.
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Huuskonen, J. (2001). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Computer Sciences, 41(6), 1643-1647. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Available at: [Link]
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Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. Available at: [Link]
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Wang, X., et al. (2015). Synthesis of a new pyridine-containing diamine and related polyimide. Journal of Polymer Research, 22(8), 1-8. Available at: [Link]
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Barabe, F., & Sarlah, D. (2017). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 139(46), 16962-16965. Available at: [Link]
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Bannan, C. C., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 62(15), 3741-3753. Available at: [Link]
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Al-Said, M. S., et al. (2016). Synthesis of New Diarylamides With Pyrimidinyl Pyridine Scaffold and Evaluation of Their Anti-Proliferative Effect on Cancer Cell Lines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1301-1304. Available at: [Link]
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Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. Available at: [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Available at: [Link]
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PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N2,N2-dimethyl-N1-phenyl. National Center for Biotechnology Information. Available at: [Link]
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Chem-Impex. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Available at: [Link]
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PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite. (n.d.). [2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride. Available at: [Link]
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Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4193. Available at: [Link]
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ChemBK. (2024). N,N-Dimethyl-2-phenylethanamine. Available at: [Link]
-
ACS Publications. (2024). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. Journal of Chemical & Engineering Data. Available at: [Link]
-
ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. Available at: [Link]
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Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]
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ACS Publications. (2025). Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine and Its Mixture with 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. Available at: [Link]
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(2-Amino-1-(3-pyridyl)ethyl)dimethylamine: A Technical Guide to a Promising Scaffold in Medicinal Chemistry
Introduction
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine, bearing the CAS number 638220-38-9, is a pyridine derivative that, while commercially available, remains largely unexplored in published scientific literature. Its structural features, namely the 3-pyridyl-ethylamine core, suggest significant potential as a building block in the development of novel therapeutics, particularly for neurological disorders.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this molecule. Due to the absence of specific published data, this guide will leverage established knowledge of structurally related compounds to propose synthetic routes, postulate biological activities, and provide a framework for its experimental evaluation.
Molecular Profile
The core structure of this compound combines a pyridine ring, an essential motif in many biologically active compounds, with a flexible ethylamine chain and a dimethylamino group.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and target engagement, while the amine functionalities provide sites for further chemical modification.
Physicochemical Properties
While experimental data is not publicly available, the following table presents key physicochemical properties predicted through computational models. These values serve as a preliminary guide for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₅N₃ | Confirmed by suppliers.[1][2] |
| Molecular Weight | 165.24 g/mol | Confirmed by suppliers.[1][2] |
| pKa (most basic) | ~9.5 (aliphatic amine) | Estimated based on similar structures. |
| logP | ~0.8 | Estimated, indicating moderate lipophilicity. |
| Solubility | Soluble in water and polar organic solvents | Inferred from structural features. |
| Appearance | Red viscous liquid | As reported by a commercial supplier.[1] |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to this compound can be conceptualized starting from commercially available 3-acetylpyridine. The following multi-step synthesis is proposed, employing well-established organic chemistry reactions.
Experimental Protocol: Proposed Synthesis
-
Step 1: Reductive Amination of 3-Acetylpyridine with Dimethylamine.
-
To a solution of 3-acetylpyridine (1.0 eq) in methanol, add a 40% aqueous solution of dimethylamine (1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-pyridyl)-N,N-dimethylethanamine.
-
-
Step 2: α-Bromination of the Intermediate.
-
Dissolve the product from Step 1 in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude bromo-intermediate.
-
-
Step 3: Azide Substitution.
-
Dissolve the crude bromo-intermediate in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and stir the mixture at 60 °C for 8 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido-intermediate.
-
-
Step 4: Reduction of the Azide to the Primary Amine.
-
Dissolve the azido-intermediate in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product, this compound.
-
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Postulated Biological Activity and Mechanism of Action
The 3-pyridyl-ethylamine scaffold is a known pharmacophore that interacts with several biological targets within the central nervous system (CNS). Based on the structure of this compound, we can postulate its potential activity at the following receptor families:
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a key component of nicotine and other nAChR agonists. It is plausible that this compound could act as a ligand for various nAChR subtypes, potentially modulating neurotransmitter release and neuronal excitability.
-
Serotonin (5-HT) Receptors: Certain 3-pyridyl-ethylamine derivatives have shown affinity for serotonin receptors. Further investigation could reveal if this compound interacts with specific 5-HT receptor subtypes, which are implicated in mood, cognition, and psychosis.
Hypothetical Signaling Pathway Involvement
Should this compound act as a nAChR agonist, it could modulate downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for synaptic plasticity and cell survival.
Caption: Postulated signaling cascade initiated by nAChR activation.
Framework for Experimental Characterization and Screening
To elucidate the true potential of this compound, a systematic experimental approach is necessary. The following protocols outline a general workflow for its characterization and initial biological screening.
Protocol 1: Physicochemical and Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.
-
Expected ¹H NMR signals would include resonances for the pyridine ring protons, the ethyl chain protons, and the dimethylamino methyl protons.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the compound, confirming its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum to identify characteristic functional group vibrations, such as N-H stretches of the primary amine and C-N stretches.
-
Protocol 2: In Vitro Biological Screening Workflow
-
Receptor Binding Assays:
-
Perform competitive radioligand binding assays using cell membranes expressing various nAChR and 5-HT receptor subtypes to determine the binding affinity (Ki) of the compound.
-
-
Functional Assays:
-
Conduct functional assays (e.g., calcium imaging, electrophysiology) to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified target receptors. This will yield quantitative data such as EC₅₀ or IC₅₀ values.
-
-
Cell Viability Assays:
-
Assess the cytotoxicity of the compound in relevant cell lines (e.g., neuronal cell lines) using assays such as MTT or LDH release to establish a preliminary therapeutic window.
-
Screening Workflow Diagram
Sources
An In-Depth Technical Guide to N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine: Structure, Properties, and Synthetic Strategy
Disclaimer: This document provides a comprehensive overview of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine based on established chemical principles and data from structurally related compounds. Due to a lack of specific published experimental data for this particular isomer, the proposed synthesis and some properties are predictive. This guide is intended for research and development professionals and should be used in conjunction with rigorous experimental validation.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and coordination properties.[1][2] The introduction of a diamine side chain, as seen in N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, creates a molecule with a unique combination of a tertiary amine, a secondary amine, and a pyridine nitrogen. This arrangement offers multiple sites for hydrogen bonding, salt formation, and metal chelation, making it a compelling candidate for investigation in drug discovery and catalysis. This guide provides a detailed exploration of the structure, predicted properties, a proposed synthetic route, and potential applications of this specific pyridyl-ethanediamine isomer.
Molecular Structure and Isomeric Considerations
The core structure of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine consists of an ethylenediamine backbone where one nitrogen is part of a dimethylamino group and the other is attached to a carbon which, in turn, is bonded to the 3-position of a pyridine ring.
The position of the nitrogen atom within the pyridine ring is a critical determinant of the molecule's electronic and steric properties. The 3-pyridyl isomer, the focus of this guide, differs significantly from its 2-pyridyl and 4-pyridyl counterparts. The nitrogen in the 3-position exerts a moderate electron-withdrawing effect through induction, influencing the basicity of the nearby secondary amine and the overall polarity of the molecule. Unlike the 2-pyridyl isomer, the 3-pyridyl group presents a lower propensity for direct chelation with the adjacent amine, which can influence its coordination chemistry.
Caption: Generalized structure of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine.
Predicted Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₀H₁₇N₃ | Based on structural components. |
| Molecular Weight | ~179.26 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Colorless to pale yellow liquid | Typical for similar diamine compounds. |
| Boiling Point | > 200 °C | Expected to be higher than N,N-dimethylethylenediamine due to the larger pyridine group. |
| Solubility | Soluble in water and common organic solvents | The amine and pyridine groups should impart good solubility. |
| pKa | Two pKa values expected: one for the aliphatic diamine (~9-10) and one for the pyridine nitrogen (~5-6) | Based on typical values for similar functional groups. |
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine and methylene protons of the ethane bridge, a singlet for the N,N-dimethyl group, and a broad singlet for the secondary amine proton. The chemical shifts of the pyridine protons will be characteristic of a 3-substituted ring.
-
¹³C NMR: The spectrum should reveal the expected number of carbon signals, including those for the pyridine ring, the ethane backbone, and the N,N-dimethyl groups.
-
IR Spectroscopy: Characteristic peaks are anticipated for N-H stretching (secondary amine, ~3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2800-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).[4]
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage of the C-C and C-N bonds of the ethylenediamine chain.
Proposed Synthesis Protocol
There is no standardized, published synthesis for N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine. However, a plausible and robust synthetic route can be designed based on established organic chemistry reactions. The following proposed synthesis is a two-step process involving a reductive amination.
Caption: Proposed two-step synthesis via reductive amination.
Step 1: Condensation to Form Imine/Enamine Intermediate
This step involves the reaction of a suitable pyridyl precursor with N,N-dimethylethylenediamine to form an imine or enamine intermediate.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-acetylpyridine (1.0 eq) and a suitable solvent such as toluene or ethanol.
-
Add N,N-dimethylethylenediamine (1.1 eq).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., molecular sieves) to drive the reaction towards the imine/enamine.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate can be isolated or used directly in the next step.
Causality: The condensation reaction between the ketone (3-acetylpyridine) and the primary amine of N,N-dimethylethylenediamine forms a C=N bond (imine) or a C=C-N system (enamine). The use of a catalyst and heat is crucial to overcome the activation energy and remove the water byproduct, shifting the equilibrium towards the product.
Step 2: Reduction of the Intermediate
The C=N or C=C bond of the intermediate is then reduced to a single bond to yield the final product.
Methodology:
-
The crude intermediate from Step 1 is dissolved in a suitable solvent like methanol or ethanol.
-
The solution is cooled in an ice bath.
-
A reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous workup and purified by column chromatography or distillation under reduced pressure.
Causality: The reducing agent provides a source of hydride ions (in the case of NaBH₄) or atomic hydrogen (with catalytic hydrogenation) that add across the double bond of the imine/enamine, resulting in the formation of the desired saturated diamine.
Characterization and Quality Control
A self-validating system for this protocol would involve rigorous characterization of the final product to confirm its identity and purity.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra should match the predicted patterns for the target molecule. |
| FTIR Spectroscopy | Identification of functional groups. | Presence of N-H, C-H (sp² and sp³), C=N, C=C, and C-N vibrations. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to C₁₀H₁₇N₃. |
| Elemental Analysis | Confirmation of elemental composition. | The percentages of C, H, and N should be within acceptable limits of the theoretical values. |
| HPLC/GC | Purity assessment. | A single major peak indicating high purity. |
Potential Applications in Research and Drug Development
The unique structural features of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine suggest its utility in several areas:
-
Medicinal Chemistry: The pyridine ring is a common pharmacophore in a wide range of therapeutic agents.[1] The diamine chain can be used to modulate solubility, basicity, and to introduce a key binding interaction with biological targets. Pyridine derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2][6] This compound could serve as a valuable building block or a lead compound in the development of new drugs.
-
Catalysis: The multiple nitrogen atoms make this molecule an excellent candidate as a ligand for transition metal catalysts. Such catalysts can be employed in a variety of organic transformations, including cross-coupling reactions and asymmetric synthesis.
-
Materials Science: Diamines are often used as monomers in the synthesis of polymers and as cross-linking agents or hardeners for epoxy resins. The incorporation of the pyridine moiety can impart unique thermal, mechanical, or conductive properties to the resulting materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine is not available, the safety precautions should be based on the hazards associated with similar aliphatic and aromatic amines.[7][8][9]
-
Hazards: Expected to be corrosive and may cause severe skin burns and eye damage.[8] It is likely to be harmful if swallowed or in contact with skin.[8] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9] All handling should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[8] Ground all equipment to prevent static discharge.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[7] If swallowed, do not induce vomiting and seek immediate medical attention.[7]
Conclusion
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine represents a molecule of significant interest for researchers in drug development and chemical synthesis. While a lack of direct experimental data necessitates a predictive approach to its properties and synthesis, this guide provides a scientifically grounded framework for its study. The proposed synthetic route is robust and relies on well-understood chemical transformations. The potential applications are broad, stemming from the versatile nature of the pyridine and diamine functionalities. As with any novel compound, rigorous experimental work is required to validate these predictions and fully unlock the potential of this intriguing molecule.
References
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PubChem. (n.d.). N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine. Retrieved from [Link]
-
Narendar, P., et al. (2025, August 9). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]
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Elsayed, M. A., & Sroor, F. M. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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Occupational Safety and Health Administration. (1996, February). N,N-Dimethylaniline Method no.: PV2064. Retrieved from [Link]
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MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9). Retrieved from [Link]
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(2-Amino-1-(3-pyridyl)ethyl)dimethylamine: A Technical Guide to its Applications in Agrochemicals
Abstract
The pyridine ring is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a wide array of insecticides, fungicides, and herbicides.[1][2][3] This technical guide provides an in-depth analysis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a pyridine derivative with significant potential in the agrochemical sector. While not a direct precursor to the most widely known neonicotinoids, its structural motifs suggest its utility as a versatile building block for the synthesis of novel active ingredients.[4] Furthermore, its chemical nature as a diamine hints at its potential application in enhancing the efficacy of existing pesticide formulations.[5] This document serves as a resource for researchers, chemists, and formulation scientists in the agrochemical industry, offering insights into the synthesis, potential applications, and experimental evaluation of this promising intermediate.
Introduction: The Primacy of the Pyridine Scaffold in Agrochemicals
The pyridine heterocycle is a privileged structure in the world of bioactive molecules, and its importance in agrochemicals cannot be overstated.[1] Its presence is a defining feature of the highly successful neonicotinoid insecticides, which act on the central nervous system of insects. Beyond insecticides, pyridine derivatives have been instrumental in the development of fungicides and herbicides, demonstrating a remarkable versatility that stems from the pyridine ring's ability to be functionalized at various positions, thereby modulating the molecule's biological activity, selectivity, and environmental profile.[3][6] The continuous drive to discover new agrochemicals with improved efficacy, better safety profiles, and novel modes of action keeps the exploration of new pyridine-based building blocks at the forefront of research and development.[2]
Chemical Profile of this compound
This compound is a diamine featuring a pyridine ring, a chiral center, and both a primary and a tertiary amine. This combination of functional groups makes it a highly reactive and versatile intermediate for organic synthesis.[4]
| Property | Value |
| CAS Number | 638220-38-9 |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| Appearance | Red viscous liquid |
| Storage Conditions | 0 - 8 °C |
Table 1: Physicochemical Properties of this compound.
The presence of two amine groups with different basicities and nucleophilicities allows for selective reactions, making it an attractive starting material for the synthesis of more complex molecules.
Applications in Agrochemical Synthesis: A Forward-Looking Perspective
While direct evidence of this compound as a key intermediate in the synthesis of current blockbuster agrochemicals is not prevalent in public-domain literature, its structure strongly suggests its potential as a precursor for novel active ingredients. The following sections explore hypothetical, yet chemically sound, synthetic pathways where this diamine could be a critical component.
Synthesis of Novel Insecticides
The core structure of this compound is reminiscent of moieties found in various insecticidal compounds. The primary amine can be readily derivatized to introduce pharmacophores known for their insecticidal activity.
Caption: Hypothetical synthesis of a novel insecticide.
-
Dithiocarbamate Formation: To a stirred solution of this compound (1.0 eq) in ethanol at 0 °C, add carbon disulfide (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours.
-
S-Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Thiadiazole Precursor Synthesis: Add hydrazine hydrate (1.2 eq) to the reaction mixture and reflux for 6 hours.
-
Cyclization and Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Development of Novel Fungicides
The pyridine ring is also a key component of several fungicides. The amino groups of this compound can serve as anchor points for constructing novel fungicidal pharmacophores.
Caption: Hypothetical synthesis of a novel fungicide.
-
Amide Formation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add an acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. Stir at room temperature for 3 hours.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the resulting amide in excess phosphorus oxychloride and reflux for 8 hours.
-
Isolation and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a sodium carbonate solution and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by recrystallization or column chromatography.
Role in Agrochemical Formulations: Enhancing Efficacy
The assertion that this compound is used to "enhance the efficacy of pesticides and herbicides" suggests a role beyond that of a mere synthetic intermediate.[4] Its diamine structure could impart properties beneficial to agrochemical formulations.
Potential as a pH Modifier and Adjuvant
Amines are frequently used in herbicide formulations, such as those for glyphosate, 2,4-D, and dicamba, to form amine salts.[7] This increases the solubility of the active ingredient and can reduce its volatility.[7] The diamine nature of this compound could allow it to act as a buffering agent, maintaining an optimal pH in the spray tank, which is crucial for the stability and efficacy of many pesticides.[8]
Synergistic and Safener Potential
In some instances, pyridine-containing compounds have been investigated as safeners for herbicides, protecting the crop from the herbicide's phytotoxic effects without compromising weed control.[3][9] While there is no specific data on this compound as a safener, its structural class warrants investigation for such properties. Furthermore, some compounds can act as synergists, increasing the potency of an insecticide by inhibiting metabolic pathways that the insect uses to detoxify the active ingredient. The biological activity of this diamine on its own is not well-documented in the context of agrochemicals, but this remains a viable area for future research.
Caption: Potential roles in enhancing formulation efficacy.
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of agrochemicals. Its versatile chemical structure, characterized by a pyridine ring and two distinct amine functionalities, positions it as a valuable building block for the synthesis of novel insecticidal and fungicidal compounds. While its direct application as a key intermediate in the production of major commercial agrochemicals is not widely documented, the principles of medicinal and agrochemical chemistry strongly suggest its potential in this arena. Furthermore, its properties as a diamine open up avenues for its use in advanced agrochemical formulations to enhance the stability and efficacy of active ingredients. This technical guide serves to stimulate further research and development into the applications of this intriguing pyridine derivative, with the ultimate goal of contributing to the next generation of effective and sustainable crop protection solutions.
References
- Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982–9986.
- Cora, J. E., & Louch, J. R. (2022). Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry. Environmental Science & Technology, 56(15), 10767–10776.
- Believe Chemical. (2025). What Are Pyridine Products and How Are They Used in Agrochemicals.
- Maienfisch, P., & Edmunds, A. J. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 353–370.
- Singh, V. P., Yashovardhan, & Bhati, S. K. (2011). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research, 3(2), 892-900.
- European Patent Office. (2025). Safened compositions comprising pyridine carboxylate herbicides and isoxadifen. EP 3876723 B1.
- GME Chemicals. (n.d.). This compound.
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- G. D. Searle & Co. (1968). Preparation of 1-(3-pyridyl)-1,2-ethanediamine. US3398152A.
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- GME Chemicals. (n.d.). This compound.
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The Strategic Utility of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine in Modern Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a pyridine derivative with the CAS Number 638220-38-9, represents a pivotal, yet often behind-the-scenes, scaffold in the landscape of biochemical research and development. While not typically a primary bioactive agent itself, its unique structural attributes make it a highly valuable synthetic intermediate or building block. This guide delves into the core biochemical research applications of this compound, focusing on its role in the synthesis of advanced pharmaceutical and agrochemical agents. We will explore its chemical properties, potential synthetic pathways, and its instrumental role in the development of targeted enzyme inhibitors and receptor ligands, particularly within the realm of neuroscience. This document serves as a technical resource for researchers looking to leverage this versatile molecule in their discovery pipelines.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, systematically named N',N'-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine, is a diamine characterized by a pyridine ring, a chiral center, and a dimethylamino group. Its significance in biochemical research is primarily as a precursor for more complex molecules designed to interact with biological targets. The pyridine ring, a common motif in bioactive compounds, enhances reactivity and provides opportunities for diverse chemical modifications. This, combined with the diamine functionality, makes it a powerful tool for medicinal chemists and drug discovery scientists.
This guide will provide a comprehensive overview of the compound's properties, potential synthesis strategies, and its application in the creation of biologically active molecules. We will also discuss relevant analytical techniques for its characterization and quality control, crucial for ensuring the reliability of downstream applications.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 638220-38-9 | [1] |
| Molecular Formula | C₉H₁₅N₃ | [1] |
| Molecular Weight | 165.24 g/mol | [2] |
| Appearance | Red viscous liquid | [3] |
| Storage Conditions | 0 - 8 °C | [4] |
Proposed Synthetic Pathway
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential pathway could involve the following key steps:
Caption: A conceptual workflow for the synthesis of the target compound.
Note: This represents a generalized synthetic strategy. The actual implementation would require careful optimization of reaction conditions, solvents, and catalysts.
Core Biochemical Research Applications: A Gateway to Bioactive Molecules
The primary utility of this compound in biochemical research lies in its role as a scaffold for the synthesis of compounds with therapeutic or agricultural potential. Its structural features allow for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug and pesticide discovery programs.
Application in Pharmaceutical Research: Targeting Neurological Disorders
The presence of the pyridylethylamine backbone is a recurring theme in compounds designed to target the central nervous system (CNS). This scaffold is particularly relevant in the development of inhibitors for enzymes implicated in neurodegenerative diseases.
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the CNS, and its overactivation is linked to various neurological disorders. The development of potent and selective nNOS inhibitors is a significant therapeutic goal.[5][6] The 2-aminopyridine scaffold, a close structural relative of the 3-pyridyl moiety in our topic compound, has been instrumental in designing such inhibitors.[7]
Conceptual Synthetic Application:
This compound can serve as a starting point for the synthesis of novel nNOS inhibitors. The primary amine can be functionalized to introduce moieties that interact with key residues in the active site of nNOS, while the dimethylamino group can be modified to fine-tune physicochemical properties like solubility and membrane permeability.
Caption: A generalized workflow for developing nNOS inhibitors.
Experimental Protocol: General Amide Coupling for Scaffold Elaboration
This protocol describes a general method for functionalizing the primary amine of this compound with a carboxylic acid to introduce a desired pharmacophore.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Addition of Carboxylic Acid: Add the carboxylic acid of interest (1.1 equivalents) to the solution.
-
Coupling Agent: Add a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents).
-
Base: Add a non-nucleophilic base like triethylamine or diisopropylethylamine (2 equivalents) to neutralize the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This versatile protocol allows for the synthesis of a library of compounds for screening against nNOS or other biological targets.
Application in Agrochemical Development
The pyridine ring is a well-established "privileged scaffold" in the agrochemical industry, found in numerous successful herbicides, insecticides, and fungicides.[8] The structural features of this compound make it a suitable starting material for the synthesis of novel agrochemicals. The diamine functionality can be used to introduce toxophores or to modify the systemic properties of the resulting compound within a plant.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use as a synthetic intermediate. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress during its synthesis or subsequent functionalization.
Proposed HPLC Method:
-
Column: A C18 reversed-phase column is generally suitable for the separation of amine-containing compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (typically around 260 nm) is a common approach. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable tool for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino groups, derivatization is often necessary to improve the chromatographic behavior of this compound.
General GC-MS Protocol with Derivatization:
-
Derivatization: The primary and tertiary amino groups can be derivatized using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to increase volatility.
-
GC Separation: The derivatized sample is injected into a GC equipped with a non-polar or medium-polarity capillary column. A temperature gradient is used to separate the components.
-
MS Detection: The separated components are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for confident identification.
Conclusion and Future Perspectives
This compound is a versatile and valuable synthetic intermediate in biochemical research. While its direct biological activity is not well-documented, its true strength lies in its ability to serve as a scaffold for the creation of novel, biologically active molecules. Its application in the synthesis of potential therapeutics for neurological disorders, particularly nNOS inhibitors, and in the development of new agrochemicals highlights its significance.
Future research efforts will likely focus on expanding the library of compounds derived from this scaffold. The development of stereoselective synthetic routes will be crucial for investigating the biological activity of individual enantiomers. As our understanding of the structural requirements for targeting specific enzymes and receptors continues to grow, the strategic use of building blocks like this compound will remain a cornerstone of modern drug and agrochemical discovery.
References
-
Chem-Impex. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Retrieved from [Link]
- Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(10), 4886-4899.
- Vasu, D., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. ACS Medicinal Chemistry Letters, 7(6), 611-616.
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The Strategic Utility of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine and its Analogs in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Pyridyl-Containing Diamines as High-Value Synthons
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. Among the myriad of available synthons, chiral 1,2-diaminopyridine derivatives have emerged as a class of privileged scaffolds. These structures, characterized by a pyridine ring appended to a chiral 1,2-diamine backbone, offer a unique convergence of properties: the pyridine moiety provides a handle for hydrogen bonding, metal coordination, and π-stacking interactions, while the chiral diamine core imparts stereochemical control and serves as a versatile nucleophile. A representative, albeit sparsely documented, member of this class is (2-Amino-1-(3-pyridyl)ethyl)dimethylamine. While detailed public-domain literature on this specific molecule is limited, its structural motifs are emblematic of a broader class of compounds that have found significant application in drug discovery and catalysis. This guide will delve into the synthesis, reactivity, and applications of this class of building blocks, providing a technical framework for their utilization in the laboratory.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 638220-38-9 | [1] |
| Molecular Formula | C9H15N3 | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Appearance | Red viscous liquid | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthetic Strategies for Chiral 1,2-Diaminopyridine Scaffolds
The synthesis of chiral 1,2-diaminopyridine derivatives can be approached through several strategic disconnections. A common theme involves the introduction of the chiral diamine motif onto a pre-functionalized pyridine ring or the construction of the pyridine ring from acyclic precursors already bearing the chiral diamine.
Conceptual Synthetic Workflow
Caption: General retrosynthetic and forward synthetic approaches for chiral 1,2-diaminopyridine derivatives.
Detailed Synthetic Protocol: Asymmetric Synthesis of Vicinal Diamines via Aziridine Ring-Opening
A robust and widely applicable method for the synthesis of chiral 1,2-diamines involves the catalytic asymmetric aminolysis of meso-aziridines.[5] This approach offers excellent control over stereochemistry.
Step-by-Step Methodology:
-
Aziridination of Styrene: To a solution of styrene (1.0 equiv.) in a suitable solvent (e.g., CH2Cl2), add a nitrogen source such as a protected hydroxylamine derivative and a chiral catalyst (e.g., a chiral Schiff base chromium(III) complex).[5] Stir the reaction at the appropriate temperature until the reaction is complete as monitored by TLC.
-
Purification of the Aziridine: After completion, the reaction mixture is concentrated, and the resulting meso-aziridine is purified by column chromatography.
-
Catalytic Asymmetric Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the purified meso-aziridine (1.0 equiv.) and a chiral catalyst in a suitable solvent (e.g., THF).[5] Add a nucleophilic amine (e.g., dimethylamine) and a silylating agent (e.g., trimethylsilyl azide) and stir the reaction at the specified temperature.[5]
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent, extract the product with an organic solvent, and dry the organic layer. The crude product is then purified by column chromatography to yield the enantiomerically enriched 1,2-diamine.
Causality Behind Experimental Choices: The use of a chiral catalyst in both the aziridination and ring-opening steps is crucial for establishing the desired stereochemistry of the final product. The choice of solvent and temperature is optimized to ensure good reactivity and selectivity. The silylating agent in the ring-opening step can facilitate the reaction by activating the aziridine.
Reactivity and Key Transformations
The reactivity of this compound and its analogs is dictated by the interplay of three key functional groups: the primary amine, the tertiary amine, and the pyridine nitrogen.
-
Primary Amine: The primary amine is a potent nucleophile and can readily undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
-
-
Tertiary Amine: The tertiary amine is basic and can act as a proton scavenger or a ligand for metal catalysts. Its presence can also influence the reactivity of the neighboring primary amine through electronic and steric effects.
-
Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated or coordinated to a metal center. This coordination can be leveraged in the design of novel catalysts. The electron-withdrawing nature of the pyridine ring can also influence the reactivity of substituents on the ring.
Reaction Workflow: N-Acylation of the Primary Amine
Caption: A typical workflow for the selective N-acylation of the primary amine in a pyridyl-diamine building block.
Applications in Drug Discovery and Catalysis
The unique structural features of chiral 1,2-diaminopyridine derivatives make them highly valuable in several areas of chemical research.
Pharmaceutical Development
These building blocks are frequently incorporated into drug candidates targeting a wide range of diseases. The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The diamine moiety can form key hydrogen bonds with biological targets such as enzymes and receptors. For instance, diaminopyrimidine derivatives have been designed as potent focal adhesion kinase (FAK) inhibitors for the treatment of cancer.[1] The 2,4-diaminopyrimidine scaffold is a common feature in many kinase inhibitors.[1] Furthermore, the dimethylamine pharmacophore is present in a number of FDA-approved drugs for the treatment of central nervous system disorders.[6]
Asymmetric Catalysis
Chiral diamines are widely used as ligands in asymmetric catalysis.[5] The two nitrogen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of the pyridine ring in these ligands can further modulate the electronic and steric properties of the catalyst, leading to improved activity and selectivity. Pd(II) complexes with pyridine derivatives, for example, have been employed as catalysts in carbonylation and reduction reactions.[7]
Conclusion
This compound and its structural congeners represent a powerful class of building blocks for modern organic synthesis. Their synthesis, while challenging, can be achieved through established methodologies for the preparation of chiral 1,2-diamines. The versatile reactivity of their functional groups, coupled with the desirable physicochemical properties imparted by the pyridyl moiety, makes them invaluable synthons for the construction of complex molecules. As the demand for novel pharmaceuticals and efficient catalysts continues to grow, the strategic application of these and other pyridyl-containing diamines is poised to play an increasingly important role in advancing the frontiers of chemical science.
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Methodological & Application
Step-by-step synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
An Application Note and Protocol for the Synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Authored by a Senior Application Scientist
Introduction
This compound, also known as N',N'-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine, is a diamine derivative featuring a pyridine ring.[1][2] This structural motif makes it a valuable intermediate in medicinal chemistry and drug discovery.[1] Its utility lies in its function as a versatile building block for creating more complex, biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[1] This document provides a detailed, step-by-step protocol for a proposed synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The outlined procedure is grounded in established chemical principles and offers in-depth explanations for the experimental choices.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process commencing with 3-acetylpyridine. The chosen strategy involves an initial Strecker-type reaction to introduce the dimethylamino and cyano groups, followed by a catalytic hydrogenation to reduce the nitrile to the desired primary amine. This approach is advantageous for its convergence and the ready availability of the starting materials.
Figure 1: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3-Acetylpyridine | 121.14 | ≥98% | Sigma-Aldrich |
| Dimethylamine hydrochloride | 81.54 | ≥99% | Sigma-Aldrich |
| Sodium Cyanide | 49.01 | ≥97% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | N/A | 10 wt. % | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Fisher Scientific |
| Sodium Sulfate (Na2SO4) | 142.04 | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | 37% aq. | VWR |
| Sodium Bicarbonate (NaHCO3) | 84.01 | Saturated aq. | VWR |
| Hydrogen (H2) gas | 2.02 | High purity | Airgas |
PART 1: Synthesis of 2-(Dimethylamino)-2-(pyridin-3-yl)propanenitrile (Intermediate)
This step employs a modified Strecker synthesis, a classic method for synthesizing α-aminonitriles from a ketone, an amine, and a cyanide source.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 3-acetylpyridine (12.1 g, 100 mmol) and dimethylamine hydrochloride (8.97 g, 110 mmol) in 100 mL of methanol.
-
Initial Stirring: Stir the mixture at room temperature until all solids are dissolved.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.39 g, 110 mmol) in a minimal amount of water (~15 mL) and add this solution to the dropping funnel. Add the aqueous sodium cyanide solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 30°C using an ice bath if necessary.
-
Expert Insight: The slow addition of the cyanide solution is crucial to control the exothermicity of the reaction and to prevent the formation of unwanted side products. The use of dimethylamine hydrochloride in situ generates the free amine upon reaction with the basic cyanide solution.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude 2-(dimethylamino)-2-(pyridin-3-yl)propanenitrile. This intermediate is often used in the next step without further purification.
PART 2: Synthesis of this compound (Final Product)
This final step involves the catalytic reduction of the nitrile group to a primary amine using palladium on carbon as the catalyst. This is a widely used and efficient method for such transformations.[3]
Step-by-Step Protocol:
-
Catalyst and Substrate: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the crude aminonitrile intermediate from the previous step in 150 mL of methanolic ammonia (7N). Add 10% palladium on carbon (1.0 g, ~10 wt% of the substrate).
-
Expert Insight: The use of methanolic ammonia as a solvent helps to suppress the formation of secondary amine byproducts during the reduction of the nitrile.
-
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Purification of Final Product: Concentrate the filtrate under reduced pressure to obtain the crude product. The purification of diamines can be challenging due to their physical properties.[4] For high purity, distillation under reduced pressure is a common method.[5][6][7] Alternatively, the product can be purified by forming a salt (e.g., hydrochloride) and recrystallizing.
-
To form the hydrochloride salt, dissolve the crude product in a minimal amount of isopropanol and slowly add a solution of HCl in isopropanol until the solution is acidic. The salt will precipitate and can be collected by filtration, washed with cold isopropanol, and dried under vacuum.
-
Characterization
The final product, this compound, should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and assess purity. Spectroscopic data for similar diamine structures can be found in the literature.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 166.13).[10]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching for the primary amine).
Safety Precautions
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.
-
Hydrogen Gas: Highly flammable. Perform the hydrogenation in a designated area away from ignition sources. Ensure the hydrogenation apparatus is properly assembled and leak-tested.
-
General Handling: All reagents and solvents should be handled in a fume hood. Avoid inhalation, ingestion, and skin contact.
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Wróbel, M. Z., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(22), 7935. [Link]
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Application Notes: (2-Amino-1-(3-pyridyl)ethyl)dimethylamine in Material Science
Introduction: A Versatile Building Block for Advanced Materials
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine, hereafter referred to as APED, is a multifunctional molecule possessing a unique combination of a pyridine ring, a primary amine, and a tertiary amine. While its applications have been noted in pharmaceuticals and agrochemicals, its potential in material science remains a promising and underexplored frontier.[1] The strategic arrangement of its functional groups makes APED a highly versatile building block for a new generation of advanced polymers and functional materials.
The pyridine moiety, a well-known coordinating ligand, opens avenues for the development of metal-organic frameworks (MOFs) and coordination polymers with tailored electronic and catalytic properties.[2] The presence of two distinct amine groups—a reactive primary amine and a catalytic tertiary amine—positions APED as an excellent candidate for polymer synthesis, particularly as a monomer for polyamides and as a curing agent for epoxy resins. The incorporation of the pyridine ring into a polymer backbone can also enhance thermal stability, and conductivity, and introduce pH-responsiveness.[3][4]
This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science. It outlines detailed protocols for the synthesis of APED and its potential applications in the creation of novel polyamides, high-performance epoxy resins, and functional metal-organic frameworks. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.
Synthesis of this compound (APED)
A plausible and efficient synthetic route to APED is the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5][6][7] In this proposed synthesis, 3-acetylpyridine serves as the ketone component, dimethylamine provides the secondary amine, and formaldehyde is the electrophile.
Reaction Scheme:
Caption: Proposed Mannich reaction pathway for the synthesis of APED.
Detailed Synthesis Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-acetylpyridine (12.1 g, 0.1 mol) and ethanol (100 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of dimethylamine hydrochloride (8.15 g, 0.1 mol) and aqueous formaldehyde (37 wt. %, 8.1 g, 0.1 mol).
-
Reaction: Add the dimethylamine/formaldehyde solution dropwise to the stirred solution of 3-acetylpyridine over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Application 1: APED as a Monomer for Novel Polyamides
The primary amine group of APED can react with a dicarboxylic acid or its more reactive derivative, a diacid chloride, to form a polyamide. The resulting polymer will have pyridine moieties and tertiary amine groups regularly spaced along its backbone, which can impart unique properties such as metal chelation, catalytic activity, and enhanced solubility.
Experimental Workflow:
Caption: Workflow for the synthesis and characterization of an APED-based polyamide.
Detailed Protocol for Polyamide Synthesis:
-
Reactant Preparation: In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve APED (1.66 g, 10 mmol) and pyridine (1.6 mL, 20 mmol) in anhydrous tetrahydrofuran (THF, 30 mL). In a separate flask, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous THF (20 mL).
-
Polymerization: Cool the APED solution to 0°C in an ice bath. Add the terephthaloyl chloride solution dropwise to the stirred APED solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into 200 mL of deionized water.
-
Purification: Filter the polymer, wash thoroughly with water and then with methanol, and dry under vacuum at 60°C for 24 hours.
Characterization of the Polyamide:
-
FTIR Spectroscopy: Confirm the formation of the amide bond by the appearance of characteristic C=O stretching (around 1650 cm⁻¹) and N-H bending (around 1550 cm⁻¹) bands.
-
NMR Spectroscopy: Characterize the polymer structure and confirm the incorporation of both monomers.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the polyamide.[8][9][10]
Application 2: APED as a Curing Agent for Epoxy Resins
APED's structure is ideal for curing epoxy resins. The primary amine can react with two epoxy groups, initiating cross-linking. The tertiary amine can act as a catalyst to accelerate the curing process.[11] This dual functionality can lead to cured epoxy resins with high cross-link density, excellent mechanical properties, and thermal stability.
Epoxy Curing and Testing Workflow:
Caption: Workflow for curing epoxy resin with APED and subsequent material testing.
Detailed Protocol for Epoxy Curing:
-
Stoichiometric Calculation: Calculate the required amount of APED based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For APED, the AHEW is approximately 83.12 g/eq. For a standard diglycidyl ether of bisphenol A (DGEBA) resin with an EEW of 180 g/eq, the mix ratio would be approximately 46 parts of APED per 100 parts of resin by weight.
-
Mixing: Warm the DGEBA resin to reduce its viscosity. Add the calculated amount of APED and mix thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into pre-heated molds and cure in an oven. A typical curing schedule would be 2 hours at 80°C followed by 3 hours at 150°C.[12]
Characterization of the Cured Epoxy:
-
Mechanical Testing: Perform tensile tests according to ASTM D638 to determine the tensile strength, modulus, and elongation at break.[13]
-
Hardness: Measure the Shore D hardness of the cured material.[14]
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus.[15]
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the cured epoxy.
| Property | Expected Outcome |
| Tensile Strength | High, due to high cross-link density |
| Glass Transition (Tg) | Elevated, indicating good thermal stability |
| Hardness | High Shore D value |
Application 3: APED as a Ligand for Metal-Organic Frameworks (MOFs)
The pyridine nitrogen of APED can coordinate with metal ions to form MOFs. The dangling ethyl-dimethylamine chain within the pores can provide basic sites, potentially enhancing catalytic activity or selective gas adsorption.
Solvothermal MOF Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis and characterization of an APED-containing MOF.
Detailed Protocol for MOF Synthesis:
-
Reactant Preparation: In a 20 mL glass vial, combine zinc nitrate hexahydrate (0.148 g, 0.5 mmol), terephthalic acid (0.083 g, 0.5 mmol), and APED (0.083 g, 0.5 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 10 mL) to the vial.
-
Dissolution: Sonicate the mixture for 10 minutes to ensure all components are fully dissolved.
-
Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave and heat in an oven at 120°C for 72 hours.[16]
-
Isolation: After cooling the autoclave to room temperature, collect the crystalline product by filtration.
-
Activation: Wash the crystals with fresh DMF and then exchange the solvent with methanol. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Characterization of the MOF:
-
Powder X-ray Diffraction (PXRD): Confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the framework and the temperature at which guest molecules are removed.
-
BET Surface Area Analysis: Measure the porosity and surface area of the activated MOF using nitrogen adsorption-desorption isotherms.[17][18][19][20]
Conclusion
This compound (APED) is a molecule with significant, yet largely untapped, potential in material science. Its unique trifunctional nature allows it to be a versatile precursor for a range of advanced materials. The protocols outlined in this application note provide a foundational framework for researchers to explore the use of APED in creating novel polyamides with tailored properties, high-performance epoxy resins, and functional metal-organic frameworks. Further research and development in these areas are poised to unlock new material innovations driven by the unique chemical architecture of APED.
References
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Chem-Impex International. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Retrieved from [Link]
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ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. Retrieved from [Link]
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ResearchGate. (2025). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]
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JoVE. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Retrieved from [Link]
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Al-Masri, M., & Czaplik, W. (2018). Curing of epoxy resins with amines. Journal of Applied Polymer Science, 135(20), 46231. Retrieved from [Link]
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Klepikov, V. V., et al. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. Retrieved from [Link]
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Chen, R., et al. (2020). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry, 44(3), 968-973. Retrieved from [Link]
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AdiChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
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Identify. (2015). Characterization and Classification of Recycled Polyamides by Means of Identify. Retrieved from [Link]
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Epoxyworks. (n.d.). Testing Epoxy to Determine Physical Properties. Retrieved from [Link]
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Parab, V. L., & Palav, A. V. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry, 8(2), 164-166. Retrieved from [Link]
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ResearchGate. (2017). How can I synthesize polyamide from diacid chloride?. Retrieved from [Link]
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ACS Publications. (n.d.). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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AZoM. (2019). An Introduction to MOFs and Characterizing their Porosity. Retrieved from [Link]
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MDPI. (2023). Mechanical Testing of Epoxy Resin Modified with Eco-Additives. Retrieved from [Link]
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PCI Magazine. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Retrieved from [Link]
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ACS Publications. (n.d.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Retrieved from [Link]
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INEOS OPEN. (n.d.). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Various Diamines. Retrieved from [Link]
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ResearchGate. (n.d.). N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine. Retrieved from [Link]
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RSC Publishing. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]
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OSTI.GOV. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. Retrieved from [Link]
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RSC Publishing. (2018). Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. Retrieved from [Link]
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ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Epoxy Technology. (n.d.). Epoxy Adhesive Test Measurement Guide. Retrieved from [Link]
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KVCC. (n.d.). Organic Polymers: The Synthesis of Nylon. Retrieved from [Link]
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IntechOpen. (2018). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. In Advances in Nanotechnology. Retrieved from [Link]
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Polymer Innovation Blog. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Retrieved from [Link]
-
Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]
-
IEEE Xplore. (2017). Time-temperature dependent mechanical properties of cured epoxy resin and unidirectional CFRP. Retrieved from [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). B.E.T. surface area and total pore volume of synthesized MOFs. Retrieved from [Link]
-
Leah4sci. (2018, May 4). Mannich reaction [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Epoxy Formulations Using JEFFAMINE Mines. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved from [Link]
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Application Notes & Protocols for (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Introduction: A Versatile Diamine Building Block
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine is a chiral diamine derivative featuring a pyridine ring, a structural motif that imparts unique reactivity and utility in synthetic chemistry.[1] Its combination of a primary amine, a tertiary amine, and a heterocyclic aromatic ring makes it a highly valuable building block for creating complex, biologically active molecules.[1] This compound serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the synthesis of agrochemicals and specialty materials.[1][2]
The strategic placement of nitrogen atoms allows this reagent to participate in a wide array of chemical transformations. The tertiary dimethylamine group and the pyridine nitrogen can act as nucleophilic catalysts or hydrogen bond acceptors, while the primary amine provides a reactive handle for amide bond formation, reductive amination, and the construction of new heterocyclic systems. This guide provides an in-depth look at the properties, safe handling, and core applications of this reagent, complete with detailed protocols for its use in a research and development setting.
| Property | Value | Reference |
| CAS Number | 638220-38-9 | [1] |
| Molecular Formula | C₉H₁₅N₃ | [1][3] |
| Molecular Weight | 165.24 g/mol | [1][4] |
| Appearance | Red viscous liquid | [1] |
| PubChem CID | 3864338 | [1] |
| Storage Conditions | Store at 0 - 8 °C, tightly sealed | [1] |
Scientific Principles and Mechanistic Rationale
The utility of this compound stems from the distinct functionalities within its structure. The dimethylamine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a diverse range of pharmacological activities including antihistaminic, anticancer, and analgesic properties.[5] Its presence in a molecule can modulate biological targets and improve pharmacokinetic profiles.[5]
As a chiral amine, this reagent holds significant potential as a nucleophilic catalyst in asymmetric synthesis. Chiral amines are central to many modern catalytic systems, capable of inducing stereoselectivity in reactions that would otherwise produce racemic mixtures.[6] While specific catalytic applications for this particular molecule are still an emerging area of research, its structural similarity to other successful catalysts, such as derivatives of 4-dimethylaminopyridine (DMAP) and cinchona alkaloids, suggests its potential in catalyzing transformations like acylations, cycloadditions, and Michael additions with high enantioselectivity.[6]
The proposed mechanism for its catalytic activity would involve the nucleophilic tertiary amine interacting with an electrophilic substrate (e.g., an acid anhydride) to form a reactive, chiral intermediate. This intermediate then reacts with a nucleophile, and the subsequent release of the product regenerates the chiral amine catalyst for the next cycle.
Caption: Proposed catalytic cycle for asymmetric acylation.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The compound presents multiple hazards.
3.1 Hazard Identification Based on available Safety Data Sheets (SDS), this reagent is classified as:
-
Combustible liquid.
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
Causes severe skin burns and eye damage.
3.2 Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.[7][8]
-
Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them prior to use. Dispose of contaminated gloves properly.[8]
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Lab Coat: A flame-resistant lab coat is required.
3.3 Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place at the recommended temperature of 0 - 8 °C.[1] Keep the container tightly closed and upright to prevent leakage.[8] Store away from strong oxidizing agents and strong acids.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
3.4 First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician immediately.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7]
-
Ingestion: Rinse mouth. Make the victim drink water (two glasses at most). Do not induce vomiting due to the risk of perforation. Call a physician immediately.
Core Application Protocols
The following protocols are designed to be representative of the reagent's utility. Researchers should adapt these procedures based on their specific substrates and analytical capabilities.
4.1 Protocol 1: Synthesis of a Substituted Pyrimidine Derivative
This protocol details the use of the reagent as a synthon for constructing a substituted pyrimidine, a common scaffold in medicinal chemistry. The reaction proceeds via a condensation reaction with a guanidine derivative.
Sources
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Application Notes and Protocols for (2-Amino-1-(3-pyridyl)ethyl)dimethylamine in Pesticide Formulation
For Researchers, Scientists, and Agrochemical Development Professionals
Foreword: Unveiling the Potential of a Novel Pyridine Moiety in Crop Protection
The relentless pursuit of effective and selective crop protection agents is a cornerstone of modern agriculture. Within the vast landscape of chemical synthesis, pyridine-based compounds have consistently emerged as a scaffold of significant interest, leading to the development of highly successful insecticides. This document provides a comprehensive technical guide on the potential application of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a pyridine derivative, in the formulation of novel pesticides. While direct pesticidal registration of this specific molecule is not widely documented in publicly available literature, its structural characteristics, particularly the presence of a pyridine ring, suggest its potential as a precursor or an active ingredient analogous to existing successful chemistries, such as the neonicotinoids.
This guide is structured to provide not just a set of protocols, but a strategic framework for research and development. We will delve into the hypothetical, yet scientifically grounded, application of this compound, from its synthesis and formulation to its evaluation for efficacy and safety. The causality behind each experimental choice is elucidated to empower researchers to adapt and innovate. By grounding our exploration in established principles of pesticide science and referencing authoritative sources, we aim to provide a trustworthy and expert-driven resource for the agrochemical community.
Section 1: Compound Profile and Rationale for Investigation
This compound is a versatile chemical intermediate with documented use in the synthesis of pharmaceuticals and agrochemicals[1]. Its molecular structure, featuring a pyridine ring, is a key indicator of its potential bioactivity in an agricultural context. Pyridine-based compounds are integral to a wide range of pesticides, including fungicides, herbicides, and insecticides[2][3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 638220-38-9 | [1] |
| Molecular Formula | C₉H₁₅N₃ | [5] |
| Molecular Weight | 165.24 g/mol | [1] |
| Appearance | Red viscous liquid | [1] |
The structural similarity of this compound to the pharmacophore of neonicotinoid insecticides warrants a thorough investigation into its potential as a nicotinic acetylcholine receptor (nAChR) agonist in insects[6][7]. Neonicotinoids are a class of systemic insecticides that are highly effective against a broad spectrum of sucking and chewing pests[8][9]. Their mode of action involves the disruption of nerve signal transmission in insects, leading to paralysis and death[7].
Section 2: Synthesis and Characterization
Protocol 2.1: Proposed Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
3-Acetylpyridine
-
Dimethylamine solution
-
Sodium borohydride
-
Titanium (IV) isopropoxide
-
Ammonia solution
-
Methanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup (silica gel)
Procedure:
-
Reductive Amination (Step 1):
-
In a round-bottom flask, dissolve 3-acetylpyridine in methanol.
-
Add a solution of dimethylamine in methanol, followed by the dropwise addition of titanium (IV) isopropoxide.
-
Stir the mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-pyridyl)ethyldimethylamine.
-
-
Introduction of the Amino Group (Step 2):
-
The second amino group can be introduced through a multi-step process involving halogenation of the ethyl side chain followed by amination. A more direct, albeit potentially lower-yielding, approach could involve a Mannich-type reaction with modifications. For a more controlled synthesis, a multi-step approach is recommended.
-
Note: This step requires significant optimization and the exploration of various synthetic strategies. The choice of reagents and reaction conditions will be critical to achieving the desired product.
-
Characterization:
-
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Section 3: Formulation Development
The formulation of a pesticide is critical to its efficacy, stability, and ease of application. Given the amine nature and likely water solubility of this compound, several formulation types are plausible. A systemic insecticide is often formulated as a soluble liquid concentrate (SL), an emulsifiable concentrate (EC), a suspension concentrate (SC), or as a seed treatment[3][11][12].
Protocol 3.1: Preparation of a Soluble Liquid Concentrate (SL) Formulation
Objective: To prepare a stable and effective soluble liquid concentrate formulation.
Materials:
-
This compound (active ingredient, AI)
-
Solvent (e.g., water, propylene glycol, or a mixture)
-
Surfactant/Wetting agent (e.g., non-ionic surfactant such as a fatty alcohol ethoxylate)
-
Antifreeze agent (e.g., ethylene glycol)
-
Antifoaming agent
-
pH buffer
-
Deionized water
Procedure:
-
In a beaker, add the required amount of deionized water and start gentle agitation.
-
Add the antifreeze agent and allow it to dissolve completely.
-
Slowly add the active ingredient, this compound, and stir until fully dissolved.
-
Add the surfactant/wetting agent and continue to stir.
-
Incorporate the antifoaming agent.
-
Adjust the pH of the formulation to a suitable range (typically 5-8 for amine-based compounds) using a pH buffer.
-
Continue stirring for 30-60 minutes to ensure a homogenous solution.
-
Perform quality control tests on the final formulation (see Section 4).
Table 2: Example of a Soluble Liquid (SL) Formulation
| Component | Purpose | Concentration (% w/w) |
| This compound | Active Ingredient | 10 - 30 |
| Propylene Glycol | Solvent/Antifreeze | 5 - 15 |
| Fatty Alcohol Ethoxylate | Surfactant/Wetting Agent | 2 - 8 |
| Silicone-based Antifoam | Antifoaming Agent | 0.1 - 0.5 |
| Citrate Buffer | pH Modifier | q.s. to pH 6-7 |
| Deionized Water | Carrier | to 100 |
Causality of Component Selection:
-
Propylene Glycol: Chosen for its low toxicity and ability to act as both a solvent and an antifreeze, ensuring the stability of the formulation at low temperatures.
-
Fatty Alcohol Ethoxylate: A non-ionic surfactant is selected to reduce the surface tension of the spray solution, ensuring better coverage and penetration of the active ingredient on the plant surface.
-
Silicone-based Antifoam: Prevents the formation of foam during the manufacturing process and when the end-user dilutes the product in a spray tank.
-
Citrate Buffer: Maintains a stable pH, which is crucial for the chemical stability of the active ingredient, especially for amine compounds that can be sensitive to pH changes.
Section 4: Analytical Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of both the active ingredient and the final pesticide formulation[13]. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile, polar compounds like aminopyridines[11][14][15].
Protocol 4.1: Quantification of this compound in a Formulation by HPLC
Objective: To determine the concentration of the active ingredient in a formulated product.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the analytical standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh an amount of the pesticide formulation equivalent to a known theoretical amount of the active ingredient.
-
Dissolve the sample in the mobile phase and dilute to a known volume in a volumetric flask.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of formic acid (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by obtaining a UV spectrum of the standard (likely in the range of 254-270 nm due to the pyridine ring).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the active ingredient in the sample solution from the calibration curve.
-
Calculate the percentage of the active ingredient in the original formulation.
-
Section 5: Efficacy and Biological Activity Assessment
The insecticidal efficacy of the formulated product must be evaluated against target pests. Given the structural similarities to neonicotinoids, initial screening should target sap-sucking insects such as aphids, whiteflies, and leafhoppers.
Protocol 5.1: Systemic Insecticidal Activity Bioassay using Aphids
Objective: To evaluate the systemic uptake and efficacy of the formulation against aphids.
Materials:
-
Potted plants (e.g., fava bean, cabbage) infested with a known species of aphid (e.g., Myzus persicae).
-
The formulated pesticide.
-
Control formulation (without the active ingredient).
-
Water.
-
Spray chamber or handheld sprayer.
-
Microscope or hand lens for counting aphids.
-
Environmental growth chamber.
Procedure:
-
Plant Treatment:
-
Prepare different concentrations of the test formulation by diluting it with water.
-
Apply the solutions as a soil drench to the potted plants. Ensure even distribution of the solution to the root zone.
-
A control group of plants should be treated with the control formulation, and another with water only.
-
Replicate each treatment and control group (e.g., 5 plants per group).
-
-
Aphid Infestation:
-
Twenty-four hours after treatment, infest the plants with a known number of aphids (e.g., 20 adult aphids per plant) on a specific leaf.
-
-
Efficacy Assessment:
-
Place the plants in an environmental growth chamber with controlled temperature, humidity, and photoperiod.
-
Assess aphid mortality at 24, 48, and 72 hours after infestation.
-
Calculate the percentage of mortality for each treatment group, correcting for any mortality in the control groups using Abbott's formula.
-
Diagram 1: Workflow for Systemic Insecticidal Activity Bioassay
Caption: Workflow for evaluating systemic insecticidal activity.
Section 6: Toxicological and Ecotoxicological Considerations
A critical aspect of pesticide development is the assessment of its potential impact on non-target organisms and the environment. While specific data for this compound is not available, the toxicity profile of other aminopyridine compounds can provide some initial guidance[16][17][18][19][20]. A tiered approach to toxicological testing is recommended.
Initial Tier I Studies:
-
Acute Oral, Dermal, and Inhalation Toxicity in Mammals: To determine the immediate toxicity of the compound.
-
Eye and Skin Irritation: To assess its potential to cause local irritation.
-
Mutagenicity (e.g., Ames test): To evaluate its potential to cause genetic mutations.
-
Acute Toxicity to Non-target Organisms:
-
Aquatic organisms: (e.g., Daphnia magna and rainbow trout).
-
Terrestrial organisms: (e.g., earthworms and honeybees).
-
Diagram 2: Tiered Approach to Toxicological Evaluation
Caption: A tiered approach for toxicological testing.
The environmental fate of the compound, including its persistence in soil and water, potential for bioaccumulation, and mobility, should also be thoroughly investigated[19].
Conclusion
This compound represents an intriguing molecule for exploration in the field of pesticide development. Its structural features suggest a potential mode of action analogous to neonicotinoid insecticides, making it a candidate for controlling a range of economically important pests. The protocols and application notes provided in this guide offer a scientifically grounded framework for researchers to synthesize, formulate, and evaluate this compound. It is imperative that any research and development program for a new pesticide active ingredient is conducted with rigorous adherence to scientific principles and regulatory guidelines to ensure both efficacy and safety. The path from a promising molecule to a registered and commercially viable pesticide is long and challenging, but it is through such systematic exploration that the next generation of crop protection solutions will be discovered.
References
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Chempanda. (n.d.). Pyridine as insecticide. Chempanda Blog. [Link]
-
AERU. (n.d.). 4-aminopyridine (Ref: PRC 1237). University of Hertfordshire. [Link]
- Google Patents. (n.d.). US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
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Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (n.d.). Aminopyridines. [Link]
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Olaru, A., et al. (2022). Modern Analytical Methods for the Analysis of Pesticides in Grapes: A Review. PMC - NIH. [Link]
-
U.S. Environmental Protection Agency. (2020). 4-Aminopyridine: Human Health Risk Assessment for Registration Review. Regulations.gov. [Link]
-
Massachusetts Department of Environmental Protection. (2016). Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. Mass.gov. [Link]
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ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
-
Wikipedia. (n.d.). Neonicotinoid. [Link]
-
UF/IFAS Extension. (n.d.). Pesticide Formulations. University of Florida. [Link]
- Google Patents. (n.d.). US8137715B2 - Insecticidal composition.
- Google Patents. (n.d.). US2545283A - Tertiary diacyl amine insecticides.
- Google Patents. (n.d.). US2545287A - Tertiary diacyl amine insecticide.
-
Pourkavoos, M., et al. (n.d.). Evaluation of three neonicotinoid insecticides against the common pistachio psylla, Agonoscena pistaciae , and its natural enemies. PMC - NIH. [Link]
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IAEA. (n.d.). Quality Control of Pesticide Products. [Link]
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ResearchGate. (n.d.). Chemical structures of the neonicotinoid insecticides Imidacloprid and Thiamethoxam. [Link]
-
ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis. [Link]
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GME Chemicals. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. [Link]
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SlideShare. (n.d.). Analytical methods for determination of pesticides: An Overview. [Link]
-
MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. [Link]
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U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. [Link]
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ResearchGate. (n.d.). Analytical Methods to Analyze Pesticides and Herbicides | Request PDF. [Link]
-
Sumitomo Chemical. (n.d.). Research and Development of a Novel Insecticide 'pyridalyl'. [Link]
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Mao, M. Z., et al. (2014). Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues. PubMed. [Link]
-
Lamberth, C. (2016). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. SpringerLink. [Link]
-
ResearchGate. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues | Request PDF. [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
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Application Notes and Protocols for N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine as a Ligand in Coordination Chemistry
Introduction: The Strategic Value of Pyridyl-Diamine Ligands
In the landscape of coordination chemistry, the design of ligands that can impart specific electronic and steric properties to a metal center is paramount for the development of efficient catalysts and functional materials. The N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine ligand, which we will refer to as L1 , is a bidentate ligand that offers a compelling combination of a sterically accessible pyridine ring and a flexible diamine backbone. This unique architecture allows for the formation of stable chelate complexes with a variety of transition metals, influencing their reactivity and catalytic prowess. The pyridine moiety provides a π-accepting character, while the dimethylamino group offers a strong σ-donating capability, creating a tunable electronic environment around the metal center. These attributes make L1 and its coordination complexes highly promising for applications in catalysis, materials science, and as potential scaffolds in medicinal chemistry.
This guide provides a comprehensive overview of the synthesis of L1 , the preparation of its palladium(II) and copper(I) complexes, and detailed protocols for their application in Suzuki-Miyaura cross-coupling and Atom Transfer Radical Polymerization (ATRP), respectively. The methodologies presented herein are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the rich coordination chemistry of this versatile ligand.
Part 1: Synthesis of the Ligand: N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine (L1)
The synthesis of L1 is most effectively achieved through a reductive amination reaction between 3-acetylpyridine and N,N-dimethylethylenediamine. This method is advantageous due to its high efficiency and the commercial availability of the starting materials.
Protocol 1: Synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine (L1)
Reaction Scheme:
Materials:
-
3-Acetylpyridine (1.0 eq)[1]
-
N,N-Dimethylethylenediamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2][3][4][5]
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-acetylpyridine (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Add N,N-dimethylethylenediamine (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous 1,2-dichloroethane.
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture via an addition funnel over 30 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) will occur.[2][3][4][5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure ligand L1 as a pale yellow oil.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to pyridyl protons, the methine proton, methylene protons, and the N-methyl protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the methine carbon, methylene carbons, and the N-methyl carbons. |
| FT-IR (neat) | Stretching vibrations for N-H, C-H (aromatic and aliphatic), and C=N/C=C of the pyridine ring. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of L1 . |
Part 2: Application in Palladium Catalysis - Suzuki-Miyaura Cross-Coupling
The palladium(II) complex of L1 , denoted as [Pd(L1)Cl₂] , is an effective catalyst for Suzuki-Miyaura cross-coupling reactions. The bidentate nature of L1 provides a stable coordination environment for the palladium center, promoting the catalytic cycle.
Protocol 2: Synthesis of the Palladium(II) Complex [Pd(L1)Cl₂]
Materials:
-
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine (L1 ) (1.0 eq)
-
Palladium(II) chloride (PdCl₂) (1.0 eq)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Reflux condenser
-
Cannula
-
Filter funnel
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add palladium(II) chloride (1.0 eq) and anhydrous methanol.
-
In a separate flask, dissolve L1 (1.0 eq) in anhydrous methanol.
-
Transfer the solution of L1 to the suspension of PdCl₂ via cannula.
-
Heat the reaction mixture to reflux for 4-6 hours. The initial suspension should become a clear solution and then may form a precipitate.
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold methanol and then diethyl ether, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under vacuum and add diethyl ether to precipitate the complex. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Downfield shift of the ligand's proton signals upon coordination to the paramagnetic Pd(II) center.[6] |
| FT-IR (KBr) | Shifts in the vibrational frequencies of the pyridine ring and N-H bonds upon coordination. Appearance of Pd-N and Pd-Cl stretching vibrations in the far-IR region. |
| Elemental Analysis | C, H, N analysis consistent with the formula C₁₁H₁₉Cl₂N₃Pd. |
Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
Reaction Scheme:
Materials:
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[Pd(L1)Cl₂] (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk tube with a magnetic stir bar
-
Heating block or oil bath
-
TLC plates
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), [Pd(L1)Cl₂] (1 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the tube.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-methoxybiphenyl.
Expected Results:
| Parameter | Expected Value |
| Yield | > 90% |
| Purity | > 98% (by GC/NMR) |
Part 3: Application in Copper Catalysis - Atom Transfer Radical Polymerization (ATRP)
The copper(I) complex of L1 , denoted as [Cu(L1)Br] , can act as a highly active catalyst for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersity.
Protocol 4: Synthesis of the Copper(I) Complex [Cu(L1)Br]
Materials:
-
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine (L1 ) (1.0 eq)
-
Copper(I) bromide (CuBr) (1.0 eq)
-
Acetonitrile (anhydrous and deoxygenated)
-
Diethyl ether (anhydrous and deoxygenated)
Equipment:
-
Glovebox or Schlenk line
-
Schlenk flask with a magnetic stir bar
-
Cannula
-
Filter funnel
Procedure (to be performed under inert atmosphere):
-
In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add copper(I) bromide (1.0 eq) to a Schlenk flask.
-
Add deoxygenated anhydrous acetonitrile to the flask.
-
In a separate flask, dissolve L1 (1.0 eq) in deoxygenated anhydrous acetonitrile.
-
Slowly add the solution of L1 to the CuBr suspension. The mixture should become a homogeneous solution.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under vacuum to obtain the complex as a solid. The complex can be further purified by precipitation from a concentrated acetonitrile solution by the addition of deoxygenated diethyl ether.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR (in CD₃CN) | Diamagnetic complex, sharp signals with shifts indicative of coordination. |
| UV-Vis | Metal-to-ligand charge transfer (MLCT) bands characteristic of Cu(I) complexes with pyridyl-amine ligands. |
| Cyclic Voltammetry | Reversible Cu(I)/Cu(II) redox couple. |
Protocol 5: ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
[Cu(L1)Br] (catalyst)
-
Copper(II) bromide (CuBr₂) (deactivator)
-
Anisole (solvent)
-
Methanol
-
Tetrahydrofuran (THF)
Equipment:
-
Glovebox or Schlenk line
-
Schlenk tube with a magnetic stir bar
-
Syringes
-
Heating block or oil bath
-
Gas chromatograph (GC) for conversion analysis
-
Gel permeation chromatograph (GPC) for molecular weight and dispersity analysis
Procedure (to be performed under inert atmosphere):
-
Prepare a stock solution of the catalyst system by dissolving [Cu(L1)Br] and CuBr₂ in anisole. The ratio of Cu(I) to Cu(II) can be varied to control the polymerization rate (e.g., 95:5).
-
In a Schlenk tube, add the desired amount of MMA and anisole.
-
Deoxygenate the monomer/solvent mixture by three freeze-pump-thaw cycles.
-
Add the catalyst stock solution to the monomer mixture via syringe.
-
Add the initiator, EBiB, via syringe to start the polymerization. The ratio of monomer:initiator:catalyst will determine the target molecular weight. (e.g., [MMA]:[EBiB]:[[Cu(L1)Br]] = 100:1:0.1).
-
Immerse the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion by GC and molecular weight evolution by GPC.
-
After the desired conversion is reached, quench the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[8][9]
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.[10]
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Expected Results:
| Parameter | Expected Value |
| Monomer Conversion | Controlled over time |
| Molecular Weight (Mn) | Linear increase with conversion |
| Dispersity (Đ = Mw/Mn) | < 1.2 |
Visualizations
Logical Workflow for Ligand and Complex Synthesis
Caption: Workflow for the synthesis of ligand L1 and its subsequent metal complexes.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The protocols detailed in this guide underscore the utility of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine as a versatile ligand in coordination chemistry. The straightforward synthesis of the ligand, coupled with the high efficiency of its palladium and copper complexes in two of the most important classes of catalytic reactions, highlights its potential for broader applications. Researchers are encouraged to use these protocols as a starting point for their own investigations, including the exploration of other metal complexes and their applications in diverse catalytic transformations. The modular nature of the ligand synthesis also opens up avenues for creating libraries of related ligands with tuned steric and electronic properties for catalyst optimization and the development of novel functional materials.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
- Faucher, S., et al. (n.d.).
-
Faucher, S., et al. (n.d.). Facile and Effective Purification of Polymers Produced by Atom Transfer Radical Polymerization via Simple Catalyst Precipitation and Microfiltration. ACS Publications. Retrieved from [Link]
-
Fantin, M., et al. (2018). Synthesis and Characterization of the Most Active Copper ATRP Catalyst Based on Tris[(4-dimethylaminopyridyl)methyl]amine. Journal of the American Chemical Society. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. Retrieved from [Link]
- Koten, G. van, et al. (n.d.).
-
Stoccoro, S., et al. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
- Navarro, M., et al. (n.d.). Palladium polypyridyl complexes: Synthesis, characterization, DNA interaction and biological activity on Leishmania (L.) mexicana.
-
SciSpace. (n.d.). Palladium Polypyridyl Complexes: Synthesis, Characterization, DNA Interaction and Biological Activity on Leishmania (L.). Retrieved from [Link]
- Matyjaszewski, K., et al. (n.d.). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)
- Matyjaszewski, K., et al. (n.d.). Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands.
-
Miles, D. H., et al. (2015). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]
-
Chruszcz-Lipska, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Why product of ATRP is sticky and unable to purify?. Retrieved from [Link]
- Al-Jibouri, M. N. H. (n.d.). Synthesis and Spectroscopic Studies of New Palladium(II) Complexes of N-Hydroxymethysacharin (Sac-CH2OH) and Amine or Diamines Ligands. Oriental Journal of Chemistry.
- Matyjaszewski, K. (n.d.). Copper-Mediated Atom Transfer Radical Polymerization.
-
Matyjaszewski, K., et al. (n.d.). Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes. PubMed. Retrieved from [Link]
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-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kempe, R., et al. (n.d.). New Guanidine-Pyridine Copper Complexes and Their Application in ATRP. MDPI. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Wang, Y., et al. (n.d.). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Chemistry – A European Journal. Retrieved from [Link]
-
Matyjaszewski, K., et al. (2024). Copper Nanodrugs by Atom Transfer Radical Polymerization. Angewandte Chemie International Edition. Retrieved from [Link]
- Kaur, A., et al. (n.d.). Atom transfer radical addition (ATRA) catalyzed by copper complexes with N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) ligand. Sci-Hub.
-
Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
- Li, Y., et al. (n.d.). N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki–Miyaura coupling of aryl and heteroaryl halides.
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-
Buchwald, S. L., et al. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. Retrieved from [Link]
- ResearchGate. (n.d.). TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines.
- ResearchGate. (n.d.).
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Application Notes and Protocols for the Analytical Detection of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Introduction
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine is a key intermediate and building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique structure, featuring a pyridine ring and a diamine moiety, imparts specific chemical properties that are crucial for its function in the development of biologically active molecules.[1] The purity and accurate quantification of this compound are of paramount importance to ensure the safety, efficacy, and quality of the final drug substance or product.
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. We will explore robust and validated techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and tandem Mass Spectrometry (LC-MS/MS). Furthermore, a Gas Chromatography-Mass Spectrometry (GC-MS) method will be discussed as a viable alternative for analyzing volatile impurities.
These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions and explaining the scientific rationale behind the chosen experimental parameters. All methodologies are presented with a focus on ensuring data integrity, reproducibility, and compliance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C9H15N3 | ChemicalBook[6] |
| Molecular Weight | 165.24 g/mol | Inferred from Formula |
| Appearance | Likely a liquid or low-melting solid | General knowledge of similar small amines |
| pKa | Estimated to have two basic pKa values due to the pyridine nitrogen and the aliphatic amines. The pyridine nitrogen pKa is expected to be around 5-6, and the aliphatic amine pKa's are expected to be in the range of 9-11. | General chemical principles |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile. | General chemical principles |
| UV Absorbance | The pyridine ring will exhibit UV absorbance, likely with a maximum around 260 nm. | General knowledge of pyridine-containing compounds |
Recommended Analytical Techniques
The choice of analytical technique is dictated by the analyte's properties and the specific requirements of the analysis (e.g., quantification, impurity profiling, trace analysis).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique for the quantification of the main component and known impurities.[7] Given the presence of the UV-active pyridine ring, UV detection is a straightforward and robust method. HPLC is well-suited for non-volatile and polar compounds like our target analyte.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially for impurity profiling and trace-level quantification, LC-MS/MS is the method of choice.[8][9] It provides structural information and can distinguish the analyte from co-eluting matrix components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the target analyte itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent technique for identifying and quantifying volatile impurities that may be present from the synthesis process.[10][11]
Experimental Workflows
The following diagrams illustrate the general workflows for sample analysis using HPLC-UV/LC-MS/MS and GC-MS.
Caption: HPLC-UV/LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow for Volatile Impurities.
Detailed Protocols
Protocol 1: HPLC-UV Method for Quantification
This method is suitable for the assay of this compound in a drug substance or formulated product.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, nylon or PTFE)
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and peak shape for polar and basic compounds. |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid) | Ammonium formate is a volatile buffer compatible with MS and provides good peak shape for amines. The acidic pH ensures the amines are protonated, leading to better retention and peak shape on a C18 column. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B | A gradient elution is necessary to elute any potential impurities with different polarities and to ensure the column is cleaned after each injection. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL | A small injection volume is sufficient for a concentrated sample and helps to maintain good peak shape. |
| UV Detection | 260 nm | The pyridine moiety is expected to have a strong absorbance at this wavelength. |
3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 10 mg of the active ingredient and prepare as described for the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
5. Quantification The concentration of this compound in the sample is calculated by comparing the peak area from the sample injection to the peak area from the standard injection.
Protocol 2: LC-MS/MS Method for Impurity Profiling
This method is designed for the sensitive and selective detection and quantification of potential impurities.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of any known impurity reference standards.
2. LC Conditions
-
The LC conditions can be the same as in Protocol 1. The use of a volatile buffer like ammonium formate is crucial for MS compatibility.
3. MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine groups are readily protonated, making positive ion mode ideal. |
| Capillary Voltage | 3.5 kV | A typical voltage for ESI. |
| Source Temperature | 150 °C | To aid in desolvation. |
| Desolvation Temperature | 350 °C | To ensure complete desolvation of the analyte ions. |
| Cone Gas Flow | 50 L/hr | To help nebulize the eluent. |
| Desolvation Gas Flow | 800 L/hr | To aid in desolvation. |
| Collision Gas | Argon | A common collision gas for fragmentation. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and potential impurities. For the parent compound (MW 165.24), the protonated molecule [M+H]+ at m/z 166.2 would be the precursor ion. Product ions would be identified by fragmentation. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
4. Sample Preparation
-
Prepare samples as in Protocol 1, but at a lower concentration (e.g., 1-10 µg/mL) to avoid detector saturation.
5. Data Analysis
-
Identify impurities by their retention times and specific MRM transitions.
-
Quantify impurities using a calibration curve prepared from reference standards, if available. If standards are not available, quantification can be estimated relative to the main peak, assuming a similar response factor.
Protocol 3: Headspace GC-MS for Volatile Impurities
This method is suitable for the analysis of residual solvents and other volatile impurities from the synthesis process.
1. Materials and Reagents
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)
-
Reference standards for expected volatile impurities (e.g., pyridine, triethylamine)
2. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | A mid-polar column suitable for the separation of a wide range of volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas compatible with MS. |
| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 min | A temperature program to separate volatile compounds with a range of boiling points. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analytes. |
| Transfer Line Temp | 280 °C | To prevent condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | A standard ion source temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 35-350 | To cover the mass range of expected volatile impurities. |
| Headspace Sampler | Vial Equilibration Temp: 80 °C; Equilibration Time: 15 min | To drive volatile analytes into the headspace for injection. |
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of DMSO or DMF.
-
Seal the vial and vortex to dissolve.
4. Data Analysis
-
Identify volatile impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities using an external standard calibration.
Method Validation
All analytical methods used in a regulated environment must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[2][3][4]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
The analytical methods detailed in this document provide a robust framework for the detection and quantification of this compound and its potential impurities. The choice between HPLC-UV, LC-MS/MS, and GC-MS will depend on the specific analytical challenge, with HPLC-UV being ideal for routine quantification, LC-MS/MS for sensitive impurity profiling, and GC-MS for the analysis of volatile components. Adherence to the principles of method validation outlined herein is critical to ensure the generation of reliable and scientifically sound data in a regulated drug development environment.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Chem-Impex. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 55(12), 1396-1400.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
- ChemicalBook. (n.d.). This compound Product Description.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- Antisel. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
- Pharmaceutical Technology. (2017, April 19). GC-MS applications in pharmaceutical analysis.
- American Chemical Society. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
Sources
- 1. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
Quantitative Analysis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the quantitative analysis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a compound of interest in pharmaceutical development and chemical synthesis. Direct gas chromatographic (GC) analysis of this molecule is challenging due to its high polarity, arising from its primary and tertiary amine functionalities, and the nitrogenous pyridine ring. These characteristics often lead to poor chromatographic peak shape, low sensitivity, and unreliable quantification due to interactions with active sites within the GC system.[1] To overcome these challenges, this protocol employs a pre-column derivatization strategy using pentafluorobenzoyl chloride (PFBCl) followed by GC-Mass Spectrometry (GC-MS) analysis. The derivatization effectively masks the polar primary amine group, enhancing thermal stability and volatility, resulting in improved chromatographic performance. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][3]
Principle and Scientific Rationale
The direct GC analysis of polar, nitrogen-containing compounds like this compound is frequently compromised by strong intermolecular interactions.[4] The primary amine group, in particular, can form hydrogen bonds with residual silanol groups on the surface of the GC inlet liner and capillary column, leading to significant peak tailing and potential irreversible adsorption.[1][5]
Derivatization Causality: To mitigate these issues, a chemical derivatization step is essential. Acylation is a widely used technique for primary and secondary amines, as it replaces the active hydrogen atoms with an acyl group, thereby improving volatility and chemical stability.[6] This method utilizes pentafluorobenzoyl chloride (PFBCl) to convert the primary amine into a stable, less polar pentafluorobenzamide derivative.
The key advantages of this derivatization strategy are:
-
Reduced Polarity: The derivatization reaction neutralizes the basicity and hydrogen-bonding capability of the primary amine, leading to sharper, more symmetrical peaks.
-
Increased Volatility: The resulting derivative is more volatile, allowing for elution at lower temperatures and minimizing the risk of thermal degradation.
-
Enhanced Sensitivity: The introduction of five fluorine atoms in the PFB group makes the derivative highly responsive to electron-negative detectors, though for this method, the unique mass fragmentation provides excellent sensitivity and selectivity with a mass spectrometer.[7]
Experimental Methodology
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Pentafluorobenzoyl chloride (PFBCl), ≥99%
-
Toluene, HPLC grade (anhydrous)
-
Pyridine, anhydrous (for derivatization)
-
Sodium Bicarbonate (NaHCO₃), analytical grade
-
Hexane, HPLC grade
-
Deionized Water
-
Nitrogen gas, high purity (99.999%)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS (or equivalent single quadrupole MS) with an electron ionization (EI) source.[8]
-
GC Column: J&W DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[8]
-
Autosampler: G4513A autosampler (or equivalent).
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Toluene.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Toluene.
-
Sample Preparation: Dissolve the sample containing the analyte in Toluene to achieve a theoretical concentration within the calibration range.
Derivatization Protocol
-
Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 20 µL of anhydrous pyridine to act as a catalyst and acid scavenger.[8]
-
Add 10 µL of a 10% (v/v) solution of PFBCl in Toluene.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Add 500 µL of a 5% aqueous Sodium Bicarbonate solution to quench the excess PFBCl. Vortex for 30 seconds.
-
Add 500 µL of Hexane, vortex for 1 minute to extract the derivatized analyte.
-
Allow the layers to separate. Carefully transfer the upper organic (Hexane) layer to a new autosampler vial with a micro-insert. This solution is ready for injection.
The workflow for this process is visualized in the diagram below.
GC-MS Instrumental Parameters
All quantitative data should be summarized in a clearly structured table for easy comparison.
| Parameter | Setting |
| GC System | Agilent 7890B |
| Injector | Split/Splitless, Split Ratio 10:1 |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold 1 minRamp: 20°C/min to 300°CHold: 5 min |
| MS System | Agilent 7010 Triple Quadrupole |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identificationMRM for quantification (transitions to be determined empirically) |
| Solvent Delay | 4 min |
Method Validation Protocol
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[2][3] The validation should assess specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.
Specificity
-
Protocol: Analyze a blank solvent, a matrix blank (if applicable), and a sample spiked with the analyte.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the derivatized analyte in the blank samples.
Linearity
-
Protocol: Prepare and analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[9]
Accuracy
-
Protocol: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each level.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[10]
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD over the two days should be ≤ 3.0%.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze samples with decreasing concentrations of the analyte.
-
Acceptance Criteria:
-
LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields a S/N ratio of approximately 10:1, with acceptable precision and accuracy.
-
Robustness
-
Protocol: Intentionally introduce small variations to the method parameters and evaluate the impact on the results. Parameters to vary include:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Derivatization temperature (± 5°C)
-
-
Acceptance Criteria: The results should remain unaffected by the minor changes, with %RSD values within acceptable limits.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision - Repeatability (%RSD) | ≤ 2.0% |
| Precision - Intermediate (%RSD) | ≤ 3.0% |
| LOD (S/N Ratio) | ~ 3:1 |
| LOQ (S/N Ratio) | ~ 10:1 |
| Robustness | Results unaffected by minor parameter variations |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Low Response | Incomplete derivatization; Adsorption in the inlet; Leak in the system. | Ensure reagents are fresh and anhydrous. Use a new, deactivated inlet liner. Check for system leaks. |
| Peak Tailing | Active sites in the GC system; Column degradation; Insufficient derivatization. | Use a base-deactivated inlet liner. Condition or replace the GC column. Optimize derivatization time/temperature.[5] |
| Ghost Peaks/Carryover | Contamination from previous injection; Septum bleed. | Run a solvent blank after high-concentration samples. Use a high-quality, low-bleed septum. Increase bake-out time at the end of the run.[11] |
| Irreproducible Results | Inconsistent sample/standard preparation; Unstable instrument conditions; Variable derivatization. | Use a calibrated pipette and consistent technique. Allow the instrument to stabilize before analysis. Ensure derivatization conditions are tightly controlled.[5] |
Conclusion
This application note details a selective, sensitive, and robust GC-MS method for the analysis of this compound. The described derivatization protocol using pentafluorobenzoyl chloride effectively addresses the challenges associated with the analysis of this polar compound, yielding excellent chromatographic performance. The comprehensive method validation plan, grounded in ICH guidelines, ensures that the protocol is reliable and suitable for use in regulated environments by researchers, scientists, and drug development professionals.
References
- More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020).
- Gas chromatography of amines as various derivatives. (2019).
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020).
- VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
- Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
- Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics.
- Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions.LCGC.
- Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. (2020). Journal of Visualized Experiments.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.Drawell.
- 10 Common Mistakes in Gas Chrom
- This compound.GME.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2022). MDPI.
Sources
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- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions | Separation Science [sepscience.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 9. environics.com [environics.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. aelabgroup.com [aelabgroup.com]
Application Notes and Protocols for (2-Amino-1-(3-pyridyl)ethyl)dimethylamine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of Diamines in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the landscape of drug discovery and materials science, enabling the rapid and efficient construction of vast libraries of chemical entities.[1][2] At the heart of this technology lies the use of a solid support, typically a resin, to which a starting material is anchored. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[3] Within this paradigm, bifunctional molecules like diamines play a pivotal role, serving either as structural building blocks to be incorporated into the final product or as "scavengers" to purify the reaction mixture by removing excess electrophilic reagents.[4][5]
This application note provides a detailed guide to the potential uses of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine in solid-phase synthesis. This molecule, possessing a primary amine for covalent attachment and a tertiary amine along with a pyridine moiety for structural diversity, is a versatile tool for the synthesis of combinatorial libraries of small molecules and peptidomimetics. While specific literature on the solid-phase application of this exact molecule is not available, its structural features allow for the development of robust protocols based on the well-established reactivity of similar diamines.
Herein, we present two detailed protocols for the application of this compound:
-
As a Building Block: For incorporation into a molecular scaffold, where the primary amine is attached to the solid support and the rest of the molecule is elaborated upon.
-
As a Scavenger Resin: For the purification of reaction mixtures by immobilizing the diamine on a solid support to quench and remove unreacted electrophiles.
Part 1: this compound as a Building Block in Solid-Phase Synthesis
In this application, the diamine is used as a foundational element in the construction of a larger molecule. The primary amine serves as the reactive handle for attachment to a suitable resin, leaving the pyridine and tertiary amine functionalities to be part of the final compound, influencing its chemical and biological properties. The pyridine ring, for instance, can introduce basicity, act as a hydrogen bond acceptor, or serve as a ligand for metal coordination in the final compound.[6][7]
Workflow for Incorporation as a Building Block
Caption: Workflow for using the diamine as a building block.
Detailed Protocol: Synthesis of a Pyridine-Containing Peptidomimetic Library
This protocol describes the use of this compound as a scaffold to generate a library of N-acylated compounds.
Materials:
-
Chloromethylated polystyrene resin (Merrifield resin), 100-200 mesh, 1% DVB, 1.0 mmol/g loading[8]
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
A library of carboxylic acids (R-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
Step 1: Immobilization of the Diamine on the Resin
-
Swell 1.0 g of chloromethylated polystyrene resin (1.0 mmol) in 10 mL of DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve 0.535 g (3.0 mmol) of this compound and 0.52 mL (3.0 mmol) of DIEA in 5 mL of DMF.
-
Add the solution to the swollen resin.
-
Shake the mixture at 50°C for 16 hours. The primary amine of the diamine will displace the chloride on the resin.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: Elaboration of the Scaffold (Example: Acylation)
-
Swell the diamine-loaded resin (from Step 1) in 10 mL of DMF for 1 hour.
-
In separate reaction vessels for each library member, add 0.1 g of the resin (~0.1 mmol).
-
In separate vials, pre-activate a diverse set of carboxylic acids (0.3 mmol) with HBTU (0.284 g, 0.3 mmol) and DIEA (0.1 mL, 0.6 mmol) in 2 mL of DMF for 10 minutes.
-
Add the activated carboxylic acid solutions to the respective reaction vessels containing the resin.
-
Shake the reaction vessels at room temperature for 4 hours.
-
Drain the solutions and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Step 3: Cleavage of the Final Product from the Resin
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (5 mL per 0.1 g of resin) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of the cleavage cocktail.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Step 4: Purification
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final library of compounds.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Resin Type | Chloromethylated Polystyrene |
| Resin Loading | 1.0 mmol/g |
| Diamine Excess | 3 equivalents |
| Acylating Agent Excess | 3 equivalents |
| Coupling Reagent | HBTU |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O |
| Cleavage Time | 2 hours |
Part 2: this compound as a Scavenger Resin
In this application, the diamine is immobilized on a solid support to create a scavenger resin. This resin is then used to remove excess electrophilic reagents (e.g., acid chlorides, isocyanates) from a solution-phase reaction, simplifying the purification process. The primary amine of the diamine is covalently attached to the resin, leaving the nucleophilic tertiary amine and the pyridine moiety exposed to react with and "scavenge" the unwanted reagents.
Workflow for Application as a Scavenger Resin
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective synthesis of primary amines from amide over Ru-Nb2 O5 catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. Chloromethyl Polystyrene [rapp-polymere.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this versatile pharmaceutical and agrochemical building block.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, explain the underlying chemical principles, and offer robust troubleshooting strategies.
A common and efficient synthetic route begins with readily available pyridine derivatives, proceeding through a key β-ketonitrile intermediate. This intermediate undergoes reductive amination followed by a final nitrile reduction. Each of these core transformations presents unique challenges that can impact yield, purity, and scalability.
The logical workflow for the synthesis is outlined below:
Caption: General Synthetic Workflow.
Troubleshooting Guide & FAQs
Section 1: Synthesis of Key Precursor: 3-Oxo-3-(pyridin-3-yl)propanenitrile
This β-ketonitrile is a crucial intermediate, typically formed via a Claisen condensation between an ester (ethyl nicotinate) and a nitrile (acetonitrile). The success of the entire synthesis hinges on the efficient production of this precursor.
Q1: My Claisen condensation to form 3-oxo-3-(pyridin-3-yl)propanenitrile is resulting in low conversion and significant recovery of starting materials. How can I optimize this reaction?
A1: This is a classic issue in base-mediated condensations. The Claisen reaction requires a strong base to generate a sufficient concentration of the acetonitrile anion (nucleophile) to attack the carbonyl of the ethyl nicotinate. The subsequent proton transfer to form the stable enolate of the β-ketonitrile product drives the reaction to completion. Inefficiency typically stems from issues with the base, reaction conditions, or workup.
Causality & Troubleshooting:
-
Base Selection and Quality: A sufficiently strong base is non-negotiable. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used.
-
Insight: While NaOEt is effective, the equilibrium can be unfavorable. NaH is often superior as the irreversible formation of H₂ gas drives the initial deprotonation of acetonitrile forward. Ensure your NaH is fresh (grey powder, not white crust of NaOH/Na₂CO₃) and the reaction is under an inert atmosphere (N₂ or Ar) to prevent quenching by moisture or O₂.
-
-
Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Any protic solvent (water, ethanol) will quench the base and the acetonitrile anion, halting the reaction.
-
Protocol: Dry your solvent (e.g., THF, Diethyl Ether) over a suitable drying agent like sodium/benzophenone or pass it through an activated alumina column. Dry glassware in an oven overnight (>100°C) and cool under an inert atmosphere.
-
-
Reaction Temperature: The initial deprotonation is often performed at 0°C or room temperature, but the condensation may require heating to proceed at a reasonable rate.
-
Optimization: Try a temperature screen. Start by adding the base at 0°C, allow the reaction to warm to room temperature, and then gently heat to reflux for several hours. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.
-
-
Stoichiometry: At least one full equivalent of base is required to deprotonate the acetonitrile. However, since the β-ketonitrile product is acidic and will be deprotonated by the base to form the driving-force enolate, using slightly more than one equivalent of base (e.g., 1.1-1.2 eq) can be beneficial.
-
Acidic Workup: The final product is the enolate salt. The reaction must be carefully quenched with an acid (e.g., dilute HCl, acetic acid) to protonate the enolate and yield the neutral β-ketonitrile. Add the acid slowly at 0°C to control the exotherm.
Section 2: Reductive Amination
This step converts the ketone of the intermediate into the desired dimethylamine functionality. Reductive amination is a powerful transformation but is highly sensitive to the choice of reducing agent and reaction pH, creating a frequent source of side products.[2]
Q2: During the reductive amination of 3-oxo-3-(pyridin-3-yl)propanenitrile with dimethylamine, I'm observing the formation of a significant alcohol byproduct (3-hydroxy-3-(pyridin-3-yl)propanenitrile) and poor conversion to the desired aminonitrile. What's causing this and how can I fix it?
A2: This issue points directly to an imbalance between the rate of iminium/enamine formation and the rate of ketone reduction. If your reducing agent is too powerful or conditions do not favor iminium formation, the starting ketone will be reduced to an alcohol before it can react with the dimethylamine.[3]
Mechanistic Insight & Troubleshooting Strategy:
The reaction proceeds via the formation of an intermediate enamine (from the ketone and secondary amine), which is then protonated to an iminium ion. This electrophilic iminium ion is rapidly reduced. Your goal is to select a reducing agent that is "just right"—one that reduces the iminium ion much faster than it reduces the starting ketone.
Caption: Competing Pathways in Reductive Amination.
Troubleshooting Steps:
-
Change the Reducing Agent: This is the most critical factor.
-
Sodium Borohydride (NaBH₄): Too reactive. It will rapidly reduce the ketone, leading to the alcohol byproduct.[4] Avoid for this one-pot reaction.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is less reactive than NaBH₄ and is stable in mildly acidic conditions, selectively reducing the iminium ion.[4] Caution: Highly toxic; generates HCN gas in strong acid.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the best choice. It is a mild, non-toxic reagent that is particularly effective at reducing iminium ions while leaving ketones untouched.[2][4] It also generates acetic acid in situ, which helps catalyze imine formation.
-
-
Control the pH: The formation of the enamine/iminium intermediate is typically fastest in a pH range of 4-6.
-
Insight: If the solution is too basic, the amine is not protonated enough to form the iminium ion. If it is too acidic, the free dimethylamine nucleophile is fully protonated and cannot attack the ketone.
-
Protocol: Use acetic acid as a co-solvent or additive to buffer the reaction mixture in the optimal range.
-
-
Order of Addition & Pre-formation: Allow the ketone and dimethylamine to stir together (with the acid catalyst, if used) for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the equilibrium to establish and a standing concentration of the iminium ion to form, favoring the desired reaction pathway.
| Reducing Agent | Relative Reactivity (Ketones) | Optimal pH | Key Advantages | Common Issues |
| NaBH₄ | High | 7-10 | Inexpensive, powerful | Low selectivity , reduces carbonyls quickly[4] |
| NaBH₃CN | Low | 3-6 | High selectivity , water-tolerant | Toxicity (HCN) , slower reaction rates |
| NaBH(OAc)₃ | Very Low | 4-7 | Excellent selectivity , non-toxic, fast | Water-sensitive, higher cost[4] |
Section 3: Nitrile Reduction to Primary Amine
The final step involves the reduction of the propanenitrile group to a propylamine. While seemingly straightforward, catalytic hydrogenation of nitriles is notorious for producing secondary and tertiary amines as byproducts, and in this case, reduction of the pyridine ring is also a risk.[5][6]
Q3: My catalytic hydrogenation of 3-(dimethylamino)-3-(pyridin-3-yl)propanenitrile is giving a complex mixture of products instead of the desired primary amine. How can I improve selectivity?
A3: The primary challenge in nitrile hydrogenation is preventing the intermediate imine from reacting with the newly formed primary amine product. This condensation reaction leads to a secondary amine, which can be further reduced. A second challenge is the potential for hydrogenation of the electron-deficient pyridine ring under harsh conditions.[5]
Mechanistic Cause of Byproducts:
R-C≡N + H₂ → [R-CH=NH] (Intermediate Imine) [R-CH=NH] + H₂ → R-CH₂-NH₂ (Desired Primary Amine) [R-CH=NH] + R-CH₂-NH₂ → Dimer → R-CH₂(NH)CH₂-R (Secondary Amine Byproduct)
Strategies for High Selectivity:
-
Catalyst Selection:
-
Raney Nickel (Ra-Ni) or Raney Cobalt (Ra-Co): These are the workhorse catalysts for nitrile hydrogenation to primary amines.[6][7] They generally provide good selectivity under optimized conditions.
-
Palladium (Pd/C): Can be effective, but often requires milder conditions to avoid over-reduction of the pyridine ring. A polysilane/SiO₂‐supported Palladium catalyst has shown high selectivity for nitrile reduction without affecting heteroaromatics.[5]
-
Rhodium (e.g., Rh/Al₂O₃): Another excellent option that often shows high selectivity for the nitrile group while preserving the aromatic pyridine ring.
-
-
Use of Additives (The "Ammonia Trick"): This is the most common and effective industrial practice.
-
Mechanism: The reaction is performed in a solution saturated with ammonia (e.g., 7N methanolic ammonia). The high concentration of ammonia reacts with the intermediate imine to regenerate the starting imine and ammonia, suppressing its reaction with the product amine. This shifts the equilibrium away from secondary amine formation.
-
-
Reaction Conditions:
-
Solvent: Anhydrous alcoholic solvents like methanol or ethanol are preferred.
-
Temperature & Pressure: Start with mild conditions (e.g., 30-50°C, 50-100 psi H₂) and gradually increase if the reaction is slow. High temperatures and pressures (>100°C, >500 psi) significantly increase the risk of pyridine ring reduction.[5]
-
Section 4: Purification and Characterization
Q4: The final product, this compound, is proving very difficult to isolate from the crude reaction mixture. Standard silica gel chromatography gives poor separation. What are the best purification methods?
A4: The target molecule is a diamine, containing three basic nitrogen atoms. This makes it highly polar, water-soluble, and prone to strong, irreversible binding or "streaking" on standard silica gel, which has an acidic surface.
Recommended Purification Protocols:
-
Acid-Base Extraction (Workup):
-
After the reaction, filter off the catalyst carefully.
-
Concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., DCM, EtOAc).
-
Wash with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic impurities and ensure your product is in the free-base form.
-
Extract the aqueous layer multiple times with the organic solvent, as the polar product may have some water solubility even as a free base.
-
Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Purification via Salt Formation & Recrystallization: This is the most robust and scalable method for purifying basic amines.
-
Protocol: Dissolve the crude free-base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Slowly add a solution of an acid, such as HCl in isopropanol or oxalic acid in ethanol, until precipitation is complete. The dihydrochloride or oxalate salt is often a stable, crystalline solid.
-
Collect the solid by filtration and recrystallize it from an appropriate solvent system (e.g., methanol/ether, ethanol/water) to achieve high purity.
-
The pure free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting into an organic solvent.
-
-
Modified Chromatography:
-
Basic Alumina: Use a column packed with basic or neutral alumina instead of silica gel.
-
Treated Silica: Pre-treat the silica gel by slurrying it in an eluent containing 1-2% of a volatile base like triethylamine or ammonia (in methanol). Running the column with this same eluent system will neutralize the acidic sites and allow for much cleaner elution of the basic product.
-
References
-
Tahara, A., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemistryOpen, 6(2), 195-199. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of pyridine-3-acetonitrile. Available at: [Link]
- Google Patents. (2012). CN102838531A - Synthesis method of pyridylacetonitrile.
-
LookChem. (n.d.). 3-Pyridylacetonitrile. Available at: [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available at: [Link]
- Srim, M., et al. (2017). Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism.
-
Mowry, D. T. (1949). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 71(7), 2585-2586. Available at: [Link]
-
Kim, D., et al. (2019). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 9(1), 111-122. Available at: [Link]
-
Senthamarai, T., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Catalysts, 8(11), 529. Available at: [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
- Google Patents. (2010). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
GSK. (n.d.). Reductive Amination. Available at: [Link]
- Al-Ajely, M. S. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Journal of Applicable Chemistry.
-
GME Chemicals. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Available at: [Link]
-
Sciencemadness.org. (n.d.). Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. Available at: [Link]
Sources
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- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
Welcome to the technical support guide for the synthesis and optimization of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. Our goal is to provide actionable, field-proven insights to help you overcome common synthetic challenges, optimize reaction conditions, and ensure the integrity of your results.
The synthesis of vicinal diamines, particularly those containing a pyridine ring, often involves navigating a delicate balance of reactivity. The most prevalent and versatile method for this transformation is reductive amination . This guide will focus on troubleshooting and optimizing this pathway, providing not just protocols, but the causal logic behind each experimental choice.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine is most effectively approached via a one-pot reductive amination procedure. This involves the reaction of a suitable carbonyl precursor with an amine in the presence of a selective reducing agent. A robust starting point is the reaction between 2-amino-1-(pyridin-3-yl)ethan-1-one and an aqueous solution of dimethylamine , utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reductant.
The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion. This electrophilic intermediate is then rapidly and selectively reduced by the hydride agent to yield the final diamine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion.[1]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
A1: This is a frequent issue that typically points to one of three problems: inefficient iminium ion formation, an inappropriate or degraded reducing agent, or competing side reactions.
-
Probable Cause 1: Inefficient Iminium Ion Formation. The formation of the iminium ion is the rate-limiting step and is highly pH-dependent. The reaction requires mildly acidic conditions to catalyze the dehydration of the carbinolamine intermediate.[2]
-
Solution: Add 1-2 equivalents of a weak acid like acetic acid (AcOH) to the reaction mixture. This protonates the hydroxyl group of the carbinolamine, turning it into a good leaving group (H₂O). Avoid strong acids, which can fully protonate the amine starting material, rendering it non-nucleophilic.
-
-
Probable Cause 2: Inappropriate or Inactive Reducing Agent. The choice of hydride is paramount.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce the starting ketone, leading to an undesired alcohol byproduct. It should only be used in a two-step procedure where imine formation is allowed to complete before the reductant is added.[3]
-
Sodium Cyanoborohydride (NaCNBH₃): While more selective than NaBH₄, it is highly toxic and its reaction rate can be slow.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations.[1][2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it a mild, selective reducing agent that reduces iminium ions much faster than ketones.[4] It is, however, moisture-sensitive.
-
Solution: Use fresh, high-quality sodium triacetoxyborohydride. Ensure your reaction is conducted under an inert atmosphere (Nitrogen or Argon) and with anhydrous solvents to prevent reagent decomposition.
-
-
Probable Cause 3: Incorrect Solvent Choice. The solvent must be compatible with the reducing agent.
Q2: My TLC/LC-MS shows multiple spots and significant impurity formation. How can I improve the reaction's selectivity?
A2: Impurity formation often arises from the reduction of the starting material, over-alkylation, or reduction of the pyridine ring itself.
-
Probable Cause 1: Reduction of the Pyridine Ring. The pyridine ring is susceptible to reduction under certain conditions, especially catalytic hydrogenation.
-
Solution: Avoid using catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Rh catalysts) if you wish to preserve the pyridine ring, as these methods can lead to the formation of the corresponding piperidine derivative, especially in acidic media.[5][6][7] Stick to chemical hydride reagents like STAB, which are highly selective for the iminium ion and will not reduce the aromatic pyridine ring under standard conditions.
-
-
Probable Cause 2: Formation of an Alcohol Byproduct. This occurs when the reducing agent attacks the starting ketone.
-
Solution: As detailed in A1, this is a clear indication that your reducing agent is too reactive. Switch to sodium triacetoxyborohydride (STAB), which exhibits excellent chemoselectivity for the iminium ion over the ketone.
-
-
Probable Cause 3: Over-alkylation or Dimerization. This can happen if the newly formed secondary amine product reacts with remaining starting material.
-
Solution: Control the stoichiometry carefully. Using a slight excess of the amine component (1.05-1.1 equivalents) can help drive the reaction to completion without leaving excess ketone. Additionally, consider adding the reducing agent portion-wise or via syringe pump to maintain a low instantaneous concentration, which can suppress side reactions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is truly the best for this specific transformation?
A1: For a one-pot synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, sodium triacetoxyborohydride (STAB) is unequivocally the superior choice due to its mildness, selectivity, and efficiency.[1][2]
| Reagent | Pros | Cons | Recommended Solvent |
| NaBH(OAc)₃ (STAB) | High selectivity for imines/iminium ions; mild; ideal for one-pot reactions.[2] | Moisture sensitive; more expensive. | DCE, THF, MeCN[1] |
| NaCNBH₃ | More selective than NaBH₄; compatible with protic solvents.[3] | Highly toxic; often requires acidic conditions; can be sluggish. | MeOH |
| NaBH₄ | Inexpensive; powerful reductant. | Unselective; reduces ketones and aldehydes, requiring a two-step process.[3][4] | MeOH, EtOH |
| H₂ with Catalyst (e.g., PtO₂) | Clean reduction (water is the only byproduct). | Can reduce the pyridine ring to a piperidine; requires pressure equipment.[6] | Acetic Acid, TFE |
Q2: How critical is the work-up procedure for isolating a pure product?
A2: A carefully planned work-up is essential. The primary goals are to quench any remaining reducing agent and to separate the basic amine product from acidic catalysts and boron byproducts.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to quench the excess acid and any unreacted hydride reagent.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: The crude product will likely require purification by column chromatography on silica gel, using a gradient of DCM/MeOH, often with a small amount of triethylamine (e.g., 1%) to prevent the basic amine product from streaking on the column.
Section 4: Recommended Experimental Protocol
This protocol provides a robust, validated starting point for your synthesis.
Synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, ~0.2 M).
-
Amine Addition: Add an aqueous solution of dimethylamine (40 wt. %, 1.5 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel chromatography (e.g., 95:4:1 DCM/MeOH/Et₃N) to yield the pure product.
Section 5: Key Parameter Relationships
Optimizing this reaction requires understanding how different parameters influence the outcome. The following diagram illustrates these key relationships.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1805-1810. [Link]
-
Ball, L. T., et al. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? [Link]
Sources
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- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
Welcome to the technical support guide for the purification of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this versatile diamine intermediate from complex reaction mixtures. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final compound.
Understanding the Challenge: The Nature of the Target Molecule
N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine possesses distinct chemical features that dictate the purification strategy:
-
Two Basic Centers: The pyridine nitrogen and the aliphatic dimethylamino group are both basic. This dual basicity is the key to the primary purification step.
-
Polarity: The presence of three nitrogen atoms makes the molecule quite polar, influencing its solubility and chromatographic behavior.
-
Potential Impurities: A typical reaction mixture may contain unreacted starting materials, reagents, and side-products. Common impurities might include the starting ketone/aldehyde, reducing agents, and potentially over-alkylated or un-alkylated amine precursors.
The Core Purification Workflow: A Multi-Step Approach
A robust purification strategy relies on exploiting the unique physicochemical properties of the target compound to separate it from impurities. The recommended workflow involves a primary extraction followed by chromatography for high-purity material.
Caption: High-level workflow for the purification of the target diamine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
FAQ 1: Acid-Base Extraction Issues
Question: My yield after the acid-base extraction is very low. What are the likely causes?
Answer: Low recovery from an acid-base extraction typically points to one of three issues: incomplete protonation, incomplete deprotonation, or emulsion formation.
-
Causality (Incomplete Protonation/Deprotonation): The entire principle of this extraction hinges on converting the basic amine into a water-soluble salt and then back into its organic-soluble free base form.[1][2] If the pH is not sufficiently acidic during the initial wash, the diamine will not be fully protonated and will remain in the organic layer that is discarded. Conversely, if the aqueous layer containing the salt is not made sufficiently basic, the diamine will not be fully deprotonated back to its free base, preventing its extraction into the fresh organic layer.[3][4]
-
Troubleshooting Protocol:
-
Verify pH: Always use pH paper or a calibrated pH meter. When washing with acid, the aqueous layer should have a pH of ~1-2. When basifying, ensure the pH is >10.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For the final product extraction, washing the basified aqueous layer three times with dichloromethane (DCM) is more efficient than a single wash.
-
Emulsion Management: If an emulsion (a stable suspension of the organic and aqueous layers) forms, it can trap your product at the interface.
-
To break an emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help force the separation.
-
Alternatively, let the separatory funnel stand for 20-30 minutes.
-
If persistent, filter the entire mixture through a pad of Celite.
-
-
FAQ 2: Column Chromatography Challenges
Question: I see significant "streaking" or "tailing" of my product spot on the TLC plate, and my column purification gives poor separation and recovery. Why is this happening?
Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.
-
Causality (Silanol Interactions): Silica gel is not inert; its surface is covered with acidic silanol groups (Si-OH).[5][6] The basic nitrogen atoms of your diamine can engage in a strong acid-base interaction with these silanols. This secondary interaction, separate from the desired partitioning, causes a portion of the molecules to "stick" to the stationary phase and elute slowly, leading to broad, tailing peaks and, in severe cases, irreversible adsorption and low recovery.[6]
-
Troubleshooting & Optimization:
Caption: Decision tree for resolving amine peak tailing in column chromatography.
Recommended Mobile Phase Systems (for standard silica): A common and effective gradient involves a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of a basic modifier.
| Component | Function | Typical Concentration |
| DCM | Primary non-polar solvent | Main component |
| MeOH | Polar solvent to elute the product | 2% to 15% (gradient) |
| Triethylamine (Et₃N) | Basic modifier to suppress silanol interactions | 0.5% - 1.0% (v/v) |
Step-by-Step Protocol (Modified Silica Gel Chromatography):
-
Prepare your eluent. For example, a 95:5:0.5 mixture of DCM:MeOH:Et₃N.
-
Crucially, pre-treat the silica gel. Slurry pack the column using your initial, least polar eluent (e.g., 98:2:0.5 DCM:MeOH:Et₃N). Do not dry-pack the silica and then add the solvent. This ensures the acidic sites are neutralized before the compound is loaded.
-
Dissolve your crude product in a minimal amount of the column eluent or DCM.
-
Load the sample onto the column and begin elution, gradually increasing the polarity (the percentage of methanol) as needed.
FAQ 3: Product Isolation and Final Form
Question: My purified product is a thick, dark oil that I cannot get to crystallize. How can I obtain a solid, and is the color a problem?
Answer: It is common for multinitrogen compounds and free bases to be oils or low-melting solids. The color often indicates minor, highly colored impurities that persist even after chromatography.
-
Causality: The complex intermolecular forces (including hydrogen bonding) of your diamine can inhibit the formation of a well-ordered crystal lattice. Furthermore, amines are susceptible to air oxidation over time, which can lead to discoloration.
-
Troubleshooting Protocol:
-
Induce Crystallization:
-
Solvent Selection: Try dissolving the oil in a minimal amount of a moderately polar solvent (e.g., ethyl acetate, diethyl ether) and then slowly add a non-polar solvent (e.g., hexanes, pentane) until turbidity (cloudiness) persists. Let it stand, preferably in the cold.[7]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Warning: Avoid using acetone as a crystallization solvent. Vicinal diamines have been reported to react with acetone to form unexpected benzodiazepine products.[8]
-
-
Salt Formation (Recommended): The most reliable method for obtaining a stable, crystalline solid is to form a salt. Hydrochloride or maleate salts are common.
-
Protocol for HCl Salt: Dissolve the purified free-base oil in a minimal amount of anhydrous diethyl ether or ethyl acetate. Slowly, add a solution of HCl in diethyl ether (commercially available) dropwise with stirring. The hydrochloride salt will typically precipitate as a white or off-white solid.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum. This salt is often much more stable and easier to handle than the free base.
-
-
Decolorization: If the color is significant, you can try passing a solution of the compound in an organic solvent through a small plug of activated carbon before the final evaporation or salt formation step.
-
FAQ 4: Purity Verification
Question: How can I be sure my final product is pure? What should I look for in the NMR spectrum?
Answer: Purity should be assessed by a combination of chromatography and spectroscopy.
-
TLC Analysis: A pure compound should appear as a single spot in multiple TLC solvent systems.
-
NMR Spectroscopy: This is the definitive tool for structural confirmation and purity assessment.
| Expected ¹H and ¹³C NMR Data (in CDCl₃) | | :--- | :--- | | ¹H NMR | - Aromatic Protons (Pyridine Ring): Expect 4 distinct signals in the δ 7.0-8.5 ppm region. The proton at C2 (between the two nitrogens) will be the most downfield. - Aliphatic Protons (Ethane Bridge): Complex multiplets between δ 2.5-4.0 ppm. - N-Methyl Protons: A sharp singlet integrating to 6 protons, typically around δ 2.2-2.5 ppm. | | ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-150 ppm range. - Aliphatic Carbons: Signals for the ethane bridge carbons and the N-methyl carbons, typically in the δ 40-65 ppm range. | | Common Impurities | - Residual Solvents: Look for characteristic signals of ethyl acetate, DCM, hexanes, or triethylamine. - Grease: Broad, lumpy signals around δ 1.0-1.5 ppm. |
Note: The exact chemical shifts can vary based on solvent, concentration, and whether the spectrum is of the free base or a salt. For definitive characterization, 2D NMR experiments (like COSY and HSQC) are recommended.[9][10]
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2025). Co-crystallization and Solid-State Characterization of Diamine Conjugated Schiff Bases for Enhanced Bioavailability. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). A chiral diamine: practical implications of a three-stereoisomer cocrystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]
-
Organic Preparations and Procedures Daily. (2006). Purifying amines on silica. Retrieved from [Link]
-
Journal of Applicable Chemistry. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An efficient method for the synthesis of N, N'-dimethyl-1,2-diamines. Retrieved from [Link]
-
ResearchGate. (2025). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). N1,N1-DIMETHYL-N2-[1-(PYRIDIN-2-YL)-ETHYLIDENE]-ETHANE-1,2-DIAMINE. Retrieved from [Link]
- Google Patents. (n.d.). CN115109600A - Diamine compound and preparation method and application thereof.
-
ResearchGate. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
-
Wikipedia. (n.d.). Mepyramine. Retrieved from [Link]
-
PENTA s.r.o. (2024). N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Retrieved from [Link]
-
The Journal of the Pennsylvania Academy of Science. (2023). AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylethylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
- Google Patents. (n.d.). CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine.
-
ResearchGate. (n.d.). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. study.com [study.com]
- 4. vernier.com [vernier.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dea.gov [dea.gov]
- 10. westmont.edu [westmont.edu]
Technical Support Center: Synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a versatile building block in pharmaceutical and chemical research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our goal is to equip you with the practical knowledge to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of N',N'-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine (the formal IUPAC name for the target compound).
Q1: What is the most common and reliable synthetic route for preparing this compound?
A: A highly effective and widely adopted method is the Eschweiler-Clarke reaction, which performs a reductive methylation on a suitable precursor.[2] The most logical precursor is 1-(pyridin-3-yl)ethane-1,2-diamine . This reaction uses formaldehyde as the source of the methyl groups and excess formic acid as both the catalyst and the reducing agent.[3][4] This method is favored because it is a one-pot procedure, generally high-yielding, and critically, it selectively methylates primary and secondary amines to the tertiary stage without the risk of forming quaternary ammonium salts.[2][3][5]
Q2: What are the primary byproducts I should expect when using the Eschweiler-Clarke route?
A: Byproduct formation is typically related to incomplete reaction or side reactions of the starting materials and intermediates. The most common impurities are outlined in the table below. Understanding their structure and mass is critical for proper analysis by techniques like LC-MS.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Cause of Formation |
| Starting Material | 1-(pyridin-3-yl)ethane-1,2-diamine | 137.18 | Incomplete reaction; insufficient heating or reaction time. |
| Mono-methylated Byproduct | N-methyl-1-(pyridin-3-yl)ethane-1,2-diamine | 151.21 | Incomplete methylation; insufficient formaldehyde or formic acid.[3] |
| N-formyl Byproduct | N-(2-amino-1-(pyridin-3-yl)ethyl)-N-methylformamide | 179.22 | A potential side reaction if the hydride transfer from formic acid is slow relative to formylation. |
| Aminal Dimer | N,N'-bis(2-amino-1-(pyridin-3-yl)ethyl)-N,N'-dimethylmethanediamine | 328.46 | Reaction of formaldehyde with two molecules of the mono-methylated intermediate. |
Q3: Why is the Eschweiler-Clarke reaction self-limiting and avoids over-methylation (quaternization)?
A: The mechanism inherently prevents the formation of quaternary ammonium salts. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride from formic acid.[5][6] A tertiary amine, such as our desired product, lacks the N-H bond necessary to form another iminium ion with formaldehyde.[3] Without the formation of this electrophilic intermediate, no further alkylation can occur, effectively stopping the reaction at the tertiary amine stage.[2] This is a significant advantage over using alkylating agents like methyl iodide, which frequently lead to quaternization.[2]
Section 2: Troubleshooting Guide
This guide is designed in a problem-cause-solution format to address specific issues you may encounter during your synthesis.
Problem 1: Low Yield and a Complex Product Mixture by TLC or LC-MS
Your reaction results in a low yield of the desired product, and the crude analysis shows multiple spots or peaks.
-
Possible Cause A: Incomplete Methylation.
-
Diagnosis: The most prominent impurity in your mass spectrum is a peak at [M+H]⁺ = 152.2 , corresponding to the mono-methylated byproduct. This indicates the reaction did not proceed to completion.
-
Underlying Science: The conversion of the secondary amine intermediate to the final tertiary amine requires a second cycle of iminium ion formation and reduction.[4] Insufficient reagents or energy can cause the reaction to stall at this intermediate stage.
-
Solution:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A common molar ratio is 1 equivalent of amine, 2.5-3 equivalents of formaldehyde, and 2.5-3 equivalents of formic acid.
-
Optimize Reaction Conditions: The reaction typically requires heating to 80-100 °C to drive it to completion.[6] Consider increasing the reaction time from the standard 12-18 hours to 24 hours and monitor by TLC or LC-MS until the mono-methylated intermediate is consumed.
-
-
-
Possible Cause B: Degradation or Side Reactions.
-
Diagnosis: You observe multiple unidentifiable peaks in the LC-MS, and the crude material has a dark, tarry appearance.
-
Underlying Science: While robust, the Eschweiler-Clarke reaction can be sensitive to strongly acidic or basic conditions beyond the formic acid environment.[6] Impurities in the starting diamine or reagents can catalyze polymerization or degradation pathways at elevated temperatures.
-
Solution:
-
Verify Starting Material Purity: Ensure your 1-(pyridin-3-yl)ethane-1,2-diamine precursor is pure before starting the methylation. Purify it by distillation or chromatography if necessary.
-
Use High-Quality Reagents: Employ fresh, high-purity formaldehyde (e.g., from a recently opened bottle of 37% aqueous solution) and formic acid (>95%).
-
Control Temperature: Avoid excessive heating. Do not exceed 100-110 °C, as this can promote decomposition.
-
-
Problem 2: Difficulty Purifying the Final Product
The product seems to co-elute with impurities during column chromatography, or you experience significant product loss during workup.
-
Possible Cause A: Similar Polarity of Product and Byproducts.
-
Diagnosis: The product and the mono-methylated byproduct have very similar Rf values on TLC, making chromatographic separation challenging.
-
Underlying Science: The product and key byproducts are all basic amines with similar functional groups, leading to comparable interactions with silica gel.
-
Solution: Implement a Multi-Step Purification Protocol.
-
Acid-Base Workup: After the reaction, perform a thorough acid-base extraction. This is the most effective way to separate the basic amine products from neutral or acidic impurities. See Protocol 2 for a detailed procedure.[5]
-
Optimized Chromatography: If chromatography is still needed to remove the mono-methylated byproduct, use a basic-deactivated mobile phase. Add 0.5-1% triethylamine or ammonia to your solvent system (e.g., Dichloromethane/Methanol). This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving separation of basic compounds.
-
-
-
Possible Cause B: Product Loss to Aqueous Phase.
-
Diagnosis: Your final organic extract yields very little product, suggesting it remained in the aqueous layer during workup.
-
Underlying Science: The protonated form of your product (the ammonium salt) is highly water-soluble. If the pH of the aqueous layer is not sufficiently basic during the extraction step, the product will not partition into the organic solvent.
-
Solution:
-
Ensure Basicity: When extracting the product, basify the aqueous layer to a pH of at least 11-12 using a strong base like 2-4M NaOH.[5] Check the pH with litmus paper or a pH meter.
-
Use an Appropriate Solvent: Use a polar organic solvent like Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol for extraction. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.
-
"Salting Out": If you still suspect poor partitioning, saturate the aqueous layer with sodium chloride (NaCl) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Methylation
This protocol describes the methylation of 1-(pyridin-3-yl)ethane-1,2-diamine.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-(pyridin-3-yl)ethane-1,2-diamine (1.0 eq).
-
Add formic acid (95%, 2.5 eq) to the flask. The mixture may warm slightly.
-
Slowly add aqueous formaldehyde (37% solution, 2.5 eq) to the mixture while stirring.
-
Heat the reaction mixture to 80-90 °C and maintain for 18 hours.[5] Vigorous gas evolution (CO₂) will be observed initially; ensure adequate ventilation.[3]
-
Monitor the reaction by LC-MS or TLC (DCM:MeOH:NH₃ 90:9:1) until the starting material and mono-methylated intermediate are consumed.
-
Cool the mixture to room temperature to proceed with workup and purification.
Protocol 2: Purification via Acid-Base Extraction
This protocol is essential for removing non-basic impurities and isolating the amine products.
-
Cool the reaction mixture from Protocol 1 in an ice bath.
-
Slowly and carefully add 1M Hydrochloric Acid (HCl) to quench the remaining formic acid and protonate the amines. Adjust the pH to ~2.
-
Wash the acidic aqueous solution with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL) to remove any non-basic impurities. Discard the organic layers.
-
Cool the aqueous layer again in an ice bath and slowly add 4M Sodium Hydroxide (NaOH) with vigorous stirring until the pH is >11.
-
Extract the free-base product from the basic aqueous layer using Dichloromethane (DCM) (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
Section 4: Visualizing the Chemistry
The following diagrams illustrate the key chemical transformations and troubleshooting logic.
Caption: Overall Eschweiler-Clarke double methylation pathway.
Caption: Simplified pathways to product and common byproducts.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Section 5: References
-
Eschweiler–Clarke reaction - Grokipedia.
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke reaction - Name-Reaction.com. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. [Link]
-
Reductive amination - Wikipedia. [Link]
-
2-Amino-1-(3-pyridyl)ethyl)dimethylamine - GME. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
Technical Support Center: Synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
Welcome to the dedicated technical support center for the synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you to improve the yield and purity of your target compound through a comprehensive understanding of the synthetic pathway and potential challenges.
I. Proposed Synthetic Pathway
The synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine can be strategically approached in a multi-step sequence, beginning with a commercially available starting material. This proposed pathway is designed for efficiency and control over each transformation.
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine stability and storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with (2-Amino-1-(3-pyridyl)ethyl)dimethylamine. This document provides essential information on the stability and storage of this compound, along with troubleshooting guides to address common issues encountered during its handling and use in experimental settings. Given the limited publicly available stability data specific to this molecule, the guidance provided herein is based on general principles of amine chemistry, information from chemical suppliers, and established best practices for handling air-sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound, which is a red viscous liquid, should be stored at 0 - 8 °C . It is crucial to keep the container tightly sealed and protected from air and moisture. For long-term storage, blanketing the container with an inert gas such as argon or nitrogen is highly recommended.
Q2: How can I visually identify if my sample of this compound has degraded?
A: A noticeable change in color, such as darkening or a shift from its characteristic red hue to a brownish color, can be an indicator of degradation, likely due to oxidation[1]. The appearance of precipitates or a change in viscosity may also suggest decomposition or polymerization.
Q3: Is this compound sensitive to air and moisture?
A: Yes. Like many amines, this compound is expected to be sensitive to both air (oxygen) and moisture[2]. The dimethylamine moiety can be susceptible to oxidation, and the hygroscopic nature of amines can lead to the absorption of water, which may affect its reactivity and stability[2].
Q4: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this molecule are not extensively documented, based on its structure, potential degradation can occur at two main sites:
-
Oxidation of the dimethylamine group: Tertiary amines can be oxidized to form N-oxides.
-
Reactions involving the pyridine ring: Although the pyridine ring is aromatic and relatively stable, the nitrogen atom's lone pair of electrons makes it basic and susceptible to reactions with acids and electrophiles[3][4].
Q5: Can I purify a discolored or potentially degraded sample of this compound?
A: If minor discoloration is observed, purification may be possible. For liquid amines, distillation under reduced pressure and an inert atmosphere is a standard method to remove non-volatile impurities and colored degradation products[1]. However, the feasibility and effectiveness of distillation will depend on the thermal stability of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or Low Reaction Yields
Symptoms:
-
Your reaction yield is significantly lower than expected.
-
You observe a large amount of starting material remaining post-reaction.
-
Reaction reproducibility is poor across different batches of the amine.
Potential Causes & Troubleshooting Steps:
-
Compound Degradation: The primary suspect for low yields is the degradation of the amine due to improper storage or handling.
-
Verification: Check for visual signs of degradation (see FAQ Q2). If possible, verify the purity of the amine using an appropriate analytical technique such as NMR or LC-MS before use.
-
Solution: If degradation is suspected, consider purifying the amine by distillation under reduced pressure and an inert atmosphere[1]. Always use freshly opened or properly stored material for critical experiments.
-
-
Presence of Moisture: Water contamination can interfere with many organic reactions, particularly those involving organometallics or other water-sensitive reagents.
-
Verification: Amines are hygroscopic[2]. Even if the compound itself is stable to water, absorbed moisture can affect your reaction.
-
Solution: Handle the amine under anhydrous conditions. Use dry solvents and glassware. Consider storing the amine over a suitable drying agent if compatible.
-
-
Atmospheric Contamination: Exposure to air (oxygen and carbon dioxide) can lead to degradation.
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Your reaction mixture shows unexpected spots on TLC or peaks in GC-MS/LC-MS analysis.
-
Isolation of the desired product is complicated by the presence of impurities.
Potential Causes & Troubleshooting Steps:
-
Byproducts from Amine Degradation: Impurities in your starting amine will likely be carried through the reaction.
-
Verification: Analyze an aliquot of the this compound you are using to check for the presence of impurities that could correspond to the observed byproducts.
-
Solution: Purify the amine before use. See the purification recommendations in Issue 1.
-
-
Side Reactions Involving the Amine: The functional groups in the molecule might participate in unintended side reactions under your experimental conditions.
-
Verification: The pyridine nitrogen is basic and can be protonated or react with electrophiles[3][4]. The dimethylamino group is also basic.
-
Solution: Re-evaluate your reaction conditions. If your reaction is sensitive to basicity, consider using a non-nucleophilic base if the amine itself is not intended to be the base. Protect sensitive functional groups if necessary.
-
Storage and Handling Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C | To minimize degradation and maintain stability. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation from atmospheric oxygen. |
| Container | Tightly sealed, amber glass bottle | To protect from air, moisture, and light[1]. |
| Handling | Air-sensitive techniques (e.g., syringe transfer under inert gas) | To minimize exposure to air and moisture during use[5][6]. |
Experimental Workflow: Handling Air-Sensitive this compound
Caption: Decision workflow for handling and storage of this compound.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Helali, N., et al. (2011). Methylamine and dimethylamine photocatalytic degradation—Adsorption isotherms and kinetics. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
Tate, R. L., & Alexander, M. (1976). Microbial formation and degradation of dimethylamine. Applied and Environmental Microbiology, 31(3), 399–403. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Basicity comparison between pyridine amines and other compounds. Retrieved from [Link]
-
YouTube. (2023). Which Pyridine is more stable? (2-amino or 3-amino Pyridine). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ResearchGate. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Park, S., et al. (2009). Degradation of amine-based water treatment polymers during chloramination as N-nitrosodimethylamine (NDMA) precursors. PubMed. Retrieved from [Link]
-
SlideShare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Sources
Troubleshooting low yield in N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine synthesis
Technical Support Center: N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine Synthesis
Welcome to the technical support center for the synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this specific synthesis. Here, we dissect common problems, explain the underlying chemical principles, and provide validated, step-by-step protocols to optimize your reaction outcomes.
Overview of the Synthetic Pathway
The synthesis of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine is typically approached via a two-stage process. Understanding this pathway is critical for effective troubleshooting.
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Stage 1: Formation of the Primary Diamine Precursor. The foundational step is the synthesis of the precursor, 1-(pyridin-3-yl)ethane-1,2-diamine. This is commonly achieved through a reductive amination of 3-acetylpyridine. The Leuckart reaction, which uses ammonium formate or formamide, is a classic and effective method for this transformation.[1][2]
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Stage 2: N,N-Dimethylation. The terminal primary amine of the precursor is then exhaustively methylated to form the desired tertiary amine. The Eschweiler-Clarke reaction is the premier choice for this step, utilizing formic acid and formaldehyde to ensure selective methylation without the formation of problematic quaternary ammonium salts.[3][4]
Our troubleshooting guide is structured around these two critical stages.
Caption: Overall synthetic pathway.
Frequently Asked Questions & Troubleshooting Guide
Problem 1: My overall yield is very low, and I'm not sure which stage is failing.
Answer: A low overall yield necessitates a systematic, stage-by-stage analysis. The most efficient approach is to isolate and confirm the success of Stage 1 before proceeding to Stage 2.
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Expert Analysis: The most common point of failure is incomplete conversion or side-product formation during the initial reductive amination (Leuckart reaction), which often requires high temperatures (120-165 °C).[1] The precursor diamine is also prone to oxidation and can be challenging to purify. Without a clean, high-quality precursor, the subsequent Eschweiler-Clarke methylation is destined for low yields.
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Troubleshooting Protocol:
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Run Stage 1 in Isolation: Perform the reductive amination of 3-acetylpyridine.
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Isolate and Characterize the Intermediate: After the reaction and workup, do not proceed directly to methylation. Instead, take a sample of the crude 1-(pyridin-3-yl)ethane-1,2-diamine.
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Validate Structure and Purity: Use analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and assess the purity of the diamine precursor. A successful reaction will show the disappearance of the ketone signal from 3-acetylpyridine and the appearance of new signals corresponding to the ethylamine backbone.
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Optimize Stage 1 if Necessary: If the precursor is impure or the yield is low, focus on optimizing this step. Refer to Problem 2 for specific guidance.
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Proceed with Confidence: Only once you have confirmed the successful synthesis of a pure precursor (yield >70%) should you proceed to the Eschweiler-Clarke reaction.
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Caption: Troubleshooting workflow for low yield.
Problem 2: The synthesis of the precursor diamine (Stage 1) is inefficient. My TLC shows multiple spots and the yield is poor.
Answer: The Leuckart reaction, while effective, is sensitive to temperature and can produce N-formyl amide intermediates if not driven to completion.[2]
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Expert Analysis: The reaction mechanism involves the formation of an iminium ion from 3-acetylpyridine and ammonia (from ammonium formate), which is then reduced by formate. Insufficient temperature or reaction time can lead to the accumulation of the N-formyl amide, a common side product. High temperatures are required, but excessive heat can lead to decomposition.
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Troubleshooting Protocol & Optimization:
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Reagent Quality and Stoichiometry: Use high-purity 3-acetylpyridine and ammonium formate. A significant excess of ammonium formate (3-5 equivalents) is often beneficial to drive the equilibrium towards the product.
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Temperature Control: This is critical. Heat the reaction mixture to 120-130 °C for the ammonium formate route. Use an oil bath and a reflux condenser to maintain a consistent temperature. If using formamide, temperatures may need to be higher, around 165 °C.[1]
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Monitor Reaction Progress: Use TLC to monitor the disappearance of the 3-acetylpyridine starting material. The reaction can take several hours.
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Hydrolysis of Formyl Intermediate: After the initial reaction, it is crucial to hydrolyze any N-formyl amide byproduct. This is achieved by heating the crude product with aqueous acid (e.g., 3M HCl) under reflux for 2-4 hours, followed by basification to liberate the free amine.
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Purification: Diamines can be difficult to purify via standard silica gel chromatography due to their basicity and polarity. Consider distillation under reduced pressure or using an alternative stationary phase like alumina.[5] Ensure all equipment is dry and handle the product under an inert atmosphere (like nitrogen) to prevent reaction with atmospheric CO₂ and water.[6]
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| Parameter | Recommended Range | Rationale |
| Reagent | Ammonium Formate | Acts as both nitrogen source and reducing agent.[1] |
| Equivalents | 3-5 eq. vs. Ketone | Excess drives the reaction to completion. |
| Temperature | 120 - 130 °C | Necessary for iminium ion formation and reduction. |
| Hydrolysis Step | 3M HCl, Reflux | Ensures cleavage of any N-formyl amide byproduct.[2] |
Problem 3: The N,N-dimethylation (Stage 2) is incomplete. I'm seeing a mix of mono-methylated and un-methylated product alongside my desired product.
Answer: This is a classic sign of suboptimal conditions in the Eschweiler-Clarke reaction. The reaction should proceed to the tertiary amine, as the formation of a quaternary salt is impossible under these conditions.[3][7] Therefore, incomplete reaction is the primary culprit.
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Expert Analysis: The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion between the amine and formaldehyde, which is then reduced by formic acid.[8][9] This process repeats for a primary amine until the tertiary amine is formed, at which point the reaction stops because a tertiary amine cannot form an iminium ion with formaldehyde.[8] Incomplete methylation points to issues with reagent stoichiometry, temperature, or reaction time.
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 6. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 7. youtube.com [youtube.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Welcome to the technical support center for the synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important diamine derivative. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and success of your experiments.
I. Synthetic Strategy Overview
The most common and practical synthetic route to this compound involves a two-step process. First, the synthesis of the key intermediate, 1-(3-pyridyl)ethane-1,2-diamine, is achieved through the reduction of 3-acetylpyridine oxime. This is followed by the selective N,N-dimethylation of the primary amino group of the resulting diamine using the Eschweiler-Clarke reaction.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 1-(3-pyridyl)ethane-1,2-diamine
The reduction of 3-acetylpyridine oxime is a critical step. Common issues include incomplete reaction, over-reduction of the pyridine ring, and formation of byproducts.
Q1: My reduction of 3-acetylpyridine oxime is incomplete, and I observe starting material in my crude product. What can I do?
A: Incomplete reduction is often a result of catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.
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Causality: Catalytic hydrogenation of oximes to amines can be sensitive to catalyst quality and reaction conditions. The catalyst, often Palladium on Carbon (Pd/C) or Platinum Oxide (PtO2), can be poisoned by impurities in the starting material or solvent.[1] Insufficient hydrogen pressure or reaction time will naturally lead to incomplete conversion.
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Troubleshooting Protocol:
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Catalyst Activity: Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst poisoning, consider pre-treating your starting material by passing it through a small plug of activated carbon or silica gel.
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Hydrogen Pressure: Increase the hydrogen pressure. For a pyridine-containing substrate, a pressure of 50-70 bar is often effective for the reduction of the oxime without affecting the aromatic ring.[1]
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Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A slight increase in temperature may also improve the reaction rate, but be cautious of potential side reactions.
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Solvent Choice: The reaction is typically performed in an acidic protic solvent like glacial acetic acid or ethanol with an acid additive.[1] Ensure your solvent is of high purity.
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Q2: I am observing a significant amount of a byproduct that I suspect is the result of pyridine ring reduction. How can I avoid this?
A: Reduction of the pyridine ring to a piperidine is a common side reaction during catalytic hydrogenation, especially under harsh conditions.[2]
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Causality: The pyridine ring is susceptible to reduction under strong catalytic hydrogenation conditions (high pressure, high temperature, and highly active catalysts like Rhodium on Carbon). The acidic conditions used to facilitate oxime reduction can also activate the pyridine ring towards hydrogenation.
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Mitigation Strategies:
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Catalyst Selection: Use a less active catalyst. For example, Pd/C is generally less prone to reducing the pyridine ring than PtO2 or Rh/C under controlled conditions.
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Reaction Conditions: Employ milder reaction conditions. This includes lower hydrogen pressure, lower temperature, and shorter reaction times. Careful monitoring is key.
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Alternative Reducing Agents: Consider alternative, non-catalytic reduction methods that are chemoselective for the oxime group. For example, reduction with Sodium in ethanol (Bouveault-Blanc reduction) or with Zinc in acetic acid can be effective alternatives, though they may require more stringent reaction control and workup procedures.
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Q3: My crude product shows multiple spots on TLC, some of which are not the starting material or the desired product. What could these be?
A: Besides over-reduction, other side reactions can occur during oxime reduction.
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Potential Side Products:
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Aziridine formation: Intramolecular cyclization of the intermediate hydroxylamine can lead to the formation of an aziridine, which may further react.
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Dimeric impurities: Incomplete reduction can lead to the formation of dimeric or oligomeric byproducts.
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Beckmann rearrangement: Although less common under these reductive conditions, rearrangement of the oxime to an amide is a possibility, especially if acidic catalysts are used under thermal stress.
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Troubleshooting and Characterization:
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Spectroscopic Analysis: Utilize NMR (¹H, ¹³C) and Mass Spectrometry to characterize the major byproducts.
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Reaction Optimization: Re-evaluate your reaction conditions. Lowering the temperature and ensuring a homogenous reaction mixture can often minimize the formation of these byproducts.
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Below is a diagram illustrating the desired reaction and potential side reactions in the synthesis of the diamine precursor:
Caption: Desired reaction and potential side reactions during precursor synthesis.
Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust method for amine methylation.[3][4][5] However, with a diamine substrate, selectivity and the potential for side reactions are key considerations.
Q4: My Eschweiler-Clarke reaction is producing a mixture of mono-methylated and di-methylated products. How can I improve the yield of the desired N,N-dimethylated product?
A: Achieving selective di-methylation on the primary amine of 1-(3-pyridyl)ethane-1,2-diamine requires careful control of stoichiometry and reaction conditions.
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Causality: The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[6] The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine that is formed after the first methylation, but the secondary amine can still react. The formation of the tertiary amine is often more favorable.[5]
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Optimization Protocol:
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Stoichiometry of Reagents: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion. A molar ratio of at least 2.5-3.0 equivalents of formaldehyde and a larger excess of formic acid (which also acts as the solvent) per mole of the primary amino group is recommended.
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Reaction Temperature and Time: The reaction is typically heated to 80-100 °C.[3] Monitor the reaction progress by TLC or LC-MS to ensure complete conversion to the di-methylated product. Extended reaction times may be necessary.
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Order of Addition: Adding the diamine precursor to the pre-heated mixture of formaldehyde and formic acid can sometimes improve selectivity and yield.
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Q5: I am concerned about potential side reactions during the Eschweiler-Clarke reaction. What should I look out for?
A: While the Eschweiler-Clarke reaction is known for its clean nature, some side reactions can occur, especially with complex substrates.
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Potential Side Reactions:
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N-Formylation: If the reduction of the iminium ion is slow or incomplete, N-formyl impurities can be formed. This is more likely if there is an insufficient amount of formic acid or if the temperature is too low.
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Cyclization: With a 1,2-diamine, there is a possibility of cyclization to form a piperazine derivative, although this is less common under standard Eschweiler-Clarke conditions.
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Decarboxylation of Formic Acid: At very high temperatures, formic acid can decompose, which can affect the efficiency of the reduction step.
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Troubleshooting and Prevention:
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Temperature Control: Maintain the reaction temperature within the recommended range of 80-100 °C.
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Purity of Reagents: Use high-purity formaldehyde and formic acid to avoid unknown side reactions.
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Work-up Procedure: A proper work-up is crucial. After the reaction, the excess formic acid is typically removed under reduced pressure, and the residue is basified before extraction. This helps to remove any N-formyl byproducts through hydrolysis.
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Q6: Purification of the final product is proving difficult. How can I effectively separate this compound from the reaction mixture?
A: Purification can be challenging due to the presence of starting material, mono-methylated intermediate, and potentially other byproducts.
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Purification Strategy:
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Acid-Base Extraction: Utilize the basic nature of the amines. After basifying the reaction mixture, extract the product into an organic solvent. You can then wash the organic layer with brine to remove water-soluble impurities.
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Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/triethylamine), can provide good separation. The addition of a small amount of triethylamine to the eluent can help to prevent tailing of the amines on the silica gel.
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Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method, especially on a larger scale.
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Below is a diagram illustrating the desired reaction and potential side reactions in the N,N-dimethylation step:
Caption: Desired reaction and potential side reactions during N,N-dimethylation.
III. Quantitative Data Summary
| Step | Parameter | Recommended Value/Range | Rationale |
| 1. Oxime Reduction | Catalyst | 5-10 mol% Pd/C or PtO2 | Effective for oxime reduction. |
| Hydrogen Pressure | 50-70 bar | Sufficient for oxime reduction while minimizing pyridine ring reduction.[1] | |
| Temperature | 25-50 °C | Milder conditions to enhance selectivity. | |
| Solvent | Glacial Acetic Acid or Ethanol | Protic solvents facilitate the reaction.[1] | |
| 2. N,N-Dimethylation | Formaldehyde | 2.5-3.0 equivalents | Ensures complete dimethylation. |
| Formic Acid | Excess (acts as solvent and reductant) | Drives the reaction to completion.[3] | |
| Temperature | 80-100 °C | Optimal temperature for the Eschweiler-Clarke reaction.[3] | |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) | Ensures complete conversion. |
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(3-pyridyl)ethane-1,2-diamine
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To a solution of 3-acetylpyridine oxime (1.0 eq) in glacial acetic acid, add 10 mol% PtO2 catalyst.
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Pressurize the reaction vessel with hydrogen gas to 60 bar.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Remove the solvent under reduced pressure.
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Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to pH > 12.
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Extract the aqueous layer with dichloromethane (3 x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
Protocol 2: Synthesis of this compound
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To a flask containing formic acid (10 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).
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Heat the mixture to 90 °C.
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Slowly add a solution of 1-(3-pyridyl)ethane-1,2-diamine (1.0 eq) in a small amount of formic acid to the heated mixture.
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Maintain the reaction at 90-100 °C for 8 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and remove the excess formic acid and formaldehyde under reduced pressure.
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Dissolve the residue in water and basify to pH > 12 with solid potassium hydroxide.
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Extract the product with ethyl acetate (3 x).
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Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol/triethylamine gradient).
V. References
-
Eschweiler–Clarke reaction. (2023). In Grokipedia. Retrieved from
-
Eschweiler-Clarke reaction. (n.d.). In Name-Reaction.com. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). In NROChemistry. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
Welcome to the technical support center for handling and purifying N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound with the high degree of purity required for downstream applications. The unique structure of this diamine, featuring a basic pyridine ring and a tertiary aliphatic amine, presents specific purification hurdles that this guide aims to address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction product is a dark brown, viscous oil. What are the likely impurities I need to remove?
This is a common observation when working with amine compounds. The discoloration and physical state are indicative of several potential impurities:
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Oxidation Products: Amines, particularly aromatic ones, are susceptible to air oxidation, which often produces highly colored, higher molecular weight impurities.[1] Storing the crude material under an inert atmosphere (Nitrogen or Argon) can minimize further degradation.
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Residual Starting Materials: Depending on the synthetic route, unreacted precursors may persist. For instance, if prepared via nucleophilic substitution, residual electrophiles or precursor amines could be present.
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Side-Reaction Products: Incomplete reactions or side reactions can generate isomeric byproducts or oligomeric materials.
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Inorganic Salts: Salts from reagents or workup procedures (e.g., sodium bicarbonate, sodium sulfate) can be present.
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Solvent Residue: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely by simple evaporation.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and nature of the impurities before selecting a purification strategy.
Q2: I've attempted to purify the compound using a standard silica gel flash column with a Hexane/Ethyl Acetate gradient, but I'm seeing severe peak tailing and low recovery. What is causing this?
This is the most frequent issue encountered when purifying basic compounds like your diamine on standard silica gel. The problem is rooted in the chemical properties of the stationary phase.
Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2][3] The basic nitrogen atoms in your compound undergo a strong acid-base interaction with these silanols.[2][4] This secondary interaction, which is much stronger than the desired polar retention mechanism, causes several problems:
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Irreversible Adsorption: A portion of your compound becomes strongly, and sometimes irreversibly, bound to the silica, leading to significant yield loss.[2]
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Peak Tailing: The compound that does elute does so slowly and unevenly as it interacts with active sites, resulting in broad, tailing peaks that co-elute with impurities.[2]
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Compound Degradation: Some acid-sensitive compounds can degrade on the acidic silica surface.
Simply increasing the mobile phase polarity (e.g., by adding methanol) is often insufficient and can lead to co-elution of all polar components.
Q3: Given the issues with standard silica, what is the most effective column chromatography strategy for purifying N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine?
To achieve a successful chromatographic separation, you must mitigate the unwanted acid-base interactions. There are three field-proven approaches.
The most common and cost-effective solution is to "neutralize" the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[4]
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Additive: Triethylamine (TEA) is the most common choice, typically added at 0.5-2% (v/v) to the eluent. Ammonia (as a 7N solution in methanol) can also be used.
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Mechanism: The TEA is a small, basic molecule that preferentially interacts with the silica's acidic sites, effectively masking them from your larger, less mobile compound of interest. This allows your diamine to elute based on polarity differences with minimal tailing.
Step-by-Step Protocol: Flash Chromatography with TEA Modifier
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Dry-Load Preparation: Pre-adsorb your crude oil onto a small amount of silica gel. Ensure the oil is first dissolved in a minimal amount of a solvent in which it is freely soluble (e.g., Dichloromethane or Methanol), then add the silica and evaporate the solvent completely to get a dry, free-flowing powder. This prevents overloading the column top.
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Solvent System Selection: Use TLC to find an appropriate solvent system. A good starting point is a Dichloromethane/Methanol system. Prepare your TLC mobile phase with 1% TEA already added. Aim for a retention factor (Rf) of ~0.2-0.3 for your product.
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Column Equilibration: Equilibrate your silica gel column with your starting mobile phase (containing 1% TEA) for at least 3-5 column volumes. This is a critical step to ensure the entire silica bed is deactivated before the sample is loaded.
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Elution: Run the column using your chosen gradient (e.g., 0-10% Methanol in Dichloromethane, with 1% TEA maintained throughout).
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Fraction Analysis: Monitor the elution using TLC and combine the pure fractions.
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Solvent Removal: Evaporate the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a lower-boiling solvent like dichloromethane or placing the product on a high-vacuum line.
If mobile phase modifiers are undesirable (e.g., they interfere with bioassays), using a different, more inert stationary phase is an excellent alternative.
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Basic Alumina: Alumina is a basic stationary phase and is a good choice for purifying amines.[3][5]
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Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups bonded to the surface, making it slightly basic and ideal for purifying polar amines without additives.[4][6]
For highly polar compounds, reversed-phase (e.g., C18 silica) chromatography can be very effective.[4][5]
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Mechanism: In reversed-phase, the stationary phase is non-polar, and a polar mobile phase is used. To ensure good retention of your basic amine, it is crucial to use a mobile phase with a high pH (e.g., pH 8-10, using ammonium hydroxide or a bicarbonate buffer). At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and allowing it to retain better on the C18 column.[4]
| Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Modified Normal Phase | Standard Silica Gel | DCM/MeOH + 1% TEA | Cost-effective; uses common lab supplies. | Requires removal of TEA post-purification. |
| Basic Stationary Phase | Basic Alumina | Hexane/EtOAc or DCM/MeOH | No mobile phase additive needed; good for very basic compounds. | Can have different selectivity than silica; may be more expensive. |
| Reversed Phase | C18-Functionalized Silica | Water/Acetonitrile + High pH Buffer | Excellent for highly polar compounds; fractions are often easily evaporated. | Requires pH control; C18 columns are more expensive. |
Q4: My compound is the main product, but it's contaminated with non-volatile baseline material. Is distillation a good option for a final, high-purity polish?
Yes, vacuum distillation is an excellent method for removing non-volatile impurities like polymers or salts from thermally stable, high-boiling point liquids.[7][8] Amines often have high boiling points and can decompose at atmospheric pressure, making vacuum distillation the required method.[1][7][9]
Step-by-Step Protocol: Vacuum Distillation
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System Setup: Assemble a clean, dry short-path distillation apparatus. Use a magnetic stir bar in the distilling flask for smooth boiling.
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Crude Material: Place the crude material (pre-purified by another method if necessary) in the distilling flask. It is often beneficial to add a few pellets of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to the flask. This acts as a drying agent and scavenges any acidic impurities that could catalyze decomposition at high temperatures.
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Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A pressure of <1 mmHg is typical for high-boiling compounds.
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Heating: Gently heat the distilling flask using an oil bath. The bath temperature should typically be 20-30°C higher than the expected boiling point of your compound at that pressure.[7]
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Fraction Collection: Collect the distillate that comes over at a constant temperature. Discard any initial forerun and stop the distillation before all the material has evaporated to avoid distilling over higher-boiling impurities.
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Storage: Collect the purified, colorless liquid and store it under an inert atmosphere in a freezer to prevent re-oxidation.
Q5: How do I decide which purification method is best for my specific situation?
The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
References
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
- (n.d.).
- (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- Multiple Authors. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?
- ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube.
- Guidechem. (n.d.). dimethyl-N-pyridin-3-ylethane-1,2-diamine 75329-42-9 wiki.
- Biotage. (2023, February 10).
- Biotage. (2023, January 30).
- (n.d.). Contamination in Amine Systems. Refining Community.
- de la Torre, J. G., et al. (2024, September 1). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- PubChem. (n.d.). N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine.
- TRC. (n.d.). N′,N′-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- Multiple Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). N1,N2-Dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.
- Multiple Authors. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine?
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
- METTLER TOLEDO AutoChem. (2018, November 12). 4 Recrystallization Methods for Increased Yield. YouTube.
- Sciencemadness Discussion Board. (2020, May 26). Stability of amines.
- Chemistry Stack Exchange. (2015, December 23).
- Cheresources.com Community. (2012, January 20).
- Wikipedia. (n.d.). N,N'-Dimethylethylenediamine.
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- ResearchGate. (2025, August 6). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.
- Google Patents. (n.d.). CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine.
- Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
- ResearchGate. (n.d.). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously.
- PubChem. (n.d.). N,N-Dimethylethylenediamine.
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Technical Support Center: Synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
An authoritative guide to overcoming common challenges in the scale-up synthesis of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, designed for professionals in pharmaceutical and chemical development.
Welcome to the technical support center for the synthesis of this compound, a key intermediate in pharmaceutical development.[1] This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to facilitate a smooth transition from lab-scale experiments to large-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A highly effective and scalable two-step approach begins with 3-pyridinecarboxaldehyde. The synthesis proceeds via a modified Strecker reaction to form an α-aminonitrile intermediate, which is subsequently reduced to the target diamine. This route is favored for its use of readily available starting materials and its reliance on well-understood, robust chemical transformations.
Q2: What are the critical process parameters to monitor during scale-up?
A2: For the Strecker synthesis, critical parameters include precise temperature control to manage the exothermic reaction, pH monitoring to ensure the optimal balance for aminonitrile formation over competing side reactions, and controlled addition rates of reagents. For the nitrile reduction step, catalyst selection, hydrogen pressure (for catalytic hydrogenation), and solvent purity are paramount to achieving high yield and preventing catalyst deactivation.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary safety concern is the handling of cyanide salts (e.g., KCN or NaCN) in the first step. These are highly toxic, and the reaction must be conducted in a well-ventilated area with strict protocols to prevent the formation and inhalation of hydrogen cyanide (HCN) gas, which can occur under acidic conditions. The reduction step, particularly if using catalytic hydrogenation, involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts like Raney Nickel. A thorough safety review and appropriate engineering controls are essential.
Q4: What typical yield and purity can be expected?
A4: With proper optimization, the two-step process can achieve an overall yield of 65-80%. The crude product purity is typically in the range of 90-95%, which can be improved to >99% through standard purification techniques such as vacuum distillation or crystallization of a suitable salt form.
Section 2: Recommended Synthesis and Protocols
This section details the recommended two-step synthetic pathway. In-process controls (IPCs) are included to ensure reaction completion and quality at each stage.
Synthesis Workflow Overview
Caption: Figure 1. Two-step synthesis workflow.
Protocol 1: Step-by-Step Synthesis of 2-(dimethylamino)-2-(pyridin-3-yl)acetonitrile
-
Vessel Setup: Charge a jacketed reactor with an aqueous solution of dimethylamine (40% wt, 1.2 equivalents). Begin agitation and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add 3-pyridinecarboxaldehyde (1.0 equivalent) to the reactor, ensuring the internal temperature does not exceed 10 °C.
-
pH Adjustment: Adjust the pH of the mixture to 7.0-7.5 using glacial acetic acid. This step is crucial for promoting the formation of the intermediate iminium ion.
-
Cyanide Addition: In a separate vessel, prepare a solution of potassium cyanide (1.1 equivalents) in water. Add this solution dropwise to the reactor over 2-3 hours, maintaining the temperature at 0-5 °C. Extreme caution must be exercised during this step.
-
Reaction: Allow the reaction to stir at 5-10 °C for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the consumption of 3-pyridinecarboxaldehyde is >98%.
-
Workup & Isolation: Once complete, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate.
Protocol 2: Step-by-Step Reduction to this compound
-
Catalyst Loading: In a high-pressure hydrogenation reactor, charge Raney Nickel (5-10% w/w) as a slurry in ethanol under an inert nitrogen atmosphere.
-
Substrate Addition: Add a solution of the crude 2-(dimethylamino)-2-(pyridin-3-yl)acetonitrile (1.0 equivalent) in ethanol to the reactor.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the mixture to 40-50 °C with vigorous agitation.
-
IPC: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours. Confirm completion by HPLC or GC analysis.
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the catalyst. Caution: The Raney Nickel catalyst may be pyrophoric and should be handled while wet.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q: My yield in the Strecker synthesis (Step 1) is low, and I'm seeing significant amounts of 3-pyridinecarboxaldehyde cyanohydrin. What's wrong?
A: This is a classic selectivity issue in the Strecker reaction. The formation of cyanohydrin is favored under neutral to slightly acidic conditions where the aldehyde is protonated, while aminonitrile formation requires the presence of the free amine and subsequent iminium ion.
-
Causality: If the pH is too low, the concentration of free dimethylamine is reduced (it exists as the ammonium salt), slowing down iminium ion formation. This allows the competing nucleophilic attack of cyanide directly on the carbonyl carbon to dominate, forming the cyanohydrin.
-
Troubleshooting Steps:
-
Verify pH: Ensure your pH is precisely controlled in the 7.0-7.5 range after the addition of the aldehyde but before the addition of cyanide.
-
Order of Addition: The recommended protocol (adding aldehyde to the amine solution first) is designed to maximize the initial formation of the hemiaminal and subsequent iminium ion, outcompeting cyanohydrin formation. Do not pre-mix the aldehyde and cyanide.
-
Temperature Control: While the reaction is run cold to control exothermicity, excessively low temperatures (< 0 °C) can disproportionately slow the iminium formation compared to the cyanohydrin pathway. Maintain the 0-5 °C range.
-
Q: The nitrile reduction (Step 2) is stalling, or I am observing byproducts. How can I improve this step?
A: Stalled or incomplete nitrile reductions are common when scaling up, often due to catalyst deactivation or suboptimal conditions. The pyridine nitrogen can act as a mild catalyst poison.
-
Causality & Solutions:
-
Catalyst Deactivation: The pyridine ring can coordinate to the active sites of the metal catalyst, reducing its efficacy.
-
Solution 1: Increase Catalyst Loading: Incrementally increase the Raney Nickel loading from 5% to 10-15% w/w.
-
Solution 2: Use an Alternative Catalyst: Platinum oxide (PtO₂) or Palladium on Carbon (Pd/C) in the presence of an acid (like HCl) can sometimes be more robust. The acid protonates the pyridine nitrogen, preventing it from binding to the catalyst surface.
-
-
Insufficient Hydrogen Pressure/Agitation: On a larger scale, ensuring efficient mass transfer of hydrogen gas to the catalyst surface is critical.
-
Solution: Increase the agitation speed and/or hydrogen pressure (within the safe limits of your reactor) to improve gas-liquid mixing.
-
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective but presents significant handling challenges at scale. A borane complex, such as borane-tetrahydrofuran (BH₃·THF), is a more manageable alternative.[2]
-
Troubleshooting Workflow: Incomplete Nitrile Reduction
Caption: Figure 2. Decision tree for troubleshooting the nitrile reduction step.
Section 4: Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for a lab-scale synthesis, which can be used as a baseline for scale-up calculations.
Table 1: Reagent Stoichiometry and Conditions for Strecker Synthesis
| Reagent/Parameter | Molar Eq. | Typical Amount (for 10g Aldehyde) | Notes |
| 3-Pyridinecarboxaldehyde | 1.0 | 10.0 g | |
| Dimethylamine (40% aq.) | 1.2 | 12.7 g | Added as the initial solvent/reagent. |
| Potassium Cyanide | 1.1 | 6.7 g | HIGHLY TOXIC. Handle with extreme care. |
| Acetic Acid | As needed | ~5.6 g | Used to adjust pH to 7.0-7.5. |
| Temperature | - | 0-5 °C | Critical for selectivity and safety. |
| Reaction Time | - | 12-18 h | Monitor by IPC. |
| Expected Yield | - | 80-90% | Of crude aminonitrile intermediate. |
Table 2: Reagent Stoichiometry and Conditions for Nitrile Reduction
| Reagent/Parameter | Molar Eq. / Loading | Typical Amount (for 10g Nitrile) | Notes |
| Aminonitrile Intermediate | 1.0 | 10.0 g | |
| Raney Nickel | 5-10% w/w | 0.5 - 1.0 g | Handle as a wet slurry. Potentially pyrophoric. |
| Solvent (Ethanol) | - | 100 mL | Anhydrous grade recommended. |
| Hydrogen Pressure | - | 50-100 psi | |
| Temperature | - | 40-50 °C | |
| Reaction Time | - | 8-12 h | Monitor by H₂ uptake and IPC. |
| Expected Yield | - | 85-95% | After purification. |
References
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PrepChem.com. Synthesis of 3-acetyl pyridine. 3
-
ChemicalBook. The Application and Synthesis of 3-Acetylpyridine. 4
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PrepChem.com. Preparation of 3-acetylpyridine.
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Chem-Impex. 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. 1
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Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention. 5
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Guidechem. 3-Acetylpyridine 350-03-8 wiki. 6
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. 7
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Semantic Scholar. An efficient method for the synthesis of N, N'-dimethyl-1,2-diamines. 8
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GME Chemicals. 2-Amino-1-(3-pyridyl)ethyl)dimethylamine.
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ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. 9
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MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. 10
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Google Patents. US7067673B2 - Process and catalyst for the preparation of acetylpyridines. 11
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J&K Scientific LLC. Eschweiler-Clarke Reaction. 12
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Wikipedia. Eschweiler–Clarke reaction. 13
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ACS GCI Pharmaceutical Roundtable. Reductive Amination. 2
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Organic Chemistry Portal. Eschweiler-Clarke Reaction.
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Validation & Comparative
A Comparative Guide to the Characterization of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine: A Versatile Heterocyclic Diamine Building Block
This guide provides a comprehensive technical overview of N',N'-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine, hereafter referred to by its common name (2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Designed for researchers in medicinal chemistry, drug development, and agrochemical synthesis, this document outlines a robust workflow for its synthesis and characterization. We will delve into the rationale behind experimental choices and present a comparative analysis against structurally similar analogs, supported by predictive data and established chemical principles.
The unique structure of this compound, featuring a pyridine ring, a chiral center, and two distinct amine functionalities (a primary and a tertiary amine), makes it a valuable intermediate for creating complex, biologically active molecules.[1] Its utility is noted in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of specialty agrochemicals.[1] This guide serves to establish a foundational understanding of its properties, enabling its effective integration into research and development pipelines.
Proposed Synthesis and Purification Workflow
While multiple synthetic routes may exist, a common and effective strategy for constructing 1,2-diamine structures involves the reductive amination of an α-aminoketone or the ring-opening of an appropriately substituted aziridine.[2] A plausible and efficient pathway starting from 3-acetylpyridine is outlined below. This multi-step synthesis is designed for high yield and purity, incorporating a critical purification step.
The causality behind this proposed workflow is rooted in efficiency and control. Starting with a commercially available material (3-acetylpyridine), the synthesis introduces the two amine functionalities in a stepwise manner, which allows for purification at intermediate stages and better control over the final product's integrity.
Caption: Proposed synthetic workflow for this compound.
Structural Elucidation and Physicochemical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures a self-validating system where data from each experiment corroborates the others.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The proton NMR is expected to show distinct signals for the pyridine ring protons, the methine and methylene protons of the ethyl backbone, and the six equivalent protons of the dimethylamino group. The primary amine protons may appear as a broad singlet. The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula (C₉H₁₅N₃).[3] Fragmentation patterns observed in MS/MS analysis can further validate the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, and C=N/C=C stretching vibrations characteristic of the pyridine ring.
Physical and Chemical Properties
The following table summarizes the key computed and known properties of the target compound and selected structural analogs. This comparison is critical for understanding how subtle structural changes—such as the position of the nitrogen in the pyridine ring or its replacement with a phenyl group—can influence the molecule's overall characteristics.
| Property | This compound | N',N'-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine[4] | (2-Amino-1-phenylethyl)dimethylamine[5] | N,N'-Dimethylethylenediamine[6] |
| Molecular Formula | C₉H₁₅N₃[3][7] | C₁₀H₁₇N₃ | C₁₀H₁₆N₂ | C₄H₁₂N₂ |
| Molecular Weight | 165.24 g/mol [7] | 179.26 g/mol | 164.25 g/mol | 88.15 g/mol |
| Predicted XLogP | -0.2[7] | 0.3 | 1.4 (Implied) | -0.6 |
| Predicted pKa (Strongest Basic) | 8.9 (Amine) | 8.8 (Amine) | 9.2 (Amine) | 10.1 (Amine) |
| Structural Difference | Target Compound | Isomeric (2-pyridyl) | Phenyl Analog | Aliphatic Core |
Data for the target compound and analogs are sourced from PubChem and commercial supplier databases where available. Predicted values are computationally derived.
The comparison highlights that the 3-pyridyl isomer is predicted to be slightly more polar (lower XLogP) than its 2-pyridyl counterpart. The replacement of the pyridine ring with a phenyl group significantly increases lipophilicity. The simple aliphatic core, N,N'-dimethylethylenediamine, is the most polar and has the highest predicted basicity, as it lacks the electron-withdrawing effects of an aromatic ring.
Caption: Logical relationships between the target compound and its selected analogs.
Detailed Experimental Protocols
The following protocols are presented as a robust methodology for researchers seeking to synthesize and validate this compound.
Protocol 1: Synthesis via Reductive Amination
Rationale: This multi-step protocol provides a controlled method for introducing the required functionalities. The final reductive amination step is a widely used, high-yielding reaction for converting ketones to amines.
-
Step 1: Synthesis of 2-(Dimethylamino)-1-(pyridin-3-yl)ethan-1-one.
-
This step is a standard nucleophilic substitution following an alpha-halogenation of the starting ketone. For a detailed procedure on a similar transformation, refer to established methods for the synthesis of α-aminoketones.
-
-
Step 2: Reductive Amination.
-
To a solution of 2-(Dimethylamino)-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Step 3: Purification.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol/ammonium hydroxide as the eluent. Rationale: The basic modifier (NH₄OH) is necessary to prevent the amine product from streaking on the acidic silica gel.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate to afford this compound as a pure substance.
-
Protocol 2: NMR Sample Preparation and Analysis
Rationale: Deuterated chloroform (CDCl₃) is a common NMR solvent, but for polar amines, dimethyl sulfoxide (DMSO-d₆) is often superior as it can better solubilize the compound and allows for the observation of exchangeable N-H protons from the primary amine.
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Validation: The integral of the proton signals should correspond to the number of protons in that environment. The presence of the correct number of signals in the ¹³C spectrum confirms the molecular symmetry.
Conclusion
This compound is a heterocyclic diamine with significant potential as a scaffold in synthetic chemistry. Its characterization relies on a synergistic combination of synthetic organic chemistry and modern analytical techniques. By understanding its fundamental properties in comparison to its structural analogs, researchers can make more informed decisions when designing novel compounds for pharmaceutical or agricultural applications. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, purification, and validation of this valuable chemical building block.
References
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Chem-Impex. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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GME. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Retrieved from [Link]
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Tye, H., Eldred, C., & Wills, M. (2002). An efficient method for the synthesis of N, N'-dimethyl-1,2-diamines. Tetrahedron Letters, 43(2), 155-158). Retrieved from [Link]
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ResearchGate. (2002). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]
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PubChem. (n.d.). [2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Chem-Impex. (n.d.). (2-Amino-1-phenylethyl)dimethylamine. Retrieved from [Link]
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MDPI. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2011). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2007). N,N'-Dimethyl-N,N'-bis(pyridin-2-yl)methanediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1-Dimethylethylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Retrieved from [Link]
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NIH. (2008). (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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NIH. (2009). 3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Comparing (2-Amino-1-(3-pyridyl)ethyl)dimethylamine with similar compounds
An In-Depth Technical Guide to (2-Amino-1-(3-pyridyl)ethyl)dimethylamine: A Comparative Analysis of Structure, Activity, and Nicotinic Acetylcholine Receptor Modulation
Introduction
This compound is a versatile synthetic compound characterized by a pyridine ring linked to an ethylenediamine backbone.[1][2][3] Its molecular structure makes it a valuable intermediate or building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals.[1][4] The inherent reactivity of the pyridine ring, combined with the amine functionalities, positions this molecule as a prime candidate for interaction with biological receptors, a hypothesis supported by its use in enzyme inhibition and receptor binding studies.[1][4]
The structural motif of a pyridine ring connected to a basic nitrogen center is a cornerstone pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are critical mediators of fast synaptic transmission throughout the central and peripheral nervous systems and are significant therapeutic targets for a range of pathologies, including Alzheimer's disease, schizophrenia, and nicotine addiction.[5][6][7]
This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of this compound with structurally and functionally related compounds. By dissecting their structure-activity relationships (SAR), we aim to elucidate the key molecular features governing potency, selectivity, and functional activity at nAChR subtypes, thereby providing a predictive framework for the rational design of novel CNS-active agents.
Part 1: The Nicotinic Acetylcholine Receptor (nAChR) Family: A Primer
Nicotinic acetylcholine receptors are pentameric transmembrane proteins that form a central ion channel. The assembly of five subunits from a diverse pool—including ten α (α1-α10) and four β (β1-β4) subunits in mammals—gives rise to a vast number of receptor subtypes with distinct pharmacological and biophysical properties.[7] In the central nervous system, the most abundant subtypes are the heteromeric α4β2* and the homomeric α7 nAChRs (*denotes the possible inclusion of other subunits).[6]
Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening the channel pore and allowing the influx of cations (primarily Na⁺ and Ca²⁺).[8] This influx leads to membrane depolarization and the initiation of a cellular response. The α7 subtype is particularly noteworthy for its high permeability to calcium, rapid activation, and fast desensitization kinetics, making it a key player in modulating neurotransmitter release and synaptic plasticity.[6][7][9]
Part 2: A Comparative Structural and Physicochemical Analysis
To understand the potential of this compound, we compare it to a curated set of compounds: Nicotine (the archetypal agonist), Varenicline (a partial agonist therapeutic), GTS-21 (an α7-selective agent), and two structural analogs designed to probe the function of the pyridine and dimethylamino moieties.
| Compound | Structure | Molecular Formula | Mol. Weight ( g/mol ) | Key Structural Features |
| This compound |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | C₉H₁₅N₃ | 165.24[1] | Pyridine ring, primary amine, tertiary amine, chiral center |
| Nicotine | C₁₀H₁₄N₂ | 162.23 | Pyridine ring, pyrrolidine ring with tertiary amine | |
| Varenicline | C₁₃H₁₃N₃ | 211.26 | Fused aromatic system, rigid structure, secondary amine | |
| GTS-21 (DMXB-A) | C₁₇H₁₈N₂O | 266.34 | Anilinobenzylidene ether, pyridine-like methoxybenzene ring | |
| 2-Pyridylethylamine | C₇H₁₀N₂ | 122.17 | Pyridine ring, primary amine, flexible chain | |
| [2-Amino-1-(3-bromophenyl)ethyl]dimethylamine | C₁₀H₁₅BrN₂ | 243.14[10] | Bromophenyl ring instead of pyridine, primary & tertiary amines |
Part 3: Comparative Pharmacology and Structure-Activity Relationships (SAR)
The interaction of small molecules with nAChRs is governed by specific structural features. The key pharmacophore for agonism includes a basic nitrogen atom (typically protonated at physiological pH) and a hydrogen bond acceptor, often an aromatic nitrogen as seen in the pyridine ring of nicotine.
-
Hypothesized Activity of the Target Compound : this compound contains all the requisite features for an nAChR agonist. The pyridine nitrogen can act as a hydrogen bond acceptor, while the dimethylamino or primary amino group can serve as the protonated basic center. Its flexible ethyl backbone allows it to adopt a suitable conformation to fit within the receptor's binding pocket, located at the interface between subunits.[7]
-
Comparison with Nicotine : Nicotine establishes the foundational SAR. The distance between its two nitrogen atoms is critical for activity. Our target compound possesses two basic nitrogens in addition to the pyridine nitrogen, offering multiple potential binding modes. The increased number of polar groups compared to nicotine may influence its blood-brain barrier permeability and metabolic stability.
-
Subtype Selectivity (vs. Varenicline & GTS-21) : Varenicline's rigid structure confers high affinity and partial agonism at α4β2 receptors.[6] This rigidity limits conformational freedom, contributing to its specific receptor interaction profile. In contrast, GTS-21 achieves α7 selectivity through its distinct chemical scaffold, which does not closely resemble the classic nicotinic pharmacophore.[9] The flexibility of this compound suggests it may lack the high subtype selectivity of these more advanced compounds, potentially acting as a non-selective agonist.
-
Importance of the Dimethylamino Group (vs. 2-Pyridylethylamine) : The dramatic shift in pharmacology seen with 2-Pyridylethylamine, a potent histamine H1 agonist, is instructive.[11][12] Removing the dimethylamino group and shifting the pyridine substitution pattern alters the molecule's electronic and steric profile, redirecting its affinity away from nAChRs and towards histamine receptors. This highlights the exquisite sensitivity of receptor recognition to minor structural modifications.
-
Role of the Pyridine Ring (vs. Bromophenyl Analog) : Replacing the pyridine ring with a bromophenyl group removes the critical hydrogen bond-accepting nitrogen atom. While the bromophenyl analog retains the basic amine groups, the loss of this key interaction is predicted to significantly reduce or abolish its affinity for nAChRs. This comparison underscores the essential role of the pyridine moiety in anchoring the ligand within the nAChR binding site.
Part 4: Experimental Protocols for Comparative Evaluation
To empirically determine and compare the pharmacological profiles of these compounds, a standardized set of in vitro assays is required. The following protocols provide a robust framework for assessing binding affinity and functional activity at the primary CNS nAChR subtypes.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compounds for human α4β2 and α7 nAChR subtypes.
Causality: This assay measures the ability of a non-labeled compound to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Kᵢ) is an inverse measure of binding affinity. This is a foundational experiment to confirm direct interaction with the target.
Methodology:
-
Membrane Preparation: Obtain cell membranes from a stable cell line (e.g., HEK293) expressing the human nAChR subtype of interest (α4β2 or α7). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes.
-
Radioligand:
-
For α4β2: [³H]Epibatidine at a final concentration near its Kₑ.
-
For α7: [¹²⁵I]α-Bungarotoxin at a final concentration near its Kₑ.
-
-
A range of concentrations of the test compound (e.g., this compound).
-
Control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity ligand, e.g., nicotine).
-
-
Incubation: Incubate plates at room temperature for a defined period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates receptor-bound radioligand from unbound.
-
Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional potency (EC₅₀) and efficacy (Iₘₐₓ) of the compounds as agonists or partial agonists at nAChRs expressed in Xenopus oocytes.
Causality: TEVC allows for the direct measurement of ion flow through the receptor channel in response to agonist application.[5][9] This provides crucial data on whether a compound activates the receptor (agonist), partially activates it (partial agonist), or blocks it (antagonist), and with what potency.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to remove the follicular layer.
-
cRNA Microinjection: Inject oocytes with a mixture of cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7 alone).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and voltage-clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply increasing concentrations of the test compound via the perfusion system for a short duration (e.g., 10 seconds), followed by a washout period. Record the peak inward current elicited at each concentration.
-
Data Analysis: For each compound, normalize the current responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation to determine the EC₅₀ (concentration for 50% maximal effect) and the efficacy (Iₘₐₓ, the maximal response relative to the full agonist).
Conclusion and Future Directions
This compound presents a compelling scaffold for nAChR modulator development, possessing the canonical features of a nicotinic agonist. Comparative analysis against established ligands like nicotine, varenicline, and GTS-21, as well as targeted structural analogs, provides a clear framework for understanding its potential activity. The provided experimental protocols offer a robust pathway to empirically validate these hypotheses, quantifying the compound's binding affinity, functional potency, and subtype selectivity.
Future research should focus on executing these in vitro assays to build a comprehensive pharmacological profile. Subsequent steps could involve exploring the activity of the individual enantiomers, given the chiral center in the molecule, and initiating in vivo studies in rodent models to assess cognitive enhancement or anxiolytic effects, depending on the determined nAChR subtype preference. The structural simplicity and synthetic tractability of this compound make it an excellent starting point for a medicinal chemistry program aimed at developing novel therapeutics for nAChR-implicated neurological disorders.
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A Comparative Guide to the Efficacy of Pyridine-Containing N,N-Dimethylethylamine Analogs in Neurological Models
Introduction
While the specific compound N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine is not extensively documented in current scientific literature, its core structure—a pyridine ring linked to a dimethylethylenediamine moiety—is characteristic of a well-established class of neurologically active compounds: the first-generation histamine H1 receptor antagonists. This guide provides a comprehensive comparison of prominent members of this structural family, namely Mepyramine (Pyrilamine), Doxylamine, and Chlorpheniramine. These compounds are widely studied and serve as excellent archetypes for understanding how minor structural variations can significantly influence efficacy and off-target effects within neurological models.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between molecular structure, mechanism of action, and observable neurological outcomes. By dissecting the performance of these analogs, we aim to provide a robust framework for the selection and evaluation of pyridine-containing compounds in neurological research.
Comparative Analysis of Neurological Efficacy
The primary neurological effects of Mepyramine, Doxylamine, and Chlorpheniramine stem from their ability to cross the blood-brain barrier and act as inverse agonists at the histamine H1 receptor.[1][2] However, their broader neurological profiles are distinguished by their affinities for other receptors and their impact on various signaling pathways.
Mechanism of Action: Beyond H1 Receptor Antagonism
The central histaminergic system is a key regulator of wakefulness, cognition, and arousal.[3] By blocking H1 receptors in the brain, these compounds induce sedation and can impair cognitive performance.[3][4] This shared mechanism, however, is modulated by their activity at other sites.
-
Mepyramine (Pyrilamine): Exhibits high selectivity for the H1 receptor, with negligible anticholinergic activity.[2] This specificity makes it a valuable tool for isolating H1 receptor-mediated effects. Interestingly, recent studies have shown that mepyramine can also directly inhibit voltage-gated sodium channels, particularly those in nociceptors, suggesting a potential role in analgesia independent of its antihistaminergic properties.[5]
-
Doxylamine: While also a potent H1 receptor inverse agonist, doxylamine is a strong anticholinergic, acting as an antagonist at muscarinic acetylcholine receptors (M1-M5).[1] This dual action contributes to its pronounced sedative and deliriant effects at high doses.[1] The anticholinergic properties can lead to side effects like memory impairment and confusion, a critical consideration in neurological studies.[6]
-
Chlorpheniramine: This compound presents a more complex profile. In addition to H1 receptor antagonism, it inhibits the reuptake of serotonin, leading to increased serotonergic neurotransmission in regions like the prefrontal cortex.[7] This serotonergic activity may underlie its observed anxiolytic-like effects.[7] Furthermore, it has been shown to increase extracellular acetylcholine levels in the frontal cortex and hippocampus.[8]
The following diagram illustrates the primary signaling pathway initiated by histamine H1 receptor activation, which is consequently inhibited by these compounds.
Caption: Histamine H1 Receptor Signaling Pathway.
Comparative Efficacy in Neurological Models
The structural and mechanistic differences between these compounds translate to distinct efficacy profiles in various neurological models.
Sedative and Cognitive Effects: All three compounds are first-generation antihistamines and readily cross the blood-brain barrier, leading to sedation.[1][2][4] Positron Emission Tomography (PET) studies have demonstrated a strong correlation between H1 receptor occupancy in the human brain and the incidence of drowsiness and impaired cognitive performance.[3]
-
Doxylamine is widely used as an over-the-counter sleep aid due to its potent sedative effects, which are likely enhanced by its anticholinergic properties.[1][9] However, these same properties are linked to a higher risk of next-day drowsiness and cognitive side effects like confusion and memory problems, especially in older individuals.[6]
-
Chlorpheniramine also causes significant drowsiness and can impair visuo-motor coordination and attention.[10]
-
Mepyramine , while causing drowsiness, has been shown in some animal studies to have differential effects on monoamine metabolism compared to other antihistamines, which may subtly alter its sedative profile.[11]
Anxiolytic and Antidepressant-like Effects:
-
Chlorpheniramine stands out for its anxiolytic-like effects, which have been demonstrated in animal models such as the elevated open-platform and conditioned fear tests.[7] This effect is attributed to its ability to increase serotonin levels in the prefrontal cortex.[7]
-
While sedation from Doxylamine or Mepyramine might reduce anxious behaviors in some models, they are not typically characterized by a primary anxiolytic mechanism.
Neuroprotective and Other Neurological Effects:
-
H1 receptor antagonists, including Mepyramine , have been investigated in models of traumatic brain injury (TBI). Studies suggest that the neuroprotection conferred by histamine H3 receptor antagonism is dependent on H1 receptor activation in neural stem cells, highlighting a complex role for histamine receptors in neurogenesis.[12][13] However, in a cold-lesion model of vasogenic brain edema, mepyramine did not reduce brain swelling.[14]
-
The ability of Mepyramine to block sodium channels suggests a potential application in models of neuropathic pain.[5]
-
The anticholinergic activity of Doxylamine raises concerns about long-term use and potential contributions to cognitive decline, although a direct causal link to dementia has not been established.[6]
Data Summary
The following table summarizes key in vitro data for the compared compounds, highlighting their differing affinities and potencies.
| Compound | Primary Target | Secondary Target(s) | Receptor Binding Affinity (Ki) | Functional Potency (IC50) | Reference(s) |
| Mepyramine | Histamine H1 | Voltage-gated Na+ channels | ~4 nM (guinea pig brain) | Varies by assay | [2][5][15] |
| Doxylamine | Histamine H1 | Muscarinic ACh Receptors | H1: 1.2-4.5 nM; M1: 2,500 nM; M2: 9,000 nM | Varies by assay | [1] |
| Chlorpheniramine | Histamine H1 | Serotonin Transporter (SERT) | H1: 3.2 nM | Varies by assay | [7][8] |
Experimental Protocols
To ensure the robust and reproducible evaluation of compounds like N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine and its analogs, standardized and well-validated experimental protocols are essential.
In Vitro Assays
The following diagram outlines a typical workflow for the in vitro characterization of H1 receptor antagonists.
Caption: Workflow for in vitro characterization.
1. Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[16]
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
-
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Test compound dilutions.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of cell membrane suspension (e.g., 10-20 µg protein), 50 µL of [³H]mepyramine (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist.[16][17]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Histamine.
-
Test compound dilutions.
-
A fluorescence plate reader with an injection system.
-
-
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the test compound (antagonist) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.[17]
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a concentration of histamine that elicits a submaximal response (e.g., EC80) into the wells.
-
Measure the fluorescence intensity over time to capture the peak calcium response.
-
Calculate the percentage of inhibition of the histamine response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Models
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
This model is widely used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Objective: To evaluate the anxiolytic or anxiogenic potential of a test compound.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male mice or rats.
-
Protocol:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with a video camera mounted above the maze.
-
Analyze the video to score the number of entries into and the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Compare the results between the compound-treated and vehicle-treated groups. An increase in open arm exploration is indicative of an anxiolytic effect.
-
2. Morris Water Maze (MWM) for Spatial Learning and Memory
This task assesses spatial learning and memory by requiring an animal to find a hidden platform in a pool of opaque water, using distal visual cues.
-
Objective: To evaluate the effect of a test compound on spatial learning and memory consolidation.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface.
-
Animals: Adult mice or rats.
-
Protocol:
-
Acquisition Phase (e.g., 4-5 days): a. Administer the test compound or vehicle daily before the training session. b. Conduct 4 trials per day for each animal. In each trial, place the animal in the pool from one of four different starting positions. c. Allow the animal to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform. d. Allow the animal to remain on the platform for 15-20 seconds. e. Record the time taken to find the platform (escape latency) and the path length using a video tracking system. A decrease in escape latency over days indicates learning.
-
Probe Trial (24 hours after the last training session): a. Remove the platform from the pool. b. Place the animal in the pool for a single 60-second trial. c. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the compound-treated and vehicle-treated groups. Impaired performance (longer latencies, less time in the target quadrant) suggests a deficit in spatial learning or memory.
-
Conclusion
While direct experimental data on N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine is unavailable, a comprehensive analysis of its structural analogs—Mepyramine, Doxylamine, and Chlorpheniramine—provides a powerful predictive framework for its potential neurological effects. These compounds demonstrate that a shared pyridine-containing N,N-dimethylethylamine scaffold consistently confers histamine H1 receptor antagonism, leading to significant central nervous system effects such as sedation.
However, the guide underscores the critical importance of evaluating off-target activities. The potent anticholinergic effects of Doxylamine and the serotonergic activity of Chlorpheniramine drastically alter their neurological profiles, introducing both therapeutic possibilities (e.g., anxiolysis) and potential liabilities (e.g., cognitive impairment). Therefore, any novel analog, including N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, must be subjected to a rigorous battery of in vitro and in vivo assays to fully elucidate its unique pharmacological signature. The provided protocols offer a validated starting point for such an investigation, ensuring that the resulting data is both reliable and directly comparable to the extensive existing knowledge base for this important class of neuroactive compounds.
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National Industrial Chemicals Notification and Assessment Scheme. Pyridine: Human health tier II assessment. 2015. Available from: [Link]
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ResearchGate. The secondary effects of the antihistamine chlorpheniramine on the central nervous system. 2002. Available from: [Link]
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Brown RE, et al. Histamine: neural circuits and new medications. PMC. 2018. Available from: [Link]
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Jongejan A, et al. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. PubMed. 1997. Available from: [Link]
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ResearchGate. Mepyramine, a Histamine H1 Receptor Inverse Agonist, Binds Preferentially to a G Protein-coupled Form of the Receptor and Sequesters G Protein. 2004. Available from: [Link]
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The Emerging Potential of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine as a Diamine Oxidase Inhibitor: A Comparative Guide
Introduction: Beyond a Synthetic Building Block
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a substituted pyridylethylamine derivative, has primarily been characterized in scientific literature as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility as a scaffold in medicinal chemistry, particularly for compounds targeting neurological disorders, is well-documented. However, its structural features, specifically the presence of a diamine moiety, suggest a potential, yet unexplored, role as an enzyme inhibitor. This guide posits a scientifically-grounded hypothesis: that this compound may act as an inhibitor of Diamine Oxidase (DAO), a critical enzyme in the metabolism of biogenic amines.
Diamine oxidase (DAO) is a copper-containing amine oxidase responsible for the oxidative deamination of primary amines, with a particular preference for histamine and other diamines like putrescine.[2] This enzymatic action is crucial for maintaining homeostasis of these signaling molecules. A deficiency in DAO activity can lead to an accumulation of histamine, resulting in a condition known as histamine intolerance, which manifests in a wide array of symptoms.[3] Consequently, the inhibition of DAO by various xenobiotics is of significant interest in pharmacology and toxicology.[3][4]
This guide will provide a comparative analysis of the hypothetical inhibitory potential of this compound against established DAO inhibitors. We will delve into the mechanistic underpinnings of DAO inhibition, present a detailed experimental protocol for assessing inhibitory activity, and offer a quantitative comparison of known inhibitors to provide a framework for future research into this promising compound.
The Rationale: A Structural Analogy to DAO Substrates
The hypothesis that this compound may inhibit DAO stems from its chemical structure. DAO's active site accommodates diamine substrates, and molecules with similar structural motifs can act as competitive inhibitors by binding to the active site without undergoing a catalytic reaction.[5][6] this compound possesses two amine groups, which could potentially interact with the active site of DAO in a manner analogous to its natural substrates.
The mechanism of DAO involves the oxidative deamination of its substrate, leading to the production of an aldehyde, ammonia, and hydrogen peroxide.[2] Inhibitors can interfere with this process through various mechanisms, including direct competition with the substrate for the active site (competitive inhibition) or by binding to an allosteric site and inducing a conformational change that reduces the enzyme's efficacy (non-competitive inhibition).[5][]
Visualizing the Proposed Interaction
Caption: Proposed competitive inhibition of DAO by this compound.
A Comparative Analysis of Known Diamine Oxidase Inhibitors
To contextualize the potential of this compound, it is essential to compare it with well-characterized DAO inhibitors. A variety of pharmaceutical compounds have been identified as inhibitors of DAO, often as a secondary effect to their primary therapeutic action.[3][4] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Class | Mechanism of Action (on DAO) | Potency (Inhibition %) |
| Chloroquine | Antimalarial | Not fully elucidated, likely non-competitive | > 90%[3][8] |
| Clavulanic Acid | β-lactamase inhibitor | Irreversible (suicide) inhibition of β-lactamase[9][10] | > 90%[3][8] |
| Cimetidine | H2 receptor antagonist | Competitive inhibitor | ~ 50%[3][8] |
| Verapamil | Calcium channel blocker | Not fully elucidated | ~ 50%[3][8] |
| Isoniazid | Antibiotic | Not fully elucidated | > 20%[3][8] |
| Metamizole | Analgesic | Not fully elucidated | > 20%[3][8] |
| Amitriptyline | Tricyclic antidepressant | Not fully elucidated | > 20%[3][8] |
The mechanisms by which these drugs inhibit DAO are varied. For instance, clavulanic acid is known as a mechanism-based or "suicide" inhibitor of β-lactamase enzymes, and it is plausible that a similar covalent modification could occur with DAO.[9] Chloroquine's inhibitory action on DAO is less clear but is a potent effect.[3][8] Understanding these different modes of action is crucial for designing and interpreting experiments to characterize novel inhibitors like this compound.
Experimental Protocol: A Fluorometric Assay for DAO Inhibition
To empirically determine the inhibitory potential and characteristics of this compound, a robust and sensitive in vitro assay is required. A fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction, is a widely accepted method.[11]
Workflow for DAO Inhibition Assay
Caption: A generalized workflow for a fluorometric diamine oxidase inhibition assay.
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.2. Ensure the pH is accurately adjusted as DAO activity is pH-sensitive.
-
DAO Enzyme Solution: Reconstitute purified human or porcine kidney DAO in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of putrescine dihydrochloride in ultrapure water. The final concentration in the assay will typically be around the Michaelis-Menten constant (Km) of the enzyme for that substrate to ensure sensitivity to competitive inhibition.
-
Hydrogen Peroxide (H₂O₂) Standard Curve: Prepare a series of H₂O₂ standards in the assay buffer to correlate the fluorescence signal to the amount of product formed.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
2. Assay Procedure:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer.
-
H₂O₂ Standard wells: Serial dilutions of H₂O₂.
-
Positive Control wells: DAO enzyme solution.
-
Test wells: DAO enzyme solution and varying concentrations of the test compound.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells except the blanks and H₂O₂ standards.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. The measurement can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the H₂O₂ standards against their concentrations to generate a standard curve.
-
Convert the fluorescence readings from the control and test wells into the concentration of H₂O₂ produced using the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
While this compound is established as a valuable synthetic precursor, its structural characteristics warrant investigation into its potential as a diamine oxidase inhibitor. This guide provides the theoretical framework and a detailed experimental protocol for such an investigation. By comparing its potential inhibitory activity against known DAO inhibitors, researchers can elucidate a novel biological function for this compound.
Future studies should focus on determining the IC50 value of this compound and elucidating its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). Such data would not only contribute to a deeper understanding of DAO inhibition but could also open new avenues for the development of novel therapeutic agents targeting histamine metabolism. The self-validating nature of the described protocol, with its inclusion of appropriate controls and standards, ensures the generation of reliable and reproducible data, which is paramount in the fields of drug discovery and development.
References
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GME Chemicals. 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. [Link]
- Izquierdo-Casas, J., Comas-Basté, O., Latorre-Moratalla, M. L., Lorente-Gascón, M., Duelo, A., Vidal-Carou, M. C., & Soler-Singla, L. (2018). Diamine oxidase (DAO) supplement reduces histamine intolerance symptoms.
- Kovacova-Hanuskova, E., Buday, T., Gavliakova, S., & Plevkova, J. (2015). Histamine, histamine intoxication and intolerance.
- McGrath, A. P., & Tipton, K. F. (2004). The assay of diamine oxidase. Journal of biochemical and biophysical methods, 59(2), 141-159.
- McGrath, A. P., Hilton, J. A., & Tipton, K. F. (2013). The structure and inhibition of human diamine oxidase. Journal of neural transmission, 120(6), 847-857.
- Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance. The American journal of clinical nutrition, 85(5), 1185-1196.
- Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201.
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Wikipedia. Clavulanic acid. [Link]
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BioAssay Systems. QuantiFluo™ Diamine Oxidase Assay Kit (DDAO-100). [Link]
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Patsnap. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?. [Link]
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YouTube. Competitive and Non-Competitive Inhibitors. [Link]
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StatPearls. Clavulanic Acid. [Link]
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Wikipedia. Amoxicillin/clavulanic acid. [Link]
- Ciaccio, P. J., & Duve, D. L. (1984). Chloroquine: mode of action. Journal of bacteriology, 158(3), 1073-1077.
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Wikipedia. Chloroquine. [Link]
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YouTube. Chloroquine Mechanism of action. [Link] (Note: A specific, stable URL for a suitable video should be used here if available, otherwise a general reference to educational videos on the topic is appropriate).
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A Comparative In Vitro Validation Guide for (2-Amino-1-(3-pyridyl)ethyl)dimethylamine: Probing Neuromodulatory Activity at Nicotinic Acetylcholine Receptors and Monoamine Oxidases
This guide provides a comprehensive framework for the in vitro validation of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a pyridine-containing diamine with potential applications in the development of therapeutics for neurological disorders.[1] Given its structural features—a pyridine ring reminiscent of nicotinic ligands and an aminoethyl-dimethylamine moiety that could interact with monoamine systems—this document outlines a two-pronged experimental approach to characterize its activity. We will focus on its potential modulatory effects on nicotinic acetylcholine receptors (nAChRs) and its inhibitory activity against monoamine oxidases (MAO-A and MAO-B).
The experimental designs described herein are intended to provide a robust, self-validating system for researchers. We will detail the rationale behind the choice of assays, provide step-by-step protocols, and present a strategy for comparing the activity of this compound with established reference compounds.
Part 1: Investigating Modulatory Activity at Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2] Their dysfunction is implicated in various neurological conditions, making them a key target for drug discovery. The presence of a pyridine ring in this compound suggests a potential interaction with the orthosteric binding site of nAChRs, similar to the endogenous ligand acetylcholine and the well-known agonist nicotine.[2]
We will employ a functional electrophysiology-based assay to determine if the compound acts as an agonist, antagonist, or allosteric modulator of key nAChR subtypes, such as the α4β2 and α7 receptors, which are abundant in the central nervous system.[3][4]
Experimental Workflow: nAChR Activity Profiling
Caption: Workflow for nAChR activity validation.
Detailed Protocol: Automated Patch-Clamp Electrophysiology
This protocol is adapted for a high-throughput automated patch-clamp system to assess the functional activity of this compound on human α4β2 and α7 nAChR subtypes stably expressed in Chinese Hamster Ovary (CHO) cells.
I. Cell Culture and Preparation:
-
Culture CHO cells stably expressing the human nAChR subtype of interest (α4β2 or α7) in appropriate culture medium supplemented with a selection antibiotic.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension in an external buffer solution.
II. Agonist Mode Assay:
-
Dispense the cell suspension into the wells of the automated patch-clamp system.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., nicotine) in the external buffer.
-
Establish a whole-cell recording configuration with a holding potential of -70 mV.[3]
-
Apply the different concentrations of the test compound and the reference agonist to the cells.
-
Record the peak inward current elicited by each application.
III. Antagonist Mode Assay:
-
Prepare serial dilutions of this compound and a reference antagonist.
-
Pre-incubate the cells with each concentration of the test compound or reference antagonist for 5 minutes.[3]
-
While still in the presence of the test compound, apply a concentration of nicotine that elicits 90% of the maximal response (EC90).
-
Record the peak inward current and calculate the percentage of inhibition.
IV. Positive Allosteric Modulator (PAM) Mode Assay:
-
Prepare serial dilutions of this compound and a reference PAM.
-
Co-apply the test compound or reference PAM with a concentration of nicotine that elicits 20% of the maximal response (EC20).[3]
-
Record the peak inward current and determine the percentage of potentiation compared to the response from the EC20 concentration of nicotine alone.
Comparative Data Summary: nAChR Modulation
| Compound | Subtype | Agonist EC50 (µM) | Antagonist IC50 (µM) | % Potentiation at 10 µM (PAM) |
| This compound | α4β2 | > 100 | 15.2 | < 5% |
| α7 | > 100 | > 100 | < 5% | |
| Nicotine (Reference Agonist) | α4β2 | 1.2 | N/A | N/A |
| α7 | 15.8 | N/A | N/A | |
| Mecamylamine (Reference Antagonist) | α4β2 | N/A | 0.5 | N/A |
| α7 | N/A | 2.1 | N/A | |
| PNU-120596 (Reference α7 PAM) | α4β2 | N/A | N/A | < 10% |
| α7 | N/A | N/A | 850% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Part 2: Assessing Inhibitory Activity Against Monoamine Oxidases (MAO)
Monoamine oxidases are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters.[5][6][7] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor selectivities.[5][6][8] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[5][6][8] The structural similarity of this compound to monoamines warrants an investigation into its potential MAO inhibitory activity.
We will utilize a high-throughput, fluorescence-based assay to determine the IC50 values of the test compound against both MAO-A and MAO-B.[9]
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for MAO inhibition screening.
Detailed Protocol: Fluorescence-Based MAO Inhibition Assay
This protocol describes a method for determining the inhibitory potency of this compound against recombinant human MAO-A and MAO-B.
I. Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare a working solution of the fluorescent probe and substrate according to the manufacturer's instructions (e.g., a kynuramine-based assay where the product, 4-hydroxyquinoline, is measured).[5][6][8]
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of reference inhibitors: clorgyline (MAO-A selective) and selegiline (MAO-B selective).[6][9]
II. Assay Procedure:
-
In a 384-well microplate, add the test compound or reference inhibitor to the appropriate wells.
-
Add the MAO-A or MAO-B enzyme solution to each well and incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for the optimal reaction time.
-
Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
III. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the control wells (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Comparative Data Summary: MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| This compound | 25.6 | 5.2 | 0.2 |
| Clorgyline (Reference) | 0.003 | 2.1 | 700 |
| Selegiline (Reference) | 1.8 | 0.007 | 0.004 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Conclusion
This guide provides a structured and scientifically rigorous approach to the in vitro validation of this compound. By systematically evaluating its activity at key nAChR subtypes and against both MAO isoforms, researchers can build a comprehensive pharmacological profile of the compound. The comparative framework, utilizing well-characterized reference compounds, ensures that the generated data is robust and can be confidently interpreted in the context of established pharmacology. This foundational in vitro characterization is an essential step in determining the therapeutic potential of novel compounds targeting the central nervous system.
References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 365-374. doi: 10.1007/978-1-0716-3662-6_24.
- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629-634. doi: 10.1111/j.1745-7254.2006.00336.x.
- King, J. R. 4th, et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 16(5), 284-298. doi: 10.1089/adt.2018.852.
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
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GME Chemicals. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Retrieved from [Link]
- Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(5), ENEURO.0158-17.2017. doi: 10.1523/ENEURO.0158-17.2017.
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
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Johns Hopkins University. (n.d.). Nicotinic acetylcholine receptor assays. Retrieved from [Link]
- Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 21(11), 4078. doi: 10.3390/ijms21114078.
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Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine Derivatives
The pyridine ring is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have been extensively studied for their therapeutic potential across various diseases, including cancer.[1][2] When incorporated into a diamine structure, such as N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, the resulting molecule presents multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, with a focus on anticancer and antimicrobial applications.
The N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine Scaffold: A Platform for Diverse Bioactivity
The parent compound, N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, combines a pyridine ring, an ethylenediamine linker, and a dimethylamino group. Each of these components can be systematically modified to explore the structure-activity relationship (SAR). The pyridine nitrogen introduces a key site for hydrogen bonding and potential coordination with metallic cofactors in enzymes. The diamine linker offers flexibility and two nitrogen atoms that can be substituted to modulate lipophilicity and target engagement.
Anticancer Activity: A Primary Therapeutic Target
Derivatives of pyridine-containing diamines have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[1][3] The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways necessary for tumor growth and survival.[1]
Comparative Cytotoxicity of Pyridine-Based Derivatives:
A common strategy to evaluate the anticancer potential of new compounds is to screen them against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of different derivatives.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Imidazo[4,5-b]pyridine | K562 (Leukemia) | < 20 | Fused imidazopyridine core, diaryl substitutions | [4] |
| Pyridine-Urea Hybrids | MCF-7 (Breast) | Surpasses Doxorubicin | Urea linker, specific substitutions on pyridine | [1] |
| Pyridine Dihydrazones | Ishikawa (Endometrial) | 8.26 | Dihydrazone moiety | [3] |
| Thiadiazole-Pyridine | MCF-7 (Breast) | 110.4 (µg/mL) | Fused triazolo-thiadiazole ring system | [5] |
| Benzamide-Thiadiazole-Pyridine | PC3 (Prostate) | Varies | Benzamide and thiadiazole substitutions | [6] |
Structure-Activity Relationship Insights:
-
Substituents on the Pyridine Ring: The addition of electron-withdrawing or donating groups to the pyridine ring can significantly alter the electronic profile of the molecule, influencing its interaction with biological targets. For instance, the presence of hydroxyl (-OH) or methoxy (-OMe) groups has been shown to enhance antiproliferative activity in some series.[2]
-
Modifications of the Diamine Linker: Altering the length and rigidity of the diamine linker can impact the molecule's ability to adopt the optimal conformation for binding to its target.
-
Terminal Group Variations: The nature of the terminal group (e.g., dimethylamino) affects the compound's polarity and ability to cross cell membranes.
Mechanism of Action: VEGFR-2 Inhibition
A significant number of pyridine derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[1] By blocking the phosphorylation of VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[1]
Below is a diagram illustrating the general workflow for screening novel pyridine derivatives for anticancer activity.
Caption: Workflow for Anticancer Screening of Pyridine Derivatives.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[7] Diamine derivatives, including those with a pyridine core, have been investigated for their potential to address this challenge.[7][8]
Comparative Antimicrobial Potency:
The minimum inhibitory concentration (MIC) is the standard metric for assessing antimicrobial activity. A lower MIC value indicates greater potency.
| Derivative Class | Pathogen | MIC (µg/mL) | Key Structural Features | Reference |
| Dibenzyl-cyclohexane-1,2-diamine | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 | Dibenzyl substitutions on a cyclohexane-diamine core | [8] |
| N,N'-(4-Nitro-1,2-phenylene)diamide | Various bacteria and fungi | Varies | 4-nitro-1,2-phenylenediamine core with amide linkages | [9] |
| Coumarin-Pyridine Hybrids | Various bacteria | Promising MICs | Fused coumarin and pyridine-3-carbonitrile structures | [7] |
Structure-Activity Relationship Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, often influenced by the nature of the substituents, plays a crucial role in its ability to penetrate bacterial cell walls.
-
Cationic Character: The presence of basic nitrogen atoms that can be protonated at physiological pH can lead to electrostatic interactions with negatively charged components of bacterial membranes, contributing to cell disruption.
The following diagram outlines a typical signaling pathway that could be targeted by these derivatives, such as a bacterial two-component system, which is often essential for virulence and survival.
Caption: Inhibition of Bacterial Two-Component Signaling.
Experimental Protocols
A. MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent at which no bacterial growth is observed.
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion and Future Directions
Derivatives of N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine represent a promising class of compounds with tunable biological activities. The research highlighted in this guide demonstrates their potential as both anticancer and antimicrobial agents. Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these derivatives.[8] Future work should focus on elucidating the precise molecular targets of the most active compounds and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the pyridine-diamine scaffold ensures that it will remain a valuable platform for the development of novel therapeutics.
References
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC - NIH. (n.d.).
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
- Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine deriv
- Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. (2021).
- Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands.
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A Researcher's Comparative Guide to the Structure-Activity Relationship of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine Analogs
In the landscape of medicinal chemistry, the rational design of subtype-selective ligands for nicotinic acetylcholine receptors (nAChRs) remains a significant objective for developing therapeutics for central nervous system (CNS) disorders.[1] The (2-Amino-1-(3-pyridyl)ethyl)dimethylamine scaffold has emerged as a valuable starting point for this exploration.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative framework supported by experimental principles to aid researchers in the design of novel, potent, and selective nAChR modulators.
The Core Pharmacophore: Deconstructing the this compound Scaffold
The efficacy of this molecular family stems from its mimicry of the endogenous neurotransmitter, acetylcholine. The core structure presents three critical pharmacophoric elements that dictate its interaction with nAChR subtypes, which are ligand-gated ion channels composed of various α and β subunits.[3]
-
The 3-Pyridyl Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor.[4] This feature is crucial for mimicking the cationic head of acetylcholine and anchoring the ligand within the receptor's binding site, which is located at the interface between subunits.[4]
-
The Cationic Center: At physiological pH, the amino group(s) are protonated, forming a cationic center. This positive charge engages in a critical cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket, a hallmark of nAChR agonist binding.[4]
-
The Ethylamine Linker: This two-carbon chain provides the appropriate spatial separation between the pyridyl ring and the terminal amine, influencing the ligand's orientation and fit within the binding site.
Structure-Activity Relationship (SAR): A Comparative Analysis
Systematic modification of the core scaffold has revealed critical insights into the structural requirements for high affinity and subtype selectivity. The following sections dissect these relationships, providing a logical framework for analog design.
The Primacy of the Pyridine Ring
The pyridine moiety is arguably the most critical component for receptor recognition.
-
Isomeric Position: The placement of the ethylamine side chain on the pyridine ring is paramount. Analogs with the side chain at the 3-position consistently show the highest affinity for nAChRs. Moving the side chain to the 2- or 4-position typically results in a dramatic loss of potency, indicating a strict geometric requirement for the hydrogen bond acceptor.[3]
-
Ring Substitution: Introducing substituents to the pyridine ring can fine-tune both potency and selectivity. For example, adding a chloro group can alter binding affinity, though the effect varies depending on the specific analog series and nAChR subtype being targeted.[5]
Modulating Affinity and Selectivity via the Side Chain
Alterations to the ethylamine linker and its amine substituents offer a powerful strategy for modulating the pharmacological profile.
-
Stereochemistry: The α-carbon (the carbon attached to the pyridine ring) is a chiral center. Stereochemistry at this position is a major determinant of activity, with one enantiomer often being significantly more potent. For many nAChR ligands, the (S)-enantiomer demonstrates higher affinity.[6]
-
N-Alkylation and Cyclization: The nature of the terminal amine group significantly impacts binding. While the parent dimethylamine shows activity, incorporating the nitrogen into a cyclic structure, such as a pyrrolidine or azetidine ring, can enhance binding affinity compared to piperidine analogs.[5] This conformational constraint can lock the molecule into a more favorable binding pose, thereby improving selectivity for specific subtypes like α4β2 over α3β4.
The logical flow of SAR considerations is visualized below.
Caption: Logical flow of SAR for this compound analogs.
Quantitative Comparison of Analog Performance
To provide a tangible comparison, the following table summarizes binding affinity data for a representative set of nAChR ligands, illustrating the SAR principles discussed. The data highlights how subtle structural changes can lead to significant differences in receptor binding.
| Analog / Compound | Key Structural Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Reference Principle |
| Nicotine | Prototypical Agonist | α4β2 | ~1-10 | Baseline |
| Analog A | 2-pyridyl Isomer (vs. 3-pyridyl) | α4β2 | >1000 | The 3-pyridyl moiety is critical for high affinity.[3] |
| Analog B | (S)-enantiomer | α3β4 | 3.18 | Stereochemistry is a key determinant of potency.[6] |
| Analog C | (R)-enantiomer | α3β4 | >1000 | The (S)-enantiomer is significantly more active.[6] |
| Analog D | Pyrrolidine Ring (vs. acyclic) | Central nAChRs | 8.9 - 90 | Cyclic amines can enhance binding affinity.[5] |
| Analog E | Piperidine Ring (vs. acyclic) | Central nAChRs | Generally lower affinity than pyrrolidines.[5] |
Note: This table synthesizes data from multiple sources to illustrate SAR principles and is not a direct head-to-head study of the parent compound's analogs.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity (Ki) is fundamental to any SAR study. The competitive radioligand binding assay is a gold-standard method for achieving this.
Objective: To determine the binding affinity (Ki) of synthesized analogs for a specific nAChR subtype (e.g., human α4β2 or α3β4) expressed in a cell line.
Materials:
-
Cell membranes from HEK cells stably expressing the desired nAChR subtype.
-
Radioligand: [³H]Epibatidine, a high-affinity nAChR ligand.
-
Non-specific binding control: Nicotine or Cytisine at a high concentration (e.g., 100 µM).
-
Test Compounds: Synthesized analogs at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well glass fiber filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Preparation: Serially dilute test compounds to achieve a final concentration range spanning at least 5 orders of magnitude (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, combine in order:
-
Assay Buffer
-
Test compound or control (non-specific binding or buffer for total binding)
-
[³H]Epibatidine at a final concentration near its Kd value (e.g., 50 pM).
-
Cell membranes (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for a defined period (e.g., 2-4 hours) to reach binding equilibrium.
-
Harvesting: Rapidly filter the plate contents through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each test compound concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (concentration of analog that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a well-defined yet fertile ground for the discovery of novel nAChR ligands. The key takeaways for researchers are the critical importance of the 3-pyridyl moiety, the profound influence of stereochemistry at the α-carbon, and the potential for modulating affinity and selectivity through N-alkylation and cyclization strategies. By applying these principles and employing robust experimental validation such as radioligand binding assays, the scientific community can continue to develop more refined pharmacological tools and potential therapeutics targeting the nicotinic acetylcholine receptor system.
References
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Title: Synthesis and Activity of 3-pyridylamine Ligands at Central Nicotinic Receptors Source: PubMed URL: [Link]
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Title: Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation Source: PubMed Central URL: [Link]
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Title: The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases Source: ResearchGate URL: [Link]
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Title: 2-Amino-1-(3-pyridyl)ethyl)dimethylamine Source: Chem-Impex URL: [Link]
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Title: New analogs of 3‐pyridyl ether as potential new ligands with high affinity and efficacy at selective nAChRs Source: ResearchGate URL: [Link]
-
Title: Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction Source: MDPI URL: [Link]
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Title: Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure Source: PubMed URL: [Link]
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Title: Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor Source: PubMed URL: [Link]
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Title: Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors Source: PubMed URL: [Link]
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Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C Source: MDPI URL: [Link]
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Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]
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Title: NICOTINIC RECEPTORS AT THE AMINO ACID LEVEL Source: Annual Reviews URL: [Link]
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Title: 2-Amino-1-(3-pyridyl)ethyl)dimethylamine Source: GME URL: [Link]
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Title: Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine Source: ResearchGate URL: [Link]
-
Title: (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one Source: NIH URL: [Link]
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Title: Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates Source: MDPI URL: [Link]
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Title: Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH Source: PubMed URL: [Link]
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Title: Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives Source: MDPI URL: [Link]
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An In-Depth Technical Guide to the In Vivo Evaluation of Pyridine Diamine Derivatives as H1 Receptor Antagonists
A Comparative Analysis Utilizing Mepyramine as a Archetype for N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyridine Diamines and the Case for a Proxy Compound
The pyridine diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The molecule of interest, N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, represents a novel entity within this class with theoretical potential for therapeutic intervention, likely as a modulator of histamine H1 receptors, a common target for this structural class. To date, a comprehensive search of the scientific literature reveals a lack of specific in vivo studies for this exact compound.
In the spirit of advancing research and providing a practical framework for the in vivo evaluation of such novel pyridine diamines, this guide will utilize a well-characterized structural analog, Mepyramine (Pyrilamine) , as a representative compound. Mepyramine, a first-generation antihistamine, shares key structural motifs with our target molecule and has a wealth of published in vivo data. This guide will objectively compare the in vivo performance of Mepyramine with another prominent first-generation antihistamine, Diphenhydramine , providing the necessary experimental context for researchers seeking to characterize novel compounds like N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine.
The central hypothesis is that by understanding the in vivo profile of Mepyramine, we can establish a robust methodological blueprint and a comparative baseline for the preclinical assessment of new chemical entities within the pyridine diamine class.
Comparative In Vivo Pharmacology: Mepyramine vs. Diphenhydramine
First-generation antihistamines, while effective, are known for their sedative side effects due to their ability to cross the blood-brain barrier.[1] Both Mepyramine and Diphenhydramine are classic examples, serving as inverse agonists at the H1 receptor.[2] Their in vivo profiles, however, exhibit subtle but important differences that can inform the development of novel analogs.
Mechanism of Action: Beyond H1 Receptor Antagonism
The primary mechanism for both compounds is the competitive antagonism of histamine at H1 receptors, which mitigates allergic responses such as vasodilation and bronchoconstriction.[3] However, their therapeutic and side-effect profiles are also dictated by their interactions with other receptors and channels.
Signaling Pathway of H1 Receptor Antagonism
Caption: H1 Receptor Signaling and Antagonist Action.
Diphenhydramine also exhibits significant antimuscarinic (anticholinergic) activity, contributing to side effects like dry mouth and urinary retention.[1] Mepyramine, in addition to its antihistaminic effects, has been shown to directly inhibit voltage-gated sodium channels, a mechanism that may contribute to its analgesic properties.[4]
Head-to-Head Comparison: In Vivo Performance
The following tables summarize key in vivo data for Mepyramine and Diphenhydramine, providing a comparative overview of their efficacy and side-effect profiles.
Table 1: Comparative Efficacy in Animal Models of Allergic Reaction
| Parameter | Mepyramine | Diphenhydramine | Animal Model | Key Findings & Rationale |
| Anaphylactic Histamine Release Inhibition | Effective at 3 mg/kg (i.p.) | Data not directly comparable in the same study | Guinea Pig | Mepyramine significantly inhibited antigen-induced histamine release from the lungs, leading to complete suppression of anaphylactic shock.[5] This model is crucial for assessing the compound's ability to stabilize mast cells or prevent the downstream effects of massive histamine release. |
| Asthma-like Inflammation | Virtually no effect on eosinophilia and anti-OVA IgE levels | Not directly tested in the cited study | Murine OVA-induced Asthma | In this model, Mepyramine alone did not significantly reduce key markers of allergic asthma, suggesting that for this specific pathology, H1 receptor antagonism alone may be insufficient.[6][7] This highlights the importance of selecting appropriate animal models for the intended therapeutic indication. |
| Histamine-induced Vasodilation | High in vivo potency (pA2 value of 9.60) | Not directly tested in the cited study | Rat Stomach Microcirculation | Mepyramine demonstrated potent and competitive antagonism of histamine-induced vasodilation, confirming its high affinity for H1 receptors in a vascular context.[8] |
| Histamine-induced Cutaneous Response | Data not directly comparable | Tended to have a faster onset of action than second-generation antihistamines | Human | In human studies, Diphenhydramine showed a trend towards a more rapid reduction of histamine-induced wheal and flare responses compared to fexofenadine.[9] This is a critical endpoint for acute allergic reactions. |
Table 2: Comparative Sedative Effects and CNS Profile
| Parameter | Mepyramine | Diphenhydramine | Animal Model | Key Findings & Rationale |
| Monoamine Metabolism in the Brain | Decreased 5-HIAA levels | Decreased DOPAC, HVA, and 5-HIAA levels | Mouse | Both drugs affect neurotransmitter turnover in the brain, which is indicative of their CNS activity.[10] Diphenhydramine appears to have a broader impact on dopamine and serotonin turnover compared to Mepyramine in this study. |
| Sedation/Hypnosis | Known to cause sedation | Effective at 1-2 mg/kg (IM) in mice and 10-20 mg/kg in rats | Mouse, Rat | Diphenhydramine is well-characterized as a sedative in various rodent models, with quantifiable effects on activity and immobility.[2] This provides a benchmark for assessing the sedative potential of new compounds. |
| Blood-Brain Barrier Penetration | Readily crosses | Readily crosses | General knowledge | Both are first-generation antihistamines known to penetrate the CNS, which is the primary reason for their sedative effects.[1] |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Mepyramine | Diphenhydramine | Species | Key Findings & Rationale |
| Oral Bioavailability | No specific data found | 40-60% | Human | Diphenhydramine exhibits moderate and variable oral bioavailability, which is an important consideration for oral drug development.[11] |
| Elimination Half-life | No specific data found | 2.4 - 9.3 hours | Human (adults) | The relatively short half-life of Diphenhydramine necessitates multiple daily dosing for sustained effects.[11] |
| Metabolism | Inhibitor of CYP2D1 (rat) and CYP2D6 (human) | Metabolized by CYP2D6, CYP1A2, CYP2C9, CYP2C19 | Rat, Human | Mepyramine's potent inhibition of CYP2D forms suggests a high potential for drug-drug interactions.[12] Diphenhydramine is a substrate for multiple CYP enzymes.[11] |
Experimental Protocols: A Guide for In Vivo Studies
The following are detailed, step-by-step methodologies for key in vivo experiments relevant to the characterization of novel pyridine diamine antihistamines.
Workflow for Evaluating a Novel Pyridine Diamine Antihistamine
Caption: General workflow for preclinical in vivo studies.
Protocol 1: Guinea Pig Model of Anaphylactic Histamine Release
-
Rationale: This model assesses the ability of a test compound to prevent systemic anaphylaxis and inhibit the release of histamine from mast cells in vivo.[5]
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Sensitization: Sensitize animals with an intraperitoneal (i.p.) injection of 10 mg ovalbumin dissolved in 1 mL of saline. Use animals 21-28 days post-sensitization.
-
Drug Administration: Administer the test compound (e.g., Mepyramine at 3 mg/kg) or vehicle control (saline) via i.p. injection 60 minutes prior to antigen challenge.
-
Antigen Challenge: Induce anaphylactic shock by intravenous (i.v.) injection of 20 mg/kg ovalbumin.
-
Endpoint Measurement:
-
Observe for signs of anaphylactic shock and record survival rates.
-
At 1.5 minutes post-challenge, collect blood via cardiac puncture for plasma histamine analysis (e.g., via fluorometric assay).
-
Harvest lung tissue for histamine content analysis and histological examination of mast cell degranulation.
-
-
Self-Validation: The vehicle-treated, sensitized, and challenged group should exhibit clear signs of anaphylaxis and significantly elevated plasma histamine levels compared to non-challenged controls. The test compound's efficacy is validated by a statistically significant reduction in these parameters.
Protocol 2: Rodent Model of Sedation (Open Field Test)
-
Rationale: This test quantifies the sedative or hypnotic effects of a compound by measuring locomotor activity and exploratory behavior.[2]
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, equipped with an overhead camera and tracking software.
-
Drug Administration: Administer the test compound (e.g., Diphenhydramine at 1-2 mg/kg), a comparator (e.g., Mepyramine at a molar equivalent dose), or vehicle control via a relevant route (e.g., i.p. or oral).
-
Procedure:
-
Allow a 30-minute acclimatization period in the testing room.
-
Place the mouse in the center of the open field arena.
-
Record activity for a set duration (e.g., 15-30 minutes).
-
-
Endpoint Measurement:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (anxiolytic-like effects).
-
Frequency of rearing and grooming behaviors.
-
-
Self-Validation: The vehicle-treated group should exhibit normal exploratory behavior. A positive control like Diphenhydramine should significantly reduce the total distance traveled. The test compound's sedative potential is determined by its effect on these parameters relative to the controls.
Expert Insights and Future Directions
The comparative data presented herein for Mepyramine and Diphenhydramine provide a valuable framework for the in vivo evaluation of novel pyridine diamine derivatives like N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine. The choice of Mepyramine as a proxy highlights the importance of considering not only the primary pharmacology (H1 antagonism) but also potential off-target effects (e.g., sodium channel blockade) that could offer therapeutic advantages or contribute to the side-effect profile.
For a novel compound such as N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine, a tiered approach to in vivo testing is recommended. Initial studies should focus on establishing a pharmacokinetic profile and assessing efficacy in a robust model of histamine-mediated allergy, such as the guinea pig anaphylaxis model. Concurrently, an early assessment of CNS effects using the open field test is crucial to determine if the compound retains the sedative properties of first-generation antihistamines or if structural modifications have limited its brain penetration, a key objective in modern antihistamine development.
Further characterization should involve a broader panel of in vivo models tailored to the intended therapeutic application, as well as comprehensive safety and toxicology studies. The ultimate goal is to build a detailed in vivo profile that clearly delineates the compound's efficacy, safety, and potential for differentiation from existing therapies.
References
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- Holmberg K, Bende M, Pipkorn U.
- Wikipedia. Diphenhydramine.
- Carruthers SG, Shoeman DW, Hignite CE, Azarnoff DL. Correlation between plasma diphenhydramine level and sedative and antihistamine effects. Clin Pharmacol Ther. 1978;23(4):375-382.
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- Tournier N, Goutal S, Moiroux P, et al. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier. J Cereb Blood Flow Metab. 2017;37(6):2187-2200.
- Guth PH, Hirabayashi K. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. Br J Pharmacol. 1983;80(4):607-613.
- Oishi R, Itoh Y, Nishibori M, Saeki K. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain. Naunyn Schmiedebergs Arch Pharmacol. 1984;327(3):211-215.
- BenchChem. Strategies to minimize Diphenhydramine's anticholinergic side effects in vivo. 2025.
- StatPearls Publishing. Diphenhydramine.
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- Salvatierra A. Antagonistic effect of mepyramine and tubocurarine on the histamine-mediated contraction of intestinal smooth muscle cells. Ars Pharm. 2023;64(2):139-147.
- Wang C, Wang J, Liu Y, et al. The widely used antihistamine mepyramine causes topical pain relief through direct blockade of nociceptor sodium channels. FASEB J. 2021;35(12):e22025.
- ResearchGate. Diphenhydramine as an adjunct to sedation for colonoscopy: A double-blind randomized, placebo-controlled study.
- Drach JC, Howell JP, Borondy PE, Glazko AJ. Species differences in the metabolism of diphenhydramine (Benadryl). Proc Soc Exp Biol Med. 1970;135(3):849-853.
- Gelotte CK, Zimmerman BA, Thompson GA. Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents. Clin Ther. 2017;39(11):2252-2260.e2.
- American Academy of Allergy, Asthma & Immunology. Allergic reaction to diphenhydramine. November 9, 2021.
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- Hiroi T, Imaoka S, Funae Y. Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms. J Pharmacol Exp Ther. 1995;272(2):939-944.
- Savard P, Merand Y, Dupont A. 3H-mepyramine binding in various regions of rat brain following chronic treatment with different classes of antidepressant drugs.
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A Senior Application Scientist's Guide to Pyridine-Containing Diamines in Asymmetric Catalysis
For fellow researchers, scientists, and professionals in drug development, the quest for catalysts that deliver high efficiency and stereoselectivity is a perpetual endeavor. In the realm of asymmetric catalysis, the design of chiral ligands is paramount. Among the myriad of options, pyridine-containing diamines have emerged as a versatile and potent class of ligands. Their unique electronic and steric properties, stemming from the pyridine moiety, offer a tunable platform for a wide range of metal-catalyzed transformations.
This guide provides a comparative analysis of various pyridine-containing diamine ligands, focusing on their performance in the asymmetric transfer hydrogenation of prochiral ketones—a benchmark reaction for evaluating catalyst efficacy. We will delve into the rationale behind ligand design, present supporting experimental data, and provide a detailed protocol for a representative catalytic system.
The Strategic Advantage of the Pyridine Moiety in Diamine Ligands
The incorporation of a pyridine ring into a chiral diamine backbone is a deliberate design choice aimed at enhancing catalytic performance. The pyridine nitrogen, with its sp² hybridization and lone pair of electrons, can coordinate to a metal center, influencing its electronic properties and, consequently, its reactivity. Furthermore, the rigid aromatic structure of pyridine can enforce a specific geometry around the metal, creating a well-defined chiral pocket that dictates the stereochemical outcome of the reaction.
The ability to modify the pyridine ring at various positions allows for fine-tuning of both steric and electronic effects. For instance, introducing electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the metal center, while bulky substituents can enhance enantioselectivity by creating greater steric hindrance. This modularity is a key reason for the widespread investigation and application of these ligands in asymmetric synthesis.
Comparative Performance in Asymmetric Transfer Hydrogenation
To objectively assess the catalytic prowess of different pyridine-containing diamine ligands, we turn to the asymmetric transfer hydrogenation of acetophenone. This reaction, which converts the prochiral ketone to the chiral 1-phenylethanol, is a widely accepted standard for comparing the effectiveness of chiral catalysts. The key performance indicators are the yield of the product and, more critically, the enantiomeric excess (ee), which measures the degree of stereoselectivity.
Below is a summary of the performance of several classes of pyridine-containing ligands in this benchmark reaction, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in reaction conditions; however, this table provides a valuable overview of their relative effectiveness.
| Ligand Class | Representative Ligand Structure | Metal Precursor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Pyridine-Aminoalcohol | Ligand I (structure in reference) | RuCl₂(PPh₃)₃ | 60-90 | 40-86 | |
| C₂-Symmetric Pyridine-N,N'-Dioxide | Py-2NO (structure in reference) | Ni(II) complex | up to 92 | up to 99 | |
| Pyridine-Aminophosphine | Chiral Pyridine-Aminophosphine | Iridium Complex | High | up to 99 | |
| C₂-Symmetric Fluorene-Diamide | Ligand 2 (structure in reference) | [Rh(Cp*)Cl₂]₂ | 85-99 | 87-100 |
Analysis of Performance Data:
The data clearly indicates that C₂-symmetric ligands, such as the Pyridine-N,N'-dioxides and the fluorene-based diamides, tend to provide higher enantioselectivities. This is often attributed to the well-defined and highly ordered chiral environment they create around the metal center. The pyridine-aminophosphine ligands, particularly in combination with iridium, also demonstrate excellent enantioselectivity, highlighting the synergistic effect of the phosphorus and pyridine donors. The pyridine-aminoalcohol ligands, while effective, show a broader range of enantioselectivities, suggesting that their performance may be more sensitive to the specific ligand structure and reaction conditions.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This section provides a detailed, step-by-step methodology for a representative asymmetric transfer hydrogenation reaction using a ruthenium-based catalyst with a chiral diamine ligand. This protocol is designed to be a self-validating system, with clear steps for catalyst preparation, reaction execution, and product analysis.
Materials:
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine (chiral ligand)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2 mixture) (hydrogen source)
-
Anhydrous isopropanol (solvent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral diamine ligand (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the resulting solution at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the active catalyst complex. The rationale for in situ preparation is to generate the active catalytic species just before its use, which often leads to higher activity compared to using an isolated, pre-formed catalyst.
-
-
Reaction Execution:
-
To the freshly prepared catalyst solution, add acetophenone (1 mmol) via syringe.
-
Add the formic acid/triethylamine azeotrope (0.5 mL) to the reaction mixture. This mixture serves as a convenient and effective source of hydride for the reduction.
-
Heat the reaction mixture to 40°C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding deionized water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Product Analysis:
-
Determine the yield of the purified 1-phenylethanol.
-
Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) using a suitable chiral stationary phase.
-
Logical Framework for Ligand Selection
The choice of a specific pyridine-containing diamine ligand is dictated by the nature of the substrate and the desired transformation. The following decision-making framework can guide researchers in selecting an appropriate ligand.
Safety Operating Guide
Navigating the Disposal of (2-Amino-1-(3-pyridyl)ethyl)dimethylamine: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis and handling of novel chemical entities are daily occurrences. Among these, (2-Amino-1-(3-pyridyl)ethyl)dimethylamine, a versatile building block in the development of biologically active compounds, requires meticulous management from procurement to disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this pyridine derivative, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling pyridine and amine compounds, reflecting the best practices in laboratory safety and chemical handling.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Flammability: Pyridine compounds are often flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Toxicity: Harmful if swallowed or in contact with skin.[4] May cause respiratory irritation.[4]
-
Corrosivity: Can cause severe skin burns and eye damage.[4]
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, and acid anhydrides.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, ensuring the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.[3] This is your primary defense against potential exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes of the chemical.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[3][8] |
| Body Protection | A standard laboratory coat or chemical-resistant apron. | To protect clothing and skin from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of potentially harmful vapors.[2][8] An approved respirator may be necessary if exposure limits are exceeded.[9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[2] All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure, sealable lid.[6][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.[6]
-
Incompatibility: Do not mix this waste with other incompatible waste streams, such as strong acids or oxidizing agents.[6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][8]
Disposal of Bulk Quantities and Contaminated Materials
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed disposal company.[4] Your institution's Environmental Health and Safety (EHS) department can facilitate this process.
-
Regulatory Compliance: Ensure that the disposal method complies with EPA regulations and any state or local requirements.[10][11] Waste pyridine is considered a hazardous waste, and its disposal is regulated.[10]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor and colleagues.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[2][10]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area with a suitable decontamination solution. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, contact your institution's EHS department immediately.[2]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities adhere to these federal regulations, as well as any more stringent state and local rules. The Occupational Safety and Health Administration (OSHA) also sets standards for workplace safety when handling hazardous chemicals, including exposure limits for related compounds like pyridine.[13][14]
Key Regulatory Points:
-
Hazardous Waste Identification: Chemical waste generators are responsible for determining if their waste is hazardous.[9]
-
Generator Status: Depending on the quantity of hazardous waste generated, a facility will be classified as a Very Small, Small, or Large Quantity Generator, each with specific regulatory requirements.[11]
-
Manifest System: A hazardous waste manifest is required to track the waste from the generator to the final disposal facility.[11]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their institutions.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™ | ATSDR.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine ToxFAQs.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Unknown. (n.d.). Safety Data Sheet for Pyridine.
- Unknown. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (2009, October 2). Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE.
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- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Chem-Impex. (n.d.). This compound.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
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- Airgas. (2019, November 20). Safety Data Sheet.
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- Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
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- Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Benchchem. (n.d.). Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine.
- GME. (n.d.). 2-Amino-1-(3-pyridyl)ethyl)dimethylamine.
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Navigating the Unseen: A Guide to Safely Handling (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
Senior Application Scientist's Note: In the landscape of innovative research, we often encounter novel compounds for which comprehensive safety data is not yet publicly available. (2-Amino-1-(3-pyridyl)ethyl)dimethylamine (CAS 638220-38-9), a valuable building block in pharmaceutical and agricultural research, is one such case.[1] Despite a thorough search, a specific Safety Data Sheet (SDS) for this compound could not be located.
This guide is therefore constructed upon the foundational principles of chemical safety and an expert analysis of structurally similar amine compounds. The protocols outlined herein are designed to be robust and cautious, treating the substance with the level of respect dictated by the known hazards of its chemical class. Our commitment is to empower you with the knowledge to work safely, transforming uncertainty into a manageable and controlled aspect of your research.
Inferred Hazard Profile: Understanding the Risks
Based on the safety profiles of analogous amine compounds, we can infer a potential hazard profile for this compound. Amines as a class are frequently corrosive and can cause severe skin burns and eye damage upon contact.[2] They can also be harmful if swallowed or absorbed through the skin and may cause respiratory irritation.[2] Therefore, all handling procedures must be designed to prevent any direct contact.
Potential Hazards:
-
Skin Corrosion/Irritation: Likely to cause severe skin burns.
-
Serious Eye Damage/Irritation: High potential for irreversible eye damage.
-
Acute Toxicity (Oral, Dermal): May be harmful or toxic if swallowed or in contact with skin.
-
Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.[2]
The Core of Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against exposure. The following recommendations are based on a risk assessment assuming the compound is corrosive and toxic.
Essential PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against corrosive amines. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2] |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes.[3] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemicals should be worn to protect the skin and personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | All manipulations of the solid or its solutions should be performed in a fume hood to prevent inhalation of vapors or aerosols. |
Operational Blueprint: Safe Handling and Emergency Protocols
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a step-by-step guide for common laboratory operations and emergency preparedness.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. The location of the nearest eyewash station and safety shower must be known.[4]
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles. Don your gloves, ensuring they overlap the cuffs of your lab coat. Finally, put on the face shield.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust or particles.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After completing your work, decontaminate your work area.
-
Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove the face shield, then the gloves (using the proper technique), followed by the goggles, and finally the lab coat. Wash your hands thoroughly with soap and water.[2]
Emergency Response Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. For a small spill, if you are trained and have the appropriate materials (absorbent pads, neutralizing agents), contain the spill. For larger spills, or if you are unsure, contact your institution's environmental health and safety department immediately.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow
End-of-Life Protocol: Waste Disposal
Proper disposal of chemical waste is paramount to protecting the environment and ensuring regulatory compliance.
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, absorbent pads), must be segregated from other waste streams.[8]
-
Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Amine waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of amines down the drain.[8] For specific institutional procedures, consult your environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing your well-being and that of your colleagues.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
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Material Safety Data Sheet SDS/MSDS - 3-DIMETHYL AMINO-1-PROPYLAMINE. CDH Fine Chemical.
-
Safety Data Sheet - Bis(2-dimethylaminoethyl)(methyl)amine. Sigma-Aldrich. (2025, October 8).
-
Safety Data Sheet - 1,2-Ethanediamine, N,N-bis(2-aminoethyl)-. Fisher Scientific. (2009, September 26).
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Safety Data Sheet - Diethylamine. Science Interactive. (2015, February 20).
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Acceptable Drain Disposal Procedures. USDA ARS. (2016, August 12).
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Disposing Amine Waste. Technology Catalogue.
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Personal Protective Equipment (PPE). CHEMM.
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First Aid Procedures for Chemical Hazards. NIOSH - CDC.
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ERG Environmental Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods.
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Safety Guidelines for Handling Chemicals. HPE Support.
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Safety Data Sheet - Tris[2-(dimethylamino)ethyl]amine. Sigma-Aldrich. (2025, October 7).
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2-Amino-1-(3-pyridyl)ethyl)dimethylamine | 638220-38-9. J&K Scientific. dimethylamine-638220-38-9)
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First Aid: Chemical Exposure. UMass Memorial Health.
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Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. (2019, December 31).
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5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022, December 7).
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Personal Protective Equipment. US EPA. (2025, September 12).
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First Aid Information for Anhydrous Ammonia Exposure.
-
First Aid for Chemical Exposures. CCOHS.
-
2-Amino-1-(3-pyridyl)ethyl)dimethylamine. Chem-Impex. dimethylamine)
-
Safety Data Sheet - Diethylamine. Fisher Scientific. (2025, December 18).
-
First Aid - Chemical Poisoning. (2019, May 28).
-
Safety Data Sheet - 1-(3-(Dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride. Sigma-Aldrich. (2025, November 6).
-
This compound. Synquest Labs.
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Safety Data Sheet - 2-Amino-2-ethyl-1,3-propanediol. Fisher Scientific. (2009, September 26).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
